Benzyl 4-bromopiperidine-1-carboxylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
benzyl 4-bromopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWKSPOSMPKTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379945 | |
| Record name | Benzyl 4-bromopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166953-64-6 | |
| Record name | Benzyl 4-bromopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-bromotetrahydro-1(2H)-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Benzyl 4-bromopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on Benzyl 4-bromopiperidine-1-carboxylate. This document is intended to be a vital resource for researchers and professionals in the fields of medicinal chemistry and drug development. The following sections will provide a comprehensive overview of the core properties, synthesis, applications, and safety protocols associated with this versatile chemical intermediate. The information herein is curated to not only inform but also to empower your research and development endeavors by providing both foundational knowledge and practical insights.
Core Compound Identification and Properties
This compound, a key building block in organic synthesis, is identified by the CAS Number 166953-64-6 .[1][2][3][4] This compound is also known by several synonyms, including 4-Bromo-N-Z-piperidine and N-Cbz-4-bromopiperidine.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 166953-64-6 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [1][2][3][4] |
| Molecular Weight | 298.18 g/mol | [1][2][3][4] |
| Density | 1.374 g/mL at 25 °C | [1][2][3] |
| Refractive Index | n20/D 1.5590 | [3] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Appearance | Colorless oil | [2] |
Synthesis Protocols
The synthesis of this compound is a critical process for its utilization in further chemical reactions. A common and effective method involves the protection of the piperidine nitrogen followed by bromination of a precursor.
Synthesis from 4-Hydroxypiperidine
A prevalent synthetic route starts from 4-hydroxypiperidine. This multi-step process is outlined below.
The initial step is the protection of the secondary amine of 4-hydroxypiperidine with a benzyl chloroformate to yield Benzyl 4-hydroxypiperidine-1-carboxylate. This is a crucial step to prevent unwanted side reactions at the nitrogen atom in subsequent steps.
-
Reactants: 4-Hydroxypiperidine, Benzyl Chloroformate, and a base (e.g., triethylamine or sodium bicarbonate).
-
Solvent: A suitable organic solvent such as dichloromethane.
-
Procedure: 4-Hydroxypiperidine is dissolved in the solvent and cooled. The base is added, followed by the slow addition of benzyl chloroformate. The reaction is typically stirred for several hours to ensure complete reaction.
-
Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the protected intermediate.
The hydroxyl group of the N-protected intermediate is then substituted with a bromine atom to yield the final product, this compound.
-
Reactants: Benzyl 4-hydroxypiperidine-1-carboxylate and a brominating agent (e.g., phosphorus tribromide or thionyl bromide).
-
Solvent: An appropriate aprotic solvent.
-
Procedure: The N-protected alcohol is dissolved in the solvent and cooled. The brominating agent is added dropwise, and the reaction is allowed to proceed to completion.
-
Work-up: The reaction is carefully quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is often purified by column chromatography to yield pure this compound.[2]
References
Synthesis and characterization of Benzyl 4-bromopiperidine-1-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 4-bromopiperidine-1-carboxylate
Foreword: The Strategic Importance of the Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional orientation allow for precise interactions with biological targets. The N-benzylpiperidine motif, in particular, is a versatile tool used by medicinal chemists to modulate efficacy and physicochemical properties, often providing crucial cation-π interactions with target proteins.[3][4]
This guide focuses on a key derivative, This compound (CAS No: 166953-64-6). This compound is not typically an end-product but rather a pivotal synthetic intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for introducing diverse functionalities through nucleophilic substitution, while the benzyl carbamate (Cbz or Z group) serves as a robust protecting group for the piperidine nitrogen. Understanding the synthesis and rigorous characterization of this building block is therefore fundamental for researchers engaged in the development of novel therapeutics targeting a wide array of diseases.
Part 1: Synthesis Methodology
The most direct and reliable synthesis of this compound involves a two-step process starting from commercially available 4-hydroxypiperidine. The strategy hinges on first protecting the secondary amine and then converting the hydroxyl group into the target bromide.
Step 1: N-Protection of 4-Hydroxypiperidine
The initial step is the protection of the piperidine nitrogen to prevent it from interfering with the subsequent bromination reaction. The benzyl carbamate group is ideal for this purpose as it is stable under a wide range of conditions but can be removed later if necessary.
Reaction: 4-Hydroxypiperidine reacts with benzyl chloroformate in the presence of a base to yield Benzyl 4-hydroxy-1-piperidinecarboxylate.[5]
Causality: The nitrogen of piperidine is nucleophilic and will readily react with the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as triethylamine or sodium bicarbonate, is required to neutralize the hydrochloric acid generated during the reaction, driving it to completion. The reaction is typically performed at a reduced temperature (0 °C to room temperature) to control the exothermic nature of the acylation.
Step 2: Bromination of the 4-Hydroxy Precursor
This is the critical transformation step. The hydroxyl group at the 4-position is a poor leaving group and must be converted into a better one for substitution to occur. This is typically achieved using a phosphorus-based brominating agent.
Reaction: Benzyl 4-hydroxy-1-piperidinecarboxylate is treated with a brominating agent like phosphorus tribromide (PBr₃) to yield the final product.
Causality: Phosphorus tribromide reacts with the alcohol to form a phosphite ester intermediate. This modification turns the hydroxyl group into an excellent leaving group. The bromide ion, now free in solution, can then attack the carbon at the 4-position in an SN2-type reaction, inverting the stereochemistry if a chiral center were present and displacing the phosphite ester to form the C-Br bond. Anhydrous conditions are crucial as PBr₃ reacts violently with water. The reaction is often run in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and at low temperatures to maintain control over the reaction rate.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory with appropriate safety measures.
Materials:
-
Benzyl 4-hydroxy-1-piperidinecarboxylate (1 eq.)[6]
-
Carbon tetrabromide (CBr₄) (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure (Appel Reaction Variant):
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add Benzyl 4-hydroxy-1-piperidinecarboxylate (1 eq.) and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of carbon tetrabromide (1.5 eq.) in anhydrous DCM to the stirred mixture over 30 minutes. The addition is exothermic, and the temperature should be maintained below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue (containing the product and triphenylphosphine oxide byproduct) is purified by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford pure this compound.
Part 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and physical data is required for unambiguous characterization.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. Key expected signals include:
-
A multiplet around 7.30-7.40 ppm corresponding to the 5 aromatic protons of the benzyl group.
-
A singlet around 5.15 ppm for the 2 benzylic protons (-CH₂-O-).
-
A multiplet (tt or similar) around 4.40-4.50 ppm for the single proton at the bromine-bearing carbon (CH-Br).
-
Complex multiplets in the range of 3.20-4.00 ppm and 1.90-2.30 ppm for the 8 protons of the piperidine ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected signals include:
-
A peak around 155 ppm for the carbamate carbonyl carbon (C=O).
-
Signals between 127-136 ppm for the aromatic carbons.
-
A peak around 67 ppm for the benzylic carbon (-CH₂-O-).
-
A key signal around 50-55 ppm for the carbon attached to bromine (C-Br).
-
Signals for the remaining piperidine ring carbons.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the key functional groups.
-
A strong absorption band around 1690-1710 cm⁻¹ is characteristic of the carbamate C=O stretch.
-
Bands around 2850-3000 cm⁻¹ correspond to C-H stretching.
-
Aromatic C=C stretching bands will appear around 1450-1600 cm⁻¹ .
-
A C-Br stretching band is expected in the fingerprint region, typically around 500-650 cm⁻¹ .
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.
-
The key diagnostic feature is the isotopic pattern for bromine. The analysis will show two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, with nearly equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is ~50.7% and 49.3%, respectively). For C₁₃H₁₆BrNO₂, the expected masses would be around m/z = 297.04 and 299.04.
-
Summary of Characterization Data
| Property | Expected Value / Observation |
| Molecular Formula | C₁₃H₁₆BrNO₂[7] |
| Molecular Weight | 298.18 g/mol [7] |
| Appearance | Off-white to pale yellow solid or oil |
| ¹H NMR | Signals corresponding to aromatic, benzylic, methine (CH-Br), and piperidine protons |
| ¹³C NMR | Signals for carbamate, aromatic, benzylic, C-Br, and piperidine carbons |
| FTIR (cm⁻¹) | ~1700 (C=O), ~3000 (C-H), ~600 (C-Br) |
| Mass Spec (m/z) | [M]⁺ and [M+2]⁺ peaks with ~1:1 ratio (e.g., 297/299) |
| Purity (by HPLC/GC) | ≥96% (typical for commercially available products)[8] |
Part 3: Safety, Handling, and Storage
Proper handling of all chemicals is paramount to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its reagents.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[11][12] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed.[12] It may be light or moisture-sensitive.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.[9]
-
Hazard Statement: May cause skin and serious eye irritation. May cause respiratory irritation. The signal word is typically "Warning".[6][8]
Part 4: Utility in Drug Development
This compound serves as a high-value intermediate, enabling rapid diversification of the piperidine core for structure-activity relationship (SAR) studies.
Gateway to Chemical Diversity
The true utility of this compound lies in the reactivity of the C-Br bond. As a good leaving group, the bromide can be readily displaced by a wide range of nucleophiles to generate libraries of novel compounds. This allows researchers to systematically probe the chemical space around the piperidine core to optimize a compound's affinity for its biological target.
Examples of Follow-on Reactions:
-
N-Alkylation: Reaction with primary or secondary amines to form 4-amino-piperidine derivatives.
-
O-Alkylation: Reaction with alcohols or phenols to form 4-ether linkages.
-
S-Alkylation: Reaction with thiols to generate 4-thioether derivatives.
-
Azide Introduction: Reaction with sodium azide to form a 4-azido derivative, which can be further modified via "click chemistry" or reduced to an amine.
Visualization of Synthetic Utility
Caption: Role as a versatile intermediate for generating diverse compound libraries.
This strategic approach accelerates the drug discovery process, enabling the efficient synthesis of targeted libraries and facilitating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.[13]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]
- 6. 4-羟基-1-哌啶甲酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. This compound, 96% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. nbinno.com [nbinno.com]
A Technical Guide to the Spectral Analysis of Benzyl 4-bromopiperidine-1-carboxylate
This guide provides an in-depth analysis of the spectral data for Benzyl 4-bromopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its quality control and characterization in research and drug development.
Introduction
This compound (CAS No. 166953-64-6) is a piperidine derivative featuring a benzyl carbamate protecting group and a bromine atom at the 4-position of the piperidine ring.[1][2][3] Its molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of 298.18 g/mol .[1][2][4] This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Understanding its spectral characteristics is fundamental to confirming its identity, purity, and structural integrity.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectral output. The following diagram illustrates the molecule's structure and numbering convention used for spectral assignments.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure. While publicly available spectra are limited, the expected chemical shifts can be reliably predicted based on the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.30-7.40 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| 5.15 | Singlet | 2H | -O-CH₂ -Ph | Benzylic protons adjacent to the ester oxygen. |
| 4.30-4.40 | Multiplet | 1H | CH -Br | Methine proton at the 4-position, deshielded by the adjacent bromine atom. |
| 3.80-3.95 | Multiplet | 2H | N-CH₂ (axial) | Axial protons at C2 and C6, deshielded by the nitrogen and carbamate group. |
| 3.10-3.25 | Multiplet | 2H | N-CH₂ (equatorial) | Equatorial protons at C2 and C6. |
| 2.15-2.30 | Multiplet | 2H | CH₂ (axial) | Axial protons at C3 and C5. |
| 1.90-2.05 | Multiplet | 2H | CH₂ (equatorial) | Equatorial protons at C3 and C5. |
Experimental Protocol: ¹H NMR Acquisition
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak (CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the carbamate, benzyl, and brominated piperidine moieties gives rise to a characteristic set of signals.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 154.5 | C =O (Carbamate) | Carbonyl carbon of the carbamate group. |
| 136.5 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the benzylic CH₂ group. |
| 128.5 | Ar-C H | Aromatic methine carbons. |
| 128.0 | Ar-C H | Aromatic methine carbons. |
| 127.8 | Ar-C H | Aromatic methine carbons. |
| 67.0 | -O-C H₂-Ph | Benzylic carbon, deshielded by the adjacent oxygen. |
| 50.0 | C H-Br | Carbon at the 4-position, directly attached to the electronegative bromine. |
| 44.0 | N-C H₂ | Carbons at the 2 and 6 positions of the piperidine ring. |
| 34.0 | C H₂ | Carbons at the 3 and 5 positions of the piperidine ring. |
Experimental Protocol: ¹³C NMR Acquisition
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.
-
Utilize proton decoupling to simplify the spectrum.
-
Process the data with appropriate phasing, baseline correction, and referencing to the solvent peak (CDCl₃ at 77.16 ppm).[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbamate and aromatic functionalities.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3030-3100 | Medium | C-H (Aromatic) | Stretching |
| 2850-2960 | Medium | C-H (Aliphatic) | Stretching |
| ~1700 | Strong | C=O (Carbamate) | Stretching |
| 1450-1600 | Medium-Strong | C=C (Aromatic) | Stretching |
| 1220-1280 | Strong | C-N (Carbamate) | Stretching |
| 1000-1100 | Strong | C-O (Ester) | Stretching |
| 690-770 | Strong | C-H (Aromatic) | Out-of-plane bending |
| 500-600 | Medium | C-Br | Stretching |
Experimental Protocol: FT-IR Spectroscopy
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small amount of the liquid sample of this compound directly on the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. A patent describing the synthesis of this compound reported a mass spectrum with an m/e of 298, which corresponds to the molecular ion [M]⁺.[6]
Table 4: Expected Mass Spectrum Fragmentation
| m/z | Ion | Rationale |
| 297/299 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |
| 218 | [M - Br]⁺ | Loss of a bromine radical. |
| 174 | [C₅H₈N-Cbz]⁺ | Fragmentation of the piperidine ring. |
| 108 | [C₇H₈O]⁺ | Tropylium ion rearrangement from the benzyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group. |
Fragmentation Pathway Diagram
Caption: Proposed key fragmentation pathways in the mass spectrum.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive characterization of this compound. The predicted spectral data in this guide, based on fundamental principles and analysis of related structures, offer a reliable reference for researchers and scientists. These analytical techniques are indispensable for ensuring the quality and identity of this important synthetic intermediate, thereby supporting the integrity of downstream applications in drug discovery and development.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-Bromo-N-Z-piperidine (96%) - Amerigo Scientific [amerigoscientific.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. BENZYL 4-BROMOTETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE | 166953-64-6 [chemicalbook.com]
Physical and chemical properties of Benzyl 4-bromopiperidine-1-carboxylate
An In-Depth Technical Guide to Benzyl 4-bromopiperidine-1-carboxylate: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal synthetic intermediate within the domain of medicinal chemistry and organic synthesis. As a derivative of the piperidine heterocyclic system, a scaffold prevalent in numerous FDA-approved pharmaceuticals, this compound offers a versatile platform for the development of complex molecular architectures.[1] Its structure incorporates a benzyl-protected amine, which provides stability and allows for selective deprotection, and a reactive bromine atom at the 4-position, serving as a key handle for nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthetic routes, and core reactivity. Furthermore, it details its applications in drug discovery, supported by established experimental protocols and critical safety information for researchers and drug development professionals.
Compound Identification
A clear identification is fundamental for the accurate use and sourcing of any chemical reagent.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-bromo-N-Z-piperidine, N-Cbz-4-bromopiperidine, 4-bromopiperidine-1-carboxylic acid benzyl ester[2] |
| CAS Number | 166953-64-6[2] |
| Molecular Formula | C₁₃H₁₆BrNO₂[2] |
| Molecular Weight | 298.18 g/mol [2] |
| MDL Number | MFCD02681990[2] |
Physicochemical Properties
The physical properties of this compound are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Melting Point | 144 °C | [2] |
| Density | 1.374 g/mL at 25 °C | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Boiling Point | Not extensively documented. | |
| Appearance | Typically a solid at room temperature, given its melting point. | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Spectroscopic Profile (Predicted)
While a definitive public spectrum is not available, the structural features of this compound allow for a reliable prediction of its key spectroscopic characteristics, essential for its identification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three main structural motifs.
-
Aromatic Protons: A multiplet between δ 7.2-7.4 ppm integrating to 5H, corresponding to the phenyl ring of the benzyl group.
-
Benzylic Protons: A singlet around δ 5.1 ppm integrating to 2H for the -CH₂- group of the benzyl carbamate.
-
Piperidine Protons: A series of multiplets between δ 1.8-4.2 ppm. The proton at the bromine-bearing carbon (C4) would appear as a multiplet around δ 4.0-4.2 ppm. The other piperidine ring protons would resonate at different chemical shifts due to the ring conformation and electronic effects of the substituents.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure with signals for:
-
Aromatic Carbons: Multiple signals between δ 127-137 ppm.
-
Benzylic Carbon: A signal around δ 67 ppm.
-
Carbamate Carbonyl: A signal in the range of δ 154-156 ppm.
-
Piperidine Carbons: Signals for the five distinct piperidine carbons, with the C4 carbon attached to bromine expected to be in the δ 45-55 ppm range.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.
-
C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ for the carbamate carbonyl group.
-
C-N Stretch: A band in the 1220-1250 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion peak. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments. A prominent fragment would likely be the tropylium ion at m/z 91, corresponding to the benzyl group.
Synthesis and Reactivity
Synthetic Strategy
The synthesis of this compound is typically achieved from commercially available precursors. A common and efficient pathway involves the protection of a functionalized piperidine followed by halogenation. The causality behind this choice is to first install the stable carbamate protecting group, which prevents side reactions at the nitrogen atom during the subsequent and more reactive bromination step.
References
Benzyl 4-bromopiperidine-1-carboxylate molecular weight and formula
An In-depth Technical Guide to Benzyl 4-bromopiperidine-1-carboxylate
This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, applications, and safety protocols, grounding all information in established scientific literature.
Core Molecular Attributes
This compound is a piperidine derivative featuring a bromine atom at the 4-position and a benzyl carboxylate protecting group on the nitrogen atom. This structure makes it a valuable building block in medicinal chemistry.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
Structural and Physicochemical Properties
A summary of the key physical and chemical properties is presented in Table 1. These parameters are essential for designing experimental conditions, including reaction setup, solvent selection, and purification methods.
| Property | Value | Reference |
| CAS Number | 166953-64-6 | [1] |
| Density | 1.374 g/mL at 25 °C | [1] |
| Boiling Point | 144 °C | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| MDL Number | MFCD02681990 | [1][2] |
| Synonyms | 4-bromo-N-Z-piperidine, N-Cbz-4-bromopiperidine, 4-bromopiperidine-1-carboxylic acid benzyl ester | [1] |
Synthesis and Mechanism
The synthesis of this compound typically involves a multi-step process. A common approach begins with a commercially available piperidine derivative, which is first protected and then functionalized. The choice of reagents and reaction conditions is critical to ensure high yield and purity.
Generalized Synthetic Workflow
A representative synthetic pathway is outlined below. The process involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group, followed by bromination at the 4-position.
Caption: A generalized two-step synthesis of this compound.
The initial N-protection is crucial for directing the subsequent bromination and preventing side reactions. The benzyloxycarbonyl group is a common choice due to its stability under various reaction conditions and its ease of removal during later synthetic steps. The bromination of the hydroxyl group can be achieved using various reagents, such as phosphorus tribromide or via an Appel reaction, which offers mild reaction conditions.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Role as a Pharmaceutical Building Block
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl piperidine (N-BP) motif, in particular, is frequently used to fine-tune the efficacy and physicochemical properties of drug candidates.[3][4] The bromine atom on the piperidine ring of this compound provides a reactive handle for introducing further chemical diversity through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the synthesis of libraries of compounds for screening against various biological targets.
Utility in Complex Molecule Synthesis
Beyond its direct application in drug discovery, this compound is a valuable starting material for the synthesis of complex organic molecules. Its bifunctional nature, with a protected amine and a reactive bromide, allows for sequential and controlled modifications, making it an important tool for organic chemists.[5]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified with the "Xi" hazard symbol, indicating it is an irritant.[1] Therefore, appropriate personal protective equipment should be worn at all times.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[6][7]
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6]
Storage and Stability
To ensure the stability and longevity of the compound, the following storage conditions are recommended:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[7]
Conclusion
This compound is a fundamentally important molecule in the field of organic and medicinal chemistry. Its well-defined molecular weight and formula, coupled with its versatile chemical reactivity, make it an indispensable tool for the synthesis of novel pharmaceutical agents and complex organic structures. Adherence to proper synthesis, handling, and storage protocols is paramount to leveraging its full potential in a safe and effective manner.
References
- 1. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 166953-64-6|this compound|BLD Pharm [bldpharm.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (EVT-15259375) [evitachem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to the Solubility and Stability of Benzyl 4-bromopiperidine-1-carboxylate
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Benzyl 4-bromopiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its physicochemical properties, specifically solubility and stability, are critical parameters that dictate its handling, formulation, and reaction kinetics. This guide provides a comprehensive technical overview of these properties. It moves beyond a simple data sheet to offer a methodological framework for characterization, explaining the scientific rationale behind experimental designs. We will explore the theoretical underpinnings of its solubility in various solvent systems and delve into its stability profile under stress conditions, including potential degradation pathways. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively work with this important synthetic intermediate.
Introduction to this compound
This compound (C₁₃H₁₆BrNO₂) is a piperidine derivative featuring a bromine atom at the 4-position and a benzyl carbamate (Cbz or Z) protecting group on the nitrogen atom.[1][2] The Cbz group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal via mild methods like catalytic hydrogenation.[3][4] This structural motif makes the compound an invaluable intermediate for introducing the 4-bromopiperidine moiety into larger, biologically active molecules.
Understanding the solubility and stability of this compound is paramount for several reasons:
-
Reaction Optimization: Knowledge of solubility in different organic solvents is crucial for designing homogeneous reaction conditions, ensuring optimal reaction rates and yields.
-
Purification and Isolation: Solubility data informs the choice of solvents for crystallization, precipitation, and chromatographic purification.
-
Formulation Development: For compounds intended for biological screening, solubility in aqueous buffers is a key determinant of bioavailability and assay performance.[5]
-
Storage and Handling: Stability data ensures the compound's integrity over time, preventing the use of degraded material that could lead to failed experiments or impure products.[6]
Solubility Profile: A Predictive and Experimental Approach
While extensive public databases on the solubility of this compound are limited, we can predict its behavior based on its structure and then outline robust experimental protocols for its precise determination.
Theoretical Solubility Considerations
The molecule possesses both lipophilic and polar characteristics:
-
Lipophilic Regions: The benzyl group and the piperidine ring contribute to its solubility in non-polar organic solvents.
-
Polar Regions: The carbamate group introduces polarity and potential for hydrogen bonding, suggesting some solubility in more polar organic solvents.
-
Aqueous Solubility: Due to the large hydrophobic surface area, its solubility in water is expected to be very low.
Based on these features, we can anticipate a solubility trend where the compound is most soluble in moderately polar aprotic solvents and less soluble in highly polar protic solvents (like water) and non-polar aliphatic hydrocarbons.
Experimental Determination of Solubility
To move from prediction to quantitative data, two primary types of solubility assays are recommended: kinetic and thermodynamic.[5][7]
Table 1: Predicted and Experimental Solubility of this compound
| Solvent System | Predicted Solubility | Experimental Method | Target Concentration (mg/mL) |
| Aqueous Buffers | |||
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | Thermodynamic Shake-Flask | < 0.1 |
| Organic Solvents | |||
| Dichloromethane (DCM) | High | Kinetic/Thermodynamic | > 100 |
| Tetrahydrofuran (THF) | High | Kinetic/Thermodynamic | > 100 |
| Ethyl Acetate (EtOAc) | Moderate to High | Kinetic/Thermodynamic | 50 - 100 |
| Acetonitrile (ACN) | Moderate | Kinetic/Thermodynamic | 20 - 50 |
| Methanol (MeOH) | Moderate | Kinetic/Thermodynamic | 20 - 50 |
| Isopropanol (IPA) | Low to Moderate | Kinetic/Thermodynamic | 10 - 20 |
| Hexanes | Very Low | Kinetic/Thermodynamic | < 1 |
Note: The target concentrations are hypothetical values to guide experimental design. Actual values must be determined empirically.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility, which is the true solubility of the compound.[8][9]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS pH 7.4, Ethyl Acetate) in a glass vial. Ensure enough solid is present that some remains undissolved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For aqueous buffers, filtration through a low-binding 0.45 µm filter is recommended.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
Causality: The shake-flask method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states, providing a definitive solubility value under the specified conditions.[11]
Experimental Protocol: Kinetic Solubility
This high-throughput method is useful for early-stage discovery to quickly assess solubility from a DMSO stock solution.[12][13]
Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer (e.g., PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[7]
-
Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.[5]
Causality: This method mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks. It measures the tendency of a compound to precipitate from a supersaturated solution, which is a kinetically-driven process.[7]
Stability Profile and Degradation Pathways
The stability of this compound is dictated by the chemical reactivity of its functional groups, particularly the benzyl carbamate.
General Stability of Benzyl Carbamates
The Cbz group is known to be stable under many conditions, but it is susceptible to cleavage under specific circumstances:
-
Catalytic Hydrogenation: This is the most common method for Cbz deprotection, yielding toluene, carbon dioxide, and the free amine.[3][15]
-
Strong Acids: Harsh acidic conditions can lead to cleavage.[15]
-
Strong Bases: While generally stable to bases, prolonged exposure to strong bases at elevated temperatures can cause hydrolysis of the carbamate.[16][17]
Forced Degradation Studies
To comprehensively evaluate the stability of this compound, a forced degradation (stress testing) study is essential. This involves exposing the compound to harsh conditions to accelerate degradation and identify potential degradants.[18][19] This is a cornerstone of pharmaceutical development as outlined by ICH guidelines.[20][21]
Table 2: Forced Degradation Study Design
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of the carbamate to yield benzyl alcohol and 4-bromopiperidine. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Saponification of the carbamate, potentially leading to benzyl alcohol and 4-bromopiperidine via a carbamic acid intermediate.[16][22] |
| Oxidative Stress | 3% H₂O₂, RT, 24h | Oxidation is less likely to be a major pathway, but potential for minor degradation. |
| Thermal Stress | Solid state, 80°C, 72h | Assess thermal stability. Unlikely to cause significant degradation under these conditions. |
| Photostability | Solution exposed to light (ICH Q1B), RT | Assess light sensitivity. The benzyl group may be susceptible to photolytic degradation.[23][24] |
Potential Degradation Pathway: Hydrolysis
The most probable non-synthetic degradation pathway is hydrolysis of the carbamate bond, which can be catalyzed by acid or base.
References
- 1. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. fishersci.ie [fishersci.ie]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijacskros.com [ijacskros.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (EVT-15259375) [evitachem.com]
- 7. enamine.net [enamine.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. evotec.com [evotec.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. researchgate.net [researchgate.net]
- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
An In-depth Technical Guide to the Reactivity Profile of Benzyl 4-bromopiperidine-1-carboxylate
Introduction
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands out as a privileged structure, integral to a vast array of pharmacologically active compounds.[1][2] Among the numerous functionalized piperidine building blocks, Benzyl 4-bromopiperidine-1-carboxylate emerges as a particularly versatile and valuable intermediate. Its unique combination of a sterically accessible secondary bromide and a stable N-benzyloxycarbonyl (Cbz) protecting group provides a powerful handle for introducing molecular diversity through a range of chemical transformations.
This technical guide offers a comprehensive exploration of the reactivity profile of this compound. We will delve into its synthesis, stability, and, most critically, its behavior in key synthetic reactions that are fundamental to the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this important building block. We will move beyond simple procedural descriptions to provide mechanistic insights and practical considerations, empowering the reader to make informed decisions in their synthetic strategies.
I. Synthesis and Structural Elucidation
The most common and practical synthesis of this compound typically starts from commercially available 1-benzyl-4-piperidone.[3][4] The synthesis involves the reduction of the ketone to the corresponding alcohol, followed by bromination. The N-benzyl group can then be replaced with the Cbz protecting group.
Illustrative Synthetic Pathway:
Caption: A typical synthetic route to this compound.
Key Considerations in Synthesis:
-
Reduction Step: The choice of reducing agent for the ketone is crucial to avoid over-reduction or side reactions. Sodium borohydride (NaBH4) is a commonly used, mild reducing agent suitable for this transformation.
-
Bromination Step: The conversion of the secondary alcohol to the bromide can be achieved using various reagents, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). Reaction conditions must be carefully controlled to minimize elimination side products.
-
N-Protecting Group Exchange: The final step involves the introduction of the benzyloxycarbonyl (Cbz) group. This is typically accomplished by reacting the secondary amine with benzyl chloroformate under basic conditions.[5] The Cbz group offers excellent stability across a wide range of reaction conditions and is orthogonal to many other common protecting groups, such as the tert-butoxycarbonyl (Boc) group.[1][6]
II. The Reactivity Profile: A Tale of Two Moieties
The reactivity of this compound is dominated by two key functional groups: the C4-bromide and the N-Cbz protecting group. Understanding the interplay between these two moieties is essential for predicting and controlling the outcome of synthetic transformations.
A. The C4-Bromide: A Gateway to Molecular Diversity
The secondary bromide at the 4-position of the piperidine ring is the primary site of reactivity, serving as an excellent electrophile for a variety of nucleophilic substitution and cross-coupling reactions.
1. Nucleophilic Substitution Reactions
The C4-carbon is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions, particularly with weak nucleophiles and polar protic solvents, due to the stability of the resulting secondary carbocation.[7][8]
Common Nucleophiles and Their Products:
| Nucleophile | Product Functional Group |
| Amines (R-NH2) | 4-Amino-piperidines |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | 4-Alkoxy-piperidines |
| Thiols (R-SH) / Thiolates (R-S⁻) | 4-Thioether-piperidines |
| Azides (N3⁻) | 4-Azido-piperidines |
| Cyanides (CN⁻) | 4-Cyano-piperidines |
Experimental Protocol: A General Procedure for Nucleophilic Substitution
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Nucleophile: Add the desired nucleophile to the reaction mixture. If the nucleophile is not a strong base, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) is often added to scavenge the HBr generated.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 60 to 120 °C, depending on the reactivity of the nucleophile.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic salts and purify the product by column chromatography.
2. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful applications of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[9][10][11][12] These reactions have revolutionized drug discovery by providing efficient routes to complex molecular scaffolds.[3][13]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction couples the 4-bromopiperidine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[10] It is widely used for the synthesis of 4-aryl and 4-vinyl piperidines.[13]
-
Heck Coupling: In a Heck reaction, the 4-bromopiperidine is coupled with an alkene to form a new C-C bond with the creation of a double bond.[10]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 4-bromopiperidine with an amine.
-
Sonogashira Coupling: This reaction involves the coupling of the 4-bromopiperidine with a terminal alkyne to form a 4-alkynylpiperidine derivative.
Caption: General scheme for Palladium-catalyzed cross-coupling reactions.
Mechanistic Insight: The Catalytic Cycle
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps:[9][10][14]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The organic group from the coupling partner is transferred to the palladium center, or the alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
B. The N-Cbz Protecting Group: A Stable Guardian
The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen.[5] Its primary role is to prevent the nucleophilic and basic nitrogen from interfering with reactions at the C4-position.
Key Features of the Cbz Group:
-
Stability: The Cbz group is stable to a wide range of reaction conditions, including many nucleophiles, bases, and mild acids.[5] This stability is crucial for ensuring that the protecting group remains intact during the functionalization of the C4-position.
-
Orthogonality: The Cbz group is orthogonal to many other common protecting groups. For instance, it is stable under the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[1] This orthogonality is highly valuable in multi-step syntheses of complex molecules.[1]
-
Deprotection: The Cbz group is typically removed under mild conditions via catalytic hydrogenation (e.g., H2, Pd/C).[5][6] This deprotection method is highly chemoselective and generally does not affect other functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to Benzyl 4-bromopiperidine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery
Foreword: The Strategic Importance of the Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold." This six-membered nitrogenous heterocycle is a structural motif present in over twenty classes of pharmaceuticals, from antipsychotics to analgesics and anticancer agents.[1][2] Its prevalence is not coincidental; the piperidine core offers a unique combination of properties. Its non-planar, chair-like conformation provides a three-dimensional framework that can effectively probe the binding pockets of biological targets.[3][4] Furthermore, its physicochemical properties, such as pKa and lipophilicity, can be finely tuned through substitution, enhancing a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[5]
This guide focuses on a particularly strategic derivative: Benzyl 4-bromopiperidine-1-carboxylate (also known as N-Cbz-4-bromopiperidine). This compound is not an end product but a critical intermediate—a versatile building block designed for the efficient and controlled introduction of the 4-substituted piperidine moiety. Its design is a testament to synthetic strategy: the benzyl carbamate (Cbz or Z) group provides robust protection for the piperidine nitrogen, while the bromine atom at the C-4 position serves as an excellent leaving group, opening a gateway to a vast chemical space through diverse functionalization reactions. For drug development professionals, mastering the application of this building block is key to accelerating the synthesis of novel, potent, and selective therapeutic agents.
Synthesis and Physicochemical Profile
The reliable synthesis of this compound is fundamental to its utility. While several routes exist, a common and efficient pathway involves the bromination of a protected 4-hydroxypiperidine precursor. The choice of the N-protecting group is critical; the Cbz group is favored for its high stability under a wide range of reaction conditions and its susceptibility to clean removal via hydrogenolysis.
Representative Synthetic Workflow
The synthesis typically proceeds from a commercially available starting material like N-Cbz-4-hydroxypiperidine. The hydroxyl group is converted into a better leaving group, often a tosylate or mesylate, which is then displaced by a bromide source. Alternatively, direct bromination using reagents like phosphorus tribromide (PBr₃) or Appel reaction conditions (CBr₄, PPh₃) can be employed.
Caption: Synthetic access to the title compound and its subsequent deprotection.
Experimental Protocol: Synthesis via Appel Reaction
This protocol describes the conversion of N-Cbz-4-hydroxypiperidine to this compound. The Appel reaction is chosen for its mild conditions and high efficiency.
Materials:
-
N-Cbz-4-hydroxypiperidine (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cbz-4-hydroxypiperidine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triphenylphosphine (1.5 eq) to the stirred solution.
-
Slowly add carbon tetrabromide (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Causality Note: The slow addition of CBr₄ is crucial to control the exothermic reaction and prevent the formation of side products.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield this compound as a pure product.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the building block.
| Property | Value | Source |
| CAS Number | 166953-64-6 | [6] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [6] |
| Molecular Weight | 298.18 g/mol | [6] |
| Appearance | Colorless to pale yellow oil/liquid | - |
| Density | ~1.374 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | ~1.5590 | |
| ¹H NMR (CDCl₃) | δ ~7.35 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂Ph), 4.30 (m, 1H, CH-Br), 3.80 (m, 2H, piperidine-H), 3.35 (m, 2H, piperidine-H), 2.15 (m, 2H, piperidine-H), 1.95 (m, 2H, piperidine-H) | - |
| ¹³C NMR (CDCl₃) | δ ~155.0 (C=O), 136.5 (Ar-C), 128.5, 128.0, 127.9 (Ar-CH), 67.2 (-CH₂Ph), 48.0 (CH-Br), 44.0 (piperidine-CH₂), 34.5 (piperidine-CH₂) | - |
(Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.)
Core Reactivity: A Hub for Molecular Diversification
The true power of this compound lies in the reactivity of the C-Br bond. The bromine atom is an excellent leaving group, making the C-4 position highly susceptible to attack by a wide array of nucleophiles. This allows for the systematic construction of libraries of 4-substituted piperidines for structure-activity relationship (SAR) studies.
Caption: Major reaction pathways for the diversification of the title compound.
Nucleophilic Substitution (Sₙ2) Reactions
The primary reaction manifold is the Sₙ2 displacement of the bromide. The choice of base and solvent is critical for success. Non-nucleophilic, sterically hindered bases are often preferred to avoid competing elimination reactions, and polar aprotic solvents like DMF or DMSO can accelerate the reaction rate.
-
N-Nucleophiles: Reaction with primary or secondary amines yields 4-amino-piperidine derivatives, a common feature in CNS-active drugs. The use of sodium azide followed by reduction provides a route to the primary 4-aminopiperidine.[7][8]
-
O-Nucleophiles: Alkoxides or phenoxides react to form 4-alkoxy or 4-aryloxy piperidines. This modification significantly alters the compound's polarity and hydrogen bonding capacity.
-
C-Nucleophiles: Carbon-based nucleophiles like cyanide or malonic esters enable C-C bond formation, leading to derivatives such as 4-cyanopiperidines or piperidine-4-acetic acids after hydrolysis—valuable handles for further elaboration.[7]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for C-C bond formation. The C(sp³)-Br bond of this compound can participate in cross-coupling reactions, most notably the Suzuki and Negishi reactions, to form 4-aryl or 4-vinyl piperidines.[9][10]
-
Rationale: This approach is particularly valuable as it allows for the direct connection of the piperidine core to diverse (hetero)aromatic systems, which are fundamental for modulating interactions with biological targets. The development of specialized palladium catalysts and ligands has made these transformations increasingly reliable for sp³ centers.[10]
Protocol: Synthesis of Benzyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate
This protocol details a representative Buchwald-Hartwig amination, a powerful method for forming C-N bonds.
Materials:
-
This compound (1.0 eq)
-
4-Bromoaniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (ligand) (0.04 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOᵗBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and 4-bromoaniline (1.1 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the palladium catalyst to the C-Br bond.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired 4-anilinopiperidine derivative.[11]
Application in Medicinal Chemistry: Case Studies and SAR
The true value of a building block is demonstrated by its application in synthesizing biologically active molecules. The 4-substituted piperidine motif is integral to drugs targeting a wide range of diseases.
Impact on Pharmacological Properties
The substituent at the C-4 position directly influences a drug candidate's profile:
-
Potency & Selectivity: A carefully chosen C-4 substituent can form key interactions (e.g., hydrogen bonds, hydrophobic contacts, cation-π interactions) with the target protein, boosting affinity and selectivity.[3]
-
Physicochemical Properties: Basic amines at C-4 can enhance aqueous solubility, while lipophilic aryl groups can improve membrane permeability. This tunability is crucial for optimizing pharmacokinetics.[5]
-
Metabolic Stability: The C-4 position is often susceptible to metabolism. Introducing sterically bulky or metabolically robust groups can block these sites, increasing the drug's half-life.
Examples of Bioactive Scaffolds
The synthetic pathways enabled by this compound are instrumental in building complex molecules.
| Therapeutic Area | Target / Drug Class | Relevance of C-4 Substitution | Representative Molecules/Scaffolds |
| Oncology | Kinase Inhibitors | The C-4 substituent often projects into the solvent-exposed region, allowing for modifications to improve solubility and selectivity. | N-Aryl-4-aminopiperidines |
| CNS Disorders | Dopamine/Serotonin Receptors | Aryl or heteroaryl groups at C-4 are critical for receptor binding and subtype selectivity. | 4-Arylpiperidines (e.g., in antipsychotics)[12] |
| Infectious Diseases | Viral/Bacterial Enzymes | Polar groups at C-4 can mimic natural substrates or interact with active site residues. | 4-Amino or 4-hydroxypiperidines |
| Pain Management | Opioid Receptors | The orientation and nature of the C-4 substituent are key determinants of agonist vs. antagonist activity. | Fentanyl analogues |
For instance, in the development of dopamine D4 receptor antagonists for CNS disorders, various N-benzyl and C-4 benzyloxy piperidines have been synthesized and evaluated, demonstrating how modifications around the piperidine core are used to fine-tune activity and metabolic stability.[12]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is paramount.
-
Hazard Identification: The compound is typically classified as an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed.[13][14]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]
-
First Aid Measures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[13][17] Refrigeration is often recommended to ensure long-term stability.[13]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its robustly protected nitrogen and activated C-4 position provide a reliable and versatile platform for synthesizing diverse libraries of 4-substituted piperidines. By enabling a wide range of chemical transformations—from classic nucleophilic substitutions to modern cross-coupling reactions—it empowers medicinal chemists to systematically explore chemical space, optimize drug-like properties, and ultimately accelerate the journey from a synthetic concept to a life-changing therapeutic. Understanding its reactivity, applications, and handling is an essential competency for any scientist working at the forefront of pharmaceutical development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. benchchem.com [benchchem.com]
- 8. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C19H21BrN2O2 | CID 71040867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. aksci.com [aksci.com]
- 17. combi-blocks.com [combi-blocks.com]
Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl 4-bromopiperidine-1-carboxylate for the Synthesis of 4-Arylpiperidine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of 4-Arylpiperidines
The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous blockbuster pharmaceuticals and clinical candidates targeting a wide range of diseases. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. Benzyl 4-bromopiperidine-1-carboxylate is a versatile and commercially available building block for accessing this critical chemical space.
This guide provides an in-depth analysis and a robust experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. We will delve into the mechanistic nuances of this C(sp³)–C(sp²) bond formation, explain the critical role of each reaction parameter, and offer a detailed, field-proven protocol for researchers in drug discovery and synthetic chemistry.
The Challenge and Mechanism of C(sp³)–C(sp²) Suzuki Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and functional group tolerance.[1] However, coupling reactions involving sp³-hybridized alkyl halides, such as this compound, present unique challenges compared to their sp² counterparts. The primary hurdles include slower rates of oxidative addition to the palladium(0) catalyst and the potential for a competing side reaction known as β-hydride elimination in the resulting alkyl-palladium intermediate.[2]
The generally accepted catalytic cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Expert Insight on the Mechanism:
-
Oxidative Addition: This is often the rate-limiting step for alkyl halides. The C(sp³)–Br bond of the piperidine derivative adds to the Pd(0) center. Success hinges on using an electron-rich palladium catalyst, which is achieved by pairing a palladium precursor with bulky, electron-donating phosphine ligands (e.g., SPhos, JohnPhos) or N-heterocyclic carbenes (NHCs).[3][4]
-
Transmetalation: The base is critical here. It activates the arylboronic acid by forming a more nucleophilic boronate species, which then transfers the aryl group to the palladium(II) complex.[5]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is typically fast for alkyl-aryl couplings.[6] The presence of β-hydrogens on the piperidine ring could lead to β-hydride elimination, but this is often suppressed when using appropriate ligands and conditions that favor the desired reductive elimination pathway.[2]
Core Protocol: Suzuki Coupling of this compound
This protocol is designed to be a robust starting point for a wide range of arylboronic acids. Optimization of temperature, reaction time, or reagent stoichiometry may be required for particularly challenging substrates.
Materials & Reagents
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium Precursor: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: SPhos (2-4 mol%) or XPhos (2-4 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Water (e.g., 10:1 ratio)
-
Equipment: Oven-dried glassware, magnetic stirrer, reflux condenser, inert atmosphere setup (Nitrogen or Argon).
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).
-
Establish Inert Atmosphere: Seal the flask with a septum and equip it with a reflux condenser under a nitrogen or argon atmosphere. Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-arylpiperidine product.
Data Summary: Reaction Scope and Optimization
The choice of catalyst, base, and solvent is paramount for achieving high yields. Below is a summary of typical conditions and expected outcomes for this transformation, compiled from established C(sp³)-C(sp²) coupling literature.[4][7][8]
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene/H₂O | 90 | 80-90% |
| 3-Pyridylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 110 | 65-75% |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 70-80% |
| 2-Thienylboronic acid | Pd(OAc)₂ / JohnPhos | K₃PO₄ | Toluene | 100 | 75-85% |
Causality Behind Experimental Choices:
-
Electron-rich boronic acids (e.g., 4-methoxyphenyl) generally react faster due to more facile transmetalation.
-
Electron-poor or heteroaromatic boronic acids may require stronger bases (Cs₂CO₃), more robust ligand systems, or higher temperatures to achieve good conversion.[9]
-
Palladacycle pre-catalysts (e.g., CataCXium A Pd G3) can also be highly effective and offer improved air stability, simplifying reaction setup.[10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/degassed solvent.3. Base is not strong enough. | 1. Use fresh palladium precursor and ligand; ensure inert atmosphere is maintained.2. Use freshly distilled or purchased anhydrous, degassed solvents.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature is too high. | 1. Thoroughly degas all solvents and ensure a robust inert atmosphere.2. Reduce the reaction temperature by 10-20 °C and monitor. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic sources.2. Reaction time is excessively long. | 1. Use anhydrous base and solvents. If a biphasic system is used, ensure the water ratio is correct.2. Monitor the reaction closely and stop it once the limiting reagent is consumed. |
| Formation of Debrominated Starting Material | 1. β-hydride elimination followed by reductive elimination.2. Hydrodehalogenation side reaction. | 1. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1).2. Use a different ligand or solvent system. |
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood.
-
Solvents: Dioxane is a suspected carcinogen. Toluene and DMF are flammable and have specific health hazards. Always work in a well-ventilated fume hood.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive. Avoid contact with skin and eyes.
Disclaimer: This guide is for informational purposes only. Researchers must consult the full Safety Data Sheet (SDS) for every reagent used and adhere to all institutional safety protocols.[11][12][13][14]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing valuable 4-arylpiperidine derivatives. Success in this C(sp³)–C(sp²) bond formation is contingent upon the rational selection of an electron-rich catalyst system, an appropriate base, and anhydrous reaction conditions to favor the desired catalytic cycle over competing side reactions. The protocol and insights provided herein offer a comprehensive framework for researchers to effectively utilize this important building block in their synthetic campaigns.
References
- 1. organicreactions.org [organicreactions.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols: Buchwald-Hartwig Amination with Benzyl 4-bromopiperidine-1-carboxylate
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine and heteroarylamine moieties are ubiquitous structural motifs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these bonds.[1][3] This reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][3]
This guide provides an in-depth analysis and a detailed protocol for the Buchwald-Hartwig amination using Benzyl 4-bromopiperidine-1-carboxylate. This specific substrate is of high value as it introduces a protected piperidine ring, a privileged scaffold in medicinal chemistry, onto an aryl or heteroaryl core. The subsequent deprotection of the carbamate and further functionalization of the piperidine nitrogen allows for rapid library synthesis and the exploration of structure-activity relationships (SAR) in drug discovery programs.
The Catalytic Cycle: A Mechanistic Blueprint
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[4][5] The generally accepted mechanism, particularly with bulky monophosphine ligands, involves three key stages: oxidative addition, amination/deprotonation, and reductive elimination.[3][5][6]
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is the phosphine ligand) initiates the cycle by inserting into the aryl-bromide bond of the electrophile. This forms a Pd(II) intermediate. The rate of this step is influenced by the ligand's electron-donating ability and the nature of the halide.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amido complex. The choice and strength of the base are crucial at this stage to ensure efficient deprotonation without degrading sensitive functional groups.[7]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle. This step is often the rate-limiting step and is significantly accelerated by the use of sterically bulky and electron-rich ligands.[5][8]
Caption: Figure 1: A simplified representation of the Pd-catalyzed Buchwald-Hartwig amination cycle.
Optimizing Reaction Parameters: A Scientist's Guide
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Recommended Choices | Rationale & Expert Insights |
| Palladium Source | Pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4) , Pd₂(dba)₃, Pd(OAc)₂ | While simple palladium salts are effective, modern pre-catalysts are highly recommended.[5] These are air-stable Pd(II) complexes that efficiently generate the active L-Pd(0) species in situ upon exposure to a base, leading to more reproducible results and lower catalyst loadings.[5][9] |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | Ligand choice is paramount.[10] Bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group are the gold standard.[1][9] Their steric bulk promotes the crucial reductive elimination step, outcompeting side reactions like beta-hydride elimination, while their electron-rich nature facilitates the initial oxidative addition.[3][8] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many applications. For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like potassium carbonate or phosphate may be screened, though this may require higher temperatures or longer reaction times.[4] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous, deoxygenated solvents are essential to prevent the oxidation and deactivation of the catalyst and ligand.[4] Toluene and dioxane are the most frequently used solvents. The choice can sometimes influence reaction rates and solubility of the base.[11] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with Benzyl 4-aminopiperidine-1-carboxylate.
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
Aryl Bromide (1.0 eq)
-
Benzyl 4-aminopiperidine-1-carboxylate (1.2 eq)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (if solid, 1.0 eq), Benzyl 4-aminopiperidine-1-carboxylate (1.2 eq), XPhos Pd G3 pre-catalyst (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1-0.2 M with respect to the aryl bromide. If the aryl bromide is a liquid, add it via syringe at this stage.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the aryl bromide starting material.
-
Work-up:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen or water contamination).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure all reagents are dry and solvents are rigorously degassed. Use a pre-catalyst for reliable activation.[5]2. Switch to a stronger base like NaOt-Bu or LHMDS.3. Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation | The competing reaction where the aryl halide is reduced to an arene. This occurs if reductive elimination is slow. | Use a more sterically hindered and electron-rich ligand (e.g., switch from a first-generation ligand to a Buchwald-type biarylphosphine ligand) to accelerate the C-N bond-forming reductive elimination.[3] |
| Formation of Di-arylated Amine | Occurs with primary amines if the initial product is more reactive than the starting amine. | Use a slight excess of the primary amine. Often, the steric bulk of the initial product prevents a second coupling. If problematic, consider using an ammonia equivalent.[12] |
| Incomplete Reaction with Heteroaryl Halides | Heterocyclic substrates can sometimes coordinate to and inhibit the palladium catalyst. | The use of bidentate ligands like DPPF or Josiphos-type ligands can sometimes be beneficial as they are less prone to displacement.[1] Screening different ligand/base combinations is often necessary for challenging heteroaryl substrates.[13] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. By utilizing the robust piperidine synthon, this compound, in conjunction with modern, well-defined catalyst systems, researchers can efficiently access a diverse range of complex molecules. A thorough understanding of the underlying mechanism and the role of each reaction component, as outlined in these notes, empowers scientists to optimize conditions, troubleshoot effectively, and successfully apply this powerful transformation in their research and development endeavors.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyl 4-bromopiperidine-1-carboxylate in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the strategic application of Benzyl 4-bromopiperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will explore its synthetic versatility, provide detailed, field-proven protocols for its use in key chemical transformations, and contextualize its role in the development of pharmacologically active agents.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core structure of a vast number of approved drugs and clinical candidates.[1][2][3][4] Its prevalence is attributed to several key factors: the saturated, six-membered ring offers a three-dimensional geometry that can effectively orient substituents to interact with biological targets, and the basic nitrogen atom can serve as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and modulating pharmacokinetic properties.[3][5] Piperidine derivatives are integral to drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][3][6]
This compound (Cbz-4-bromopiperidine) emerges as a highly versatile and valuable intermediate for introducing this scaffold. Its structure is ingeniously designed for multi-stage synthesis:
-
The Piperidine Core: Provides the fundamental three-dimensional framework.
-
The C4-Bromine Atom: Acts as an excellent leaving group, enabling a wide array of nucleophilic substitution and cross-coupling reactions.
-
The N-Benzyl Carbamate (Cbz or Z group): A robust protecting group for the piperidine nitrogen, stable to a variety of reaction conditions but readily removable via catalytic hydrogenation. This offers a distinct advantage over acid-labile groups like tert-butyloxycarbonyl (Boc), allowing for orthogonal deprotection strategies in complex syntheses.[7]
This guide will detail the practical application of this reagent, moving from fundamental principles to actionable laboratory protocols.
Chapter 1: Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its successful application and safe handling.
| Property | Value | Reference |
| CAS Number | 166953-64-6 | [8] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [8] |
| Molecular Weight | 298.18 g/mol | [8] |
| Appearance | Off-white to light yellow solid or oil | - |
| Density | ~1.374 g/mL | [8] |
| Storage | Store at 2-8°C, protected from light and moisture | - |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Chapter 2: Core Synthetic Applications & Mechanistic Rationale
The reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, making it a prime substrate for constructing more complex molecules.
Diagram: Versatility of this compound
Caption: Key synthetic routes from this compound.
2.1 Nucleophilic Substitution Reactions The most straightforward application involves the displacement of the bromide atom by a variety of nucleophiles. This reaction typically follows an S_N2 mechanism.
-
Causality: The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is crucial as it solvates the cation of the base without hydrogen-bonding to the nucleophile, thereby maximizing its reactivity. An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is used to scavenge the HBr generated, driving the reaction to completion.
2.2 Palladium-Catalyzed Cross-Coupling Reactions For the formation of carbon-carbon and carbon-nitrogen bonds with sp²-hybridized partners, palladium-catalyzed cross-coupling reactions are indispensable tools.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond between the piperidine C4 and an aryl amine.[9]
-
Causality: This transformation requires a specific catalytic system. A palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) are necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine nucleophile without interfering with the catalyst.[9]
-
-
Sonogashira Coupling: This reaction forges a C-C bond between the piperidine C4 and a terminal alkyne.[10][11]
-
Causality: The classic Sonogashira reaction employs a dual-catalyst system.[12] The palladium catalyst activates the C-Br bond, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, which is the rate-determining step, followed by reductive elimination to yield the product.[10][13] An amine base (e.g., Et₃N, DIPEA) serves both as the base and often as the solvent.[11]
-
Chapter 3: Detailed Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of 4-Amino-Piperidine Derivatives via Nucleophilic Substitution
Principle: This protocol describes the S_N2 displacement of the C4-bromide with a primary or secondary amine to generate a C-N bond.
| Reagents & Materials | Purpose |
| This compound | Electrophile |
| Primary/Secondary Amine | Nucleophile (1.1 - 1.5 eq) |
| Potassium Carbonate (K₂CO₃) or DIPEA | Base (2.0 - 3.0 eq) |
| Acetonitrile (ACN) or Dimethylformamide (DMF) | Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Ethyl Acetate (EtOAc), Dichloromethane (DCM) | Extraction Solvents |
Step-by-Step Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add the amine nucleophile (1.2 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of 4-Aryl-Piperidines via Buchwald-Hartwig Amination
Principle: Palladium-catalyzed cross-coupling of the C4-bromide with an aryl amine.
| Reagents & Materials | Purpose |
| This compound | Electrophile |
| Aryl Amine | Nucleophile (1.2 eq) |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Catalyst (1-5 mol%) |
| XPhos or BINAP | Ligand (2-10 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | Base (1.5 - 2.0 eq) |
| Anhydrous Toluene or Dioxane | Solvent |
Diagram: Buchwald-Hartwig Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
To an oven-dried, argon-flushed flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOt-Bu, 1.5 eq).
-
Add this compound (1.0 eq) and the aryl amine (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat to 100 °C in an oil bath.
-
Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.
-
Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Chapter 4: Case Study - Application in CCR5 Antagonist Synthesis
Benzyl 4-substituted piperidines are key structural motifs in a class of HIV-1 entry inhibitors that target the CCR5 co-receptor.[14][15][16] The synthesis of these complex molecules often relies on this compound as a starting material. For instance, in the development of novel N-propyl-N,N'-diphenylurea derivatives as CCR5 antagonists, a 4-benzylpiperidine moiety was crucial for activity.[14] A similar scaffold could be constructed starting from our title compound.
Diagram: Retrosynthetic Path to a CCR5 Antagonist Core
Caption: Retrosynthesis of a key CCR5 antagonist fragment.
This synthetic strategy highlights how the C4-bromide can be converted into a C-C bond (e.g., via Suzuki or Kumada coupling with an appropriate organometallic reagent), and the Cbz group can be removed at a later stage to allow for further elaboration on the piperidine nitrogen. This orthogonal protection is a cornerstone of modern synthetic strategy.
Chapter 5: Deprotection of the Benzyl Carbamate (Cbz) Group
A key final step in many synthetic sequences is the removal of the Cbz protecting group to liberate the piperidine nitrogen for further functionalization or to reveal the final active pharmaceutical ingredient (API).
Protocol: Catalytic Hydrogenation Principle: The Cbz group is cleaved by hydrogenolysis, breaking the benzylic C-O bond over a palladium catalyst to release the free amine, toluene, and carbon dioxide.
-
Dissolve the Cbz-protected piperidine (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Carefully add Palladium on carbon (Pd/C, 10% w/w, ~0.05 eq) to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or 1-3 atm pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine, which can often be used without further purification.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity at the C4 position, combined with the robust and orthogonally-cleavable Cbz protecting group, provides chemists with a reliable tool for the synthesis of complex piperidine-containing molecules. The protocols and strategic insights provided herein are intended to empower researchers to effectively leverage this reagent in the pursuit of novel therapeutic agents.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Spiropiperidines from Benzyl 4-bromopiperidine-1-carboxylate Derivatives
Abstract
Spiropiperidines represent a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and superior physicochemical properties in drug candidates.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of spiropiperidines, with a particular focus on methodologies starting from derivatives of Benzyl 4-bromopiperidine-1-carboxylate. We will delve into the strategic considerations for constructing the spirocyclic core, with an emphasis on the robust and versatile intramolecular Heck reaction. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable scaffold in their discovery programs.
The Strategic Importance of Spiropiperidines in Drug Discovery
The piperidine motif is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[2] The introduction of a spirocyclic junction at the 4-position of the piperidine ring imparts conformational rigidity, which can be highly advantageous for optimizing ligand-target interactions.[1] This structural constraint reduces the number of freely rotatable bonds, enhancing the pharmacokinetic profile and improving the efficacy of binding to biological targets such as enzymes and receptors.[1] Consequently, spiropiperidines are increasingly sought-after scaffolds in the design of novel therapeutics for a wide range of diseases, including central nervous system disorders, cardiovascular diseases, and oncology.[1][2]
Synthetic Strategy: Building the Spirocyclic Core
The synthesis of 4-spiropiperidines can be broadly categorized into two main strategies: formation of the piperidine ring onto a pre-existing carbocycle or, more commonly for this class, construction of the spiro-ring on a pre-formed piperidine.[3] Our focus will be on the latter approach, utilizing the readily accessible this compound as a versatile starting point. The key transformation in our proposed synthetic route is a palladium-catalyzed intramolecular Heck reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the spirocyclic framework under relatively mild conditions.[4][5][6]
The overall synthetic workflow can be visualized as a two-stage process:
Caption: General workflow for spiropiperidine synthesis.
Detailed Protocols and Methodologies
Stage 1: Synthesis of the Intramolecular Heck Reaction Precursor
The initial step involves the functionalization of the 4-position of the piperidine ring to introduce a tether containing a terminal alkene. A highly efficient method for this is the Suzuki cross-coupling reaction.
Protocol 1: Suzuki Coupling to Synthesize Benzyl 4-(2-vinylphenyl)piperidine-1-carboxylate
This protocol describes the coupling of this compound with 2-vinylphenylboronic acid.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercial | ≥95% |
| 2-Vinylphenylboronic acid | Commercial | ≥97% |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial | Catalyst grade |
| Tricyclohexylphosphine (PCy₃) | Commercial | ≥97% |
| Potassium phosphate (K₃PO₄) | Commercial | Anhydrous, ≥98% |
| Toluene | Commercial | Anhydrous, ≥99.8% |
| Water | In-house | Degassed, Deionized |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 2-vinylphenylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv.) and tricyclohexylphosphine (0.04 equiv.) in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a mixture of degassed toluene and water (4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Benzyl 4-(2-vinylphenyl)piperidine-1-carboxylate.
Stage 2: Intramolecular Heck Reaction for Spirocyclization
With the precursor in hand, the key spirocyclization can be performed. The intramolecular Heck reaction proceeds via an oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to furnish the spirocyclic product.[4][7]
Caption: Catalytic cycle of the intramolecular Heck reaction.
Protocol 2: Palladium-Catalyzed Intramolecular Heck Reaction to Synthesize Spiro[indan-2,4'-piperidine]
This protocol details the cyclization of Benzyl 4-(2-bromophenyl)piperidine-1-carboxylate to yield the corresponding spiro[indan-2,4'-piperidine] derivative. A similar protocol can be adapted for the vinylphenyl precursor.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Benzyl 4-(2-bromophenyl)piperidine-1-carboxylate | Synthesized | As per Protocol 1 |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial | Catalyst grade |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Commercial | ≥97% |
| Triethylamine (Et₃N) | Commercial | Anhydrous, ≥99.5% |
| Acetonitrile | Commercial | Anhydrous, ≥99.8% |
Procedure:
-
In a sealed tube, dissolve Benzyl 4-(2-bromophenyl)piperidine-1-carboxylate (1.0 equiv.) in anhydrous acetonitrile.
-
Add triethylamine (2.0 equiv.) to the solution.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 equiv.) and tri(o-tolyl)phosphine (0.10 equiv.) in anhydrous acetonitrile.
-
Add the catalyst solution to the reaction tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired spiropiperidine.
Table 1: Representative Reaction Conditions and Yields
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl 4-(2-bromophenyl)piperidine-1-carboxylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | Acetonitrile | 100 | 24 | ~75-85 |
| Benzyl 4-(2-iodophenyl)piperidine-1-carboxylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | DMF | 90 | 12 | ~80-90 |
Yields are approximate and may vary based on specific reaction scale and purification.
Causality and Experimental Insights
-
Choice of Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a phosphine ligand is crucial for the catalytic cycle. The ligand stabilizes the palladium complex and influences its reactivity. Tri(o-tolyl)phosphine is often effective in intramolecular Heck reactions due to its steric bulk, which can promote reductive elimination.
-
Role of the Base: A base is required to neutralize the hydrohalic acid (HX) generated during the catalytic cycle, regenerating the active Pd(0) species. Triethylamine is a common choice for this purpose.
-
Solvent Selection: Polar aprotic solvents like acetonitrile or DMF are typically used to ensure the solubility of the reagents and intermediates.
-
Protecting Group Strategy: The benzyl carbamate protecting group on the piperidine nitrogen is stable under the reaction conditions and can be readily removed in a subsequent step, for example, by hydrogenolysis, to allow for further functionalization of the spiropiperidine core.
Conclusion
The synthesis of spiropiperidines from derivatives of this compound via an intramolecular Heck reaction is a robust and efficient strategy. This approach allows for the construction of complex, three-dimensional scaffolds that are of high value in drug discovery. The detailed protocols provided herein serve as a practical guide for researchers to implement this methodology in their synthetic endeavors.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
The Synthetic Versatility of Benzyl 4-bromopiperidine-1-carboxylate: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of the 4-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The ability to introduce diverse molecular fragments at the 4-position of the piperidine core is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). Benzyl 4-bromopiperidine-1-carboxylate serves as a versatile and strategically important building block in this endeavor. The benzyloxycarbonyl (Cbz or Z) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed via hydrogenolysis. The secondary bromide at the 4-position, a C(sp³)-hybridized electrophile, provides a reactive handle for the powerful and versatile palladium-catalyzed cross-coupling reactions.[2]
This technical guide provides an in-depth exploration of the application of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss critical parameters for reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.
Core Concepts in Palladium-Catalyzed Cross-Coupling of C(sp³)-Halides
The palladium-catalyzed cross-coupling of alkyl halides, such as this compound, presents unique challenges compared to their aryl or vinyl counterparts. The key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all affected by the nature of the C(sp³)-hybridized electrophile.[3][4]
A generalized catalytic cycle for these reactions is depicted below:
Caption: Generalized Palladium Catalytic Cycle.
Key Mechanistic Considerations:
-
Oxidative Addition: This is often the rate-limiting step for C(sp³)-halides. The C-Br bond is weaker than a C-Cl bond, making bromides generally more reactive. Electron-rich and sterically bulky phosphine ligands on the palladium center are crucial to facilitate the oxidative addition of the alkyl bromide.[5]
-
β-Hydride Elimination: A common and often detrimental side reaction with alkyl halides is β-hydride elimination from the organopalladium intermediate.[6] This leads to the formation of an alkene byproduct and a palladium-hydride species. The use of bulky ligands and careful control of reaction temperature can help to suppress this pathway. For the 4-bromopiperidine substrate, this would lead to the formation of the corresponding tetrahydropyridine.
-
Ligand Selection: The choice of ligand is paramount for successful cross-coupling with alkyl halides.[5] Bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote oxidative addition and prevent catalyst decomposition.[3]
-
Base and Solvent: The choice of base and solvent significantly impacts the reaction outcome, particularly in Suzuki couplings where the base is required to activate the boronic acid.[7][8] The solubility of the reagents and the stability of the catalytic species are highly dependent on the solvent system.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl and 4-Vinylpiperidines
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[9] In the context of this compound, this reaction allows for the direct introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 4-position.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl- or vinylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene, dioxane, or a mixture such as THF/water). The mixture should be stirred to ensure good mixing.
-
Degas the solution by bubbling the inert gas through it for 15-30 minutes, or by three freeze-pump-thaw cycles.
-
In a separate vial, under an inert atmosphere, prepare a solution of the palladium catalyst (1-5 mol%) and the ligand (1.1-1.2 times the moles of Pd).
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are highly effective for coupling C(sp³)-bromides, promoting oxidative addition and preventing β-hydride elimination.[5] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are often preferred. Cs₂CO₃ can be particularly effective for challenging couplings (the "cesium effect").[8] |
| Solvent | Toluene, Dioxane, THF/H₂O | The choice of solvent can influence the solubility of the base and the boronic acid. A small amount of water can sometimes accelerate the transmetalation step.[7] |
| Temperature | 80-110 °C | Higher temperatures are often required to facilitate the oxidative addition of the alkyl bromide. However, excessively high temperatures can lead to catalyst decomposition.[3] |
Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 4-Aminopiperidine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl and, more recently, alkyl halides.[10][11] This reaction provides a direct route to 4-amino- and 4-amido-piperidine derivatives from this compound.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine, or amide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BrettPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
In a glovebox, add the palladium catalyst (1-5 mol%), ligand (1.1-1.2 times the moles of Pd), and base (1.5-2.0 equiv) to a dry Schlenk flask or reaction vial.
-
Add the anhydrous solvent (e.g., toluene, dioxane) and stir for a few minutes to form the active catalyst.
-
Add the amine or amide (1.2-1.5 equiv) followed by this compound (1.0 equiv).
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and reliable palladium precursors. |
| Ligand | BrettPhos, RuPhos | These bulky, electron-rich ligands are highly effective for C-N bond formation, particularly with challenging substrates. |
| Base | NaOt-Bu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine/amide and facilitate the formation of the palladium-amido complex.[11] LHMDS can be used for substrates with base-sensitive functional groups. |
| Solvent | Toluene, Dioxane | Aprotic, non-polar to moderately polar solvents are generally used to ensure the solubility of all components and the stability of the catalyst. |
| Temperature | 80-120 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of the solvent and reaction mixture.- Purify starting materials if necessary. |
| Formation of Elimination Product (Tetrahydropyridine) | - β-Hydride elimination is competing with reductive elimination. | - Use a bulkier ligand (e.g., XPhos, RuPhos).- Lower the reaction temperature.- Change the solvent. |
| Homocoupling of the Boronic Acid (Suzuki) | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a higher ligand-to-palladium ratio to stabilize the catalyst. |
| Catalyst Deactivation (Palladium Black Formation) | - High temperature- Insufficient ligand- Coordination of the piperidine nitrogen to the palladium center | - Lower the reaction temperature.- Increase the ligand-to-palladium ratio.- Use a ligand that effectively shields the palladium center.[3] |
Conclusion
This compound is a highly valuable building block for the synthesis of diverse 4-substituted piperidines via palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on the careful selection of the catalyst system, particularly the ligand, and the optimization of reaction conditions to favor the desired coupling pathway over potential side reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this versatile substrate in their synthetic endeavors, ultimately accelerating the drug discovery process.
References
- 1. youtube.com [youtube.com]
- 2. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (PDF) Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides (2023) | Shoma Mukai [scispace.com]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Chemoselective N-Debenzylation of Benzyl 4-bromopiperidine-1-carboxylate Derivatives
Introduction: Navigating a Critical Deprotection with Precision
In the landscape of modern drug discovery and development, the piperidine scaffold is a cornerstone, integral to the architecture of countless therapeutic agents. Protecting the piperidine nitrogen is a frequent necessity during multi-step syntheses, with the benzyl (Bn) group being a common choice due to its general stability. However, the subsequent removal of this group, or N-debenzylation, becomes a delicate operation when the molecule also harbors sensitive functionalities. This is particularly true for substrates like benzyl 4-bromopiperidine-1-carboxylate and its derivatives, where a bromine atom is present on the piperidine ring.
The primary challenge in the N-debenzylation of these molecules is achieving high chemoselectivity: the selective cleavage of the N-benzyl C-N bond without concurrent reductive cleavage of the C-Br bond (hydrodebromination). Standard catalytic hydrogenolysis conditions, particularly with palladium on carbon (Pd/C), are notoriously effective at reducing both benzyl groups and alkyl/aryl halides.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on protocols designed to maximize the yield of the desired N-deprotected 4-bromopiperidine product while minimizing or eliminating the dehalogenated side product. We will explore the mechanistic rationale behind protocol choices, offer step-by-step methodologies, and present troubleshooting strategies for this critical transformation.
The Chemoselectivity Challenge: A Mechanistic Perspective
The standard method for N-debenzylation is catalytic hydrogenolysis, a process that involves a heterogeneous catalyst (typically Pd/C) and a hydrogen source.[2] The generally accepted mechanism involves the adsorption of both the N-benzyl amine and the hydrogen source onto the palladium surface. The catalyst facilitates the cleavage of the benzylic C-N bond. However, the same catalytic system is also highly efficient at catalyzing the hydrogenolysis of carbon-halogen bonds.
The key to achieving selectivity lies in modulating the reactivity of the catalytic system to favor C-N bond cleavage over C-Br bond cleavage. Factors that influence this delicate balance include:
-
Hydrogen Source: The choice between high-pressure hydrogen gas and a milder hydrogen transfer reagent can significantly impact selectivity. Transfer hydrogenation agents, such as ammonium formate, often provide a lower, more controlled concentration of active hydrogen species on the catalyst surface, which can favor the desired reaction.[3]
-
Catalyst Activity: The type and batch of the Pd/C catalyst can show variability in activity and selectivity.[4] Sometimes, a less active catalyst or a different catalyst altogether may be beneficial.
-
Reaction Conditions: Parameters like temperature, reaction time, and the presence of additives can be fine-tuned to halt the reaction after N-debenzylation before significant dehalogenation occurs.
Below, we present two primary protocols with a focus on maximizing the desired chemoselectivity.
Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This is the recommended starting point for the N-debenzylation of this compound derivatives due to its milder nature compared to high-pressure hydrogenation, which often leads to better selectivity.[5][6]
Experimental Workflow
Caption: Workflow for Catalytic Transfer Hydrogenation.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 mmol).
-
Add methanol (10-20 mL). The choice of an alcoholic solvent is common for this type of reaction.
-
Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20 mol% Pd, though starting with a lower loading, e.g., 5 mol%, and increasing if necessary is a prudent strategy).
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add ammonium formate (HCOONH₄) (4-5 equivalents).[3]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-65 °C). A lower temperature often provides better selectivity.
-
Crucially, monitor the reaction progress meticulously by Thin Layer Chromatography (TLC) or LC-MS at short intervals (e.g., every 15-30 minutes). The goal is to stop the reaction as soon as the starting material is consumed to prevent the subsequent dehalogenation of the product.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, immediately cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. It is good practice to keep it wet with the solvent and quench with water before disposal.
-
Wash the Celite® pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Troubleshooting & Optimization
| Problem | Potential Cause | Suggested Solution |
| Significant Dehalogenation | Reaction time is too long; reaction temperature is too high; catalyst loading is too high. | Stop the reaction immediately upon consumption of starting material. Run the reaction at room temperature. Reduce the catalyst loading. |
| Slow or Incomplete Reaction | Inactive catalyst; insufficient hydrogen donor. | Use a fresh batch of Pd/C. Increase the amount of ammonium formate. Gently warm the reaction mixture. |
| Product Inhibition | The newly formed amine product can coordinate to the palladium catalyst, slowing the reaction. | In some cases, adding a mild acid can protonate the product, preventing catalyst inhibition. However, this may also increase dehalogenation, so it should be approached with caution. |
Protocol 2: N-Debenzylation using 1-Chloroethyl Chloroformate (ACE-Cl)
For substrates that are particularly prone to dehalogenation under reductive conditions, a non-hydrogenolysis method can be an excellent alternative. The use of 1-chloroethyl chloroformate (ACE-Cl) followed by a methanol quench is a reliable two-step procedure for the debenzylation of tertiary amines. This method avoids the use of hydrogen and a metal catalyst altogether.
Reaction Mechanism
Caption: Mechanism of ACE-Cl mediated N-debenzylation.
Detailed Step-by-Step Protocol
-
Carbamate Formation:
-
Dissolve the this compound derivative (1.0 mmol) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL) in a flame-dried, inert gas-flushed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.1-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC/LC-MS analysis indicates complete formation of the intermediate carbamate.
-
-
Solvolysis:
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the mixture under reduced pressure to remove the solvent and any excess ACE-Cl.
-
Add methanol (10-20 mL) to the residue.
-
Heat the solution to reflux for 1-2 hours to effect the solvolysis of the carbamate.
-
Monitor the reaction by TLC/LC-MS until the intermediate is fully consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure. The product will typically be the hydrochloride salt.
-
The crude product can be purified by recrystallization or by standard aqueous work-up (basification followed by extraction) and subsequent chromatographic purification if the free base is desired.
-
Advantages and Considerations
-
High Chemoselectivity: This method is generally excellent for substrates with reducible functional groups like halogens.
-
Stoichiometric Reagents: The reaction is not catalytic and requires stoichiometric amounts of the reagent.
-
Safety: ACE-Cl is a hazardous and moisture-sensitive reagent and should be handled with appropriate care in a well-ventilated fume hood.
Summary and Recommendations
For the N-debenzylation of this compound derivatives, achieving chemoselectivity is paramount.
| Method | Key Advantages | Key Considerations | Typical Yield Range |
| Catalytic Transfer Hydrogenation | Milder than H₂ gas; uses common reagents; catalytic. | Risk of dehalogenation requires careful monitoring. | 60-90% (if stopped promptly) |
| ACE-Cl Debenzylation | Excellent chemoselectivity; avoids C-Br cleavage. | Stoichiometric; uses hazardous reagent; two-step process. | 75-95% |
We recommend Catalytic Transfer Hydrogenation with ammonium formate as the initial method of choice due to its operational simplicity and the use of less hazardous materials. However, success is contingent on diligent reaction monitoring to prevent over-reduction. If dehalogenation proves to be an intractable issue, the ACE-Cl method provides a robust and highly selective alternative. The choice of protocol will ultimately depend on the specific substrate, scale of the reaction, and the tolerance for potential side products.
References
- 1. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
The Strategic Application of Benzyl 4-bromopiperidine-1-carboxylate in the Synthesis of Potent Dopamine Receptor Antagonists
Introduction: The Piperidine Scaffold in Neuropharmacology
The piperidine moiety is a cornerstone in the architecture of numerous centrally active pharmaceuticals, particularly those targeting G-protein coupled receptors (GPCRs). Its prevalence in medicinal chemistry is attributed to its ability to serve as a versatile scaffold, allowing for precise three-dimensional orientation of pharmacophoric elements that govern receptor affinity and selectivity. Within the realm of neuropharmacology, the 4-substituted piperidine framework is a privileged structure for dopamine D2 receptor antagonists, a class of drugs fundamental to the management of psychosis, schizophrenia, and other neuropsychiatric disorders. This application note provides a detailed technical guide on the strategic use of Benzyl 4-bromopiperidine-1-carboxylate , a key intermediate, in the multi-step synthesis of a potent class of dopamine D2 receptor antagonists. We will elucidate the rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the underlying pharmacology.
Synthetic Strategy: A Multi-step Approach to Dopamine D2 Receptor Antagonists
The synthesis of potent dopamine D2 receptor antagonists, such as analogs of spiperone and benperidol, often involves the construction of a core structure followed by the introduction of a side chain that enhances receptor affinity. Our synthetic approach leverages this compound as a pivotal building block. The strategy unfolds in three key stages:
-
Core Assembly via C-N Cross-Coupling: The synthesis commences with a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples the 4-position of the piperidine ring with a suitable aniline derivative, thereby installing a key pharmacophoric element. The benzyl carbamate group serves as a robust protecting group for the piperidine nitrogen during this transformation.
-
Deprotection of the Piperidine Nitrogen: Subsequent to the core assembly, the benzyl carbamate protecting group is selectively removed to liberate the secondary amine of the piperidine ring. This step is crucial for the subsequent introduction of the dopamine receptor-targeting side chain.
-
N-Alkylation to Introduce the Pharmacophoric Side Chain: The final stage involves the N-alkylation of the deprotected piperidine with a butyrophenone-containing side chain. This side chain is a classic feature of many high-affinity dopamine D2 receptor antagonists and is essential for their pharmacological activity.
This modular approach allows for the synthesis of a diverse library of potential dopamine receptor antagonists by varying the aniline coupling partner and the N-alkylating agent.
Experimental Protocols
Part 1: Synthesis of Benzyl 4-(phenylamino)piperidine-1-carboxylate (Intermediate 1)
This protocol details the Buchwald-Hartwig amination of this compound with aniline. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance.[1][2]
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 314.19 | 10.0 | 3.14 g |
| Aniline | 93.13 | 12.0 | 1.12 g |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.1 | 22.5 mg |
| XPhos | 476.65 | 0.2 | 95.3 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.35 g |
| Anhydrous Toluene | - | - | 50 mL |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add palladium(II) acetate (22.5 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol) under an inert atmosphere of argon.
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (50 mL) via syringe. Stir the mixture for 10 minutes at room temperature to form the active catalyst. Add this compound (3.14 g, 10.0 mmol) and aniline (1.12 g, 12.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10-30%) to afford Benzyl 4-(phenylamino)piperidine-1-carboxylate as a solid.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H of Benzyl), 7.20-7.15 (m, 2H, Ar-H of Aniline), 6.80-6.70 (m, 3H, Ar-H of Aniline), 5.15 (s, 2H, -CH₂-Ph), 4.20-4.00 (m, 2H, piperidine-H), 3.70-3.60 (m, 1H, piperidine-H), 3.20-3.00 (m, 2H, piperidine-H), 2.10-1.95 (m, 2H, piperidine-H), 1.60-1.45 (m, 2H, piperidine-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.0, 147.0, 136.5, 129.0, 128.5, 128.0, 127.8, 117.5, 113.5, 67.5, 49.0, 44.0, 32.0.
-
MS (ESI): m/z [M+H]⁺ calculated for C₂₀H₂₄N₂O₂: 325.19, found 325.2.
Part 2: Deprotection to 4-(Phenylamino)piperidine (Intermediate 2)
This protocol describes the hydrogenolysis of the benzyl carbamate group to yield the free secondary amine. This is a clean and efficient method for deprotection.[3][4]
Reaction Scheme:
[4-(Phenylamino)piperidine] + [4-chloro-1-(4-fluorophenyl)butan-1-one] --(Base)--> [1-(4-(4-(Phenylamino)piperidin-1-yl)butyl)-4-fluorobutan-1-one]
Caption: Synthetic route to a dopamine receptor antagonist.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are Gi/o-coupled GPCRs. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Antagonists, such as the one synthesized, block this receptor, thereby preventing the inhibitory effects of dopamine. [5][6][7]
Caption: Simplified D2 receptor antagonist signaling.
Conclusion
This application note has detailed a robust and versatile synthetic strategy for the preparation of potent dopamine D2 receptor antagonists, utilizing this compound as a key intermediate. The provided protocols for C-N cross-coupling, deprotection, and N-alkylation are based on well-established and reliable chemical transformations. This modular approach is highly amenable to the generation of compound libraries for structure-activity relationship studies, aiding in the discovery and development of novel therapeutics for a range of CNS disorders. The successful synthesis and understanding of the mechanism of action of these compounds are critical for advancing the field of neuropharmacology.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: C-N Bond Formation with Benzyl 4-bromopiperidine-1-carboxylate
Introduction: The Piperidine Scaffold and the Imperative of C-N Bond Formation
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can favorably interact with biological targets, often enhancing pharmacokinetic properties such as solubility and metabolic stability. Consequently, the development of robust and efficient synthetic methodologies for the functionalization of the piperidine ring is of paramount importance to drug discovery and development professionals.
This technical guide focuses on C-N bond formation reactions utilizing a key building block: Benzyl 4-bromopiperidine-1-carboxylate. The formation of a carbon-nitrogen bond at the 4-position of the piperidine ring opens a gateway to a diverse range of 4-amino-piperidine derivatives, which are integral components of numerous therapeutic agents, including antagonists for CCR5 in HIV-1 entry inhibition.[2] We will explore and provide detailed protocols for three fundamental approaches to achieve this transformation: the modern, palladium-catalyzed Buchwald-Hartwig amination; the classic, copper-catalyzed Ullmann condensation; and the traditional SN2 nucleophilic substitution. Each method presents a unique set of advantages and challenges, and the selection of the optimal strategy is contingent upon the specific amine coupling partner, functional group tolerance, and desired scale of the reaction.
Key Methodologies for C-N Bond Formation
The construction of a C-N bond at a secondary carbon center, such as the C4 position of this compound, can be approached through several distinct mechanistic pathways.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines and, with advancements in ligand design, has been extended to include the amination of alkyl halides.[3][4] The reaction is prized for its broad substrate scope and functional group tolerance.[5] The catalytic cycle generally involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst.[5]
Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol.[6] While traditionally requiring harsh reaction conditions (high temperatures), modern advancements with the use of ligands have enabled milder and more efficient Ullmann-type couplings.[7] The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the alkyl halide to a Cu(I) species and subsequent reductive elimination.[6]
Fig. 2: Catalytic Cycle of Ullmann Condensation
Classical Nucleophilic Substitution (SN2)
Direct nucleophilic substitution is the most fundamental approach for forming C-N bonds. In this reaction, the amine, acting as a nucleophile, directly displaces the bromide leaving group from the piperidine ring.[8] This reaction is typically performed at elevated temperatures and may require a large excess of the amine to act as both the nucleophile and the base to neutralize the HBr byproduct.[9] A significant drawback of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts, especially with primary and secondary amines.[10][11]
Fig. 3: General Workflow for S_N2 Reaction
Comparative Analysis of Methodologies
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Substitution (SN2) |
| Catalyst | Palladium | Copper | None |
| Reaction Temperature | Mild to moderate (RT to 110 °C) | Moderate to high (80 to 150 °C) | High (often > 100 °C) |
| Substrate Scope | Broad (primary & secondary amines) | Good (primary & secondary amines, amides) | Variable, best with strong nucleophiles |
| Functional Group Tolerance | Excellent | Moderate | Limited (sensitive groups may react) |
| Key Advantages | High yields, mild conditions, broad scope | Lower catalyst cost, effective for some heterocycles | Simple, no metal catalyst required |
| Key Limitations | Catalyst cost and sensitivity, ligand required | Often requires higher temperatures, ligand may be needed | Harsh conditions, risk of over-alkylation, side reactions |
Detailed Experimental Protocols
Note: These protocols are generalized and may require optimization for specific amine substrates. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the amination of secondary alkyl halides.
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) to the flask.
-
Add this compound (1.0 mmol).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on modern Ullmann-type couplings.[12][13]
Materials:
-
This compound
-
Amine (e.g., Aniline) (1.5 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the amine (1.5 mmol) and anhydrous DMSO (5 mL).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Classical Nucleophilic Substitution (SN2)
This protocol outlines a traditional approach to amination.
Materials:
-
This compound
-
Amine (e.g., Piperidine) (5.0 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents) (Optional, as a non-nucleophilic base)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a sealable pressure tube, add this compound (1.0 mmol) and the amine (5.0 mmol).
-
(Optional) Add K₂CO₃ (2.0 mmol) if the amine is not intended to also act as the base.
-
Add acetonitrile or DMF (5 mL).
-
Seal the tube tightly and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate has formed, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess amine.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Buchwald/Ullmann). Insufficient temperature. Sterically hindered amine. | Use a fresh batch of catalyst and ligands. Ensure an inert atmosphere. Increase reaction temperature and/or time. For hindered amines, consider a more active catalyst system (e.g., different ligand for Buchwald-Hartwig). |
| Formation of Side Products | Hydrodehalogenation: (Buchwald-Hartwig) Presence of water or protic sources. Over-alkylation: (SN2) Amine is too nucleophilic. | For Buchwald-Hartwig, ensure all reagents and solvents are anhydrous. For SN2, use a larger excess of the amine or add a non-nucleophilic base to minimize the concentration of the free product amine. |
| Difficulty in Purification | Similar polarity of starting material and product. Presence of catalyst residues. | Optimize chromatography conditions (solvent gradient, different stationary phase). For metal-catalyzed reactions, a workup including an aqueous wash with a chelating agent (e.g., EDTA) may help remove metal residues. |
Conclusion
The synthesis of 4-aminopiperidine derivatives from this compound is a critical transformation in the development of new chemical entities. The choice between modern catalytic methods like the Buchwald-Hartwig amination and Ullmann condensation, and the classical SN2 reaction, provides chemists with a range of options to suit different substrates and synthetic goals. While palladium and copper catalysis offer mildness and broad applicability, the simplicity of nucleophilic substitution remains a viable, albeit more limited, alternative. Careful consideration of the factors outlined in this guide will enable researchers to effectively implement these C-N bond-forming strategies in their synthetic endeavors.
References
- 1. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants | MDPI [mdpi.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. chemistryguru.com.sg [chemistryguru.com.sg]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Synthesis of 4-Arylpiperidines: A Comprehensive Guide Utilizing Benzyl 4-bromopiperidine-1-carboxylate
Introduction: The Enduring Significance of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties, including enhanced metabolic stability and improved solubility. This privileged scaffold is found in drugs targeting a wide range of conditions, from central nervous system disorders to pain management. The precise and efficient synthesis of these compounds is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthesis of 4-arylpiperidines, with a specific focus on the versatile starting material, Benzyl 4-bromopiperidine-1-carboxylate. We will delve into various synthetic strategies, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
The Role of the Protecting Group: A Strategic Imperative
In the synthesis of complex molecules, the use of protecting groups is a critical strategy to ensure chemoselectivity. The benzyloxycarbonyl (Cbz) group in this compound serves to temporarily block the reactivity of the piperidine nitrogen. This allows for selective functionalization at the 4-position of the piperidine ring without interference from the nucleophilic secondary amine. The Cbz group is favored for its stability under a range of reaction conditions and the variety of methods available for its subsequent removal.
Synthetic Strategies for the Arylation of this compound
The introduction of an aryl group at the 4-position of the piperidine ring can be achieved through several powerful cross-coupling reactions, as well as through classical electrophilic aromatic substitution. The choice of method is often dictated by the nature of the desired aryl substituent, the availability of starting materials, and the desired scale of the reaction.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild reaction conditions and broad functional group tolerance. The most common methods for the synthesis of 4-arylpiperidines from this compound are the Suzuki-Miyaura, Negishi, and Stille couplings.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and commercial availability of a vast array of arylboronic acids and their derivatives.[1][2] The reaction proceeds via a catalytic cycle involving a palladium(0) species.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center. The base is crucial for the activation of the organoboron species.[3]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired 4-arylpiperidine product and regenerate the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | 92 |
| 3 | 3-Cyanophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | DME/H₂O | 85 | 10 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 81 |
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, allowing for the coupling of less reactive aryl halides.[4][5] The preparation of organozinc reagents can be achieved from the corresponding aryl halides.[5]
Experimental Protocol: Negishi Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylzinc reagent (1.5 equiv, prepared in situ or from a commercial source)
-
Palladium catalyst (e.g., Pd₂(dba)₃/SPhos, 2 mol%)
-
Anhydrous solvent (e.g., THF or DME)
Procedure:
-
Preparation of the Arylzinc Reagent (if not commercially available): To a solution of the aryl bromide in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add a solution of anhydrous zinc chloride in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: To a separate Schlenk flask containing the palladium catalyst, add the solution of this compound in anhydrous THF.
-
Add the freshly prepared arylzinc reagent to the reaction mixture via cannula.
-
Heat the reaction to 60-80 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
The Stille coupling employs organostannanes as the coupling partners.[6][7] While effective, the toxicity of organotin compounds is a significant drawback.[6]
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylstannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
To a Schlenk flask, add this compound and the arylstannane.
-
Evacuate and backfill with an inert gas.
-
Add the palladium catalyst (and CuI if used).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter the mixture through celite, and extract the filtrate with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
Friedel-Crafts Alkylation: A Classic Approach
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl halide.[8][9] In the context of this compound, the carbocation generated from the secondary bromide can be attacked by an electron-rich aromatic ring.
Mechanism of Friedel-Crafts Alkylation
The reaction is typically catalyzed by a Lewis acid, such as AlCl₃, which facilitates the formation of a carbocation intermediate from the alkyl halide. This carbocation then acts as an electrophile and is attacked by the nucleophilic aromatic ring.
Figure 2: General mechanism of the Friedel-Crafts alkylation reaction.
Experimental Protocol: Friedel-Crafts Alkylation
Materials:
-
This compound (1.0 equiv)
-
Aromatic compound (e.g., Anisole, large excess)
-
Lewis acid (e.g., AlCl₃, 1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a cooled (0 °C) solution of the aromatic compound in the anhydrous solvent, add the Lewis acid portion-wise.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Deprotection of the Cbz Group: Unveiling the Final Product
The final step in the synthesis of the 4-arylpiperidine is the removal of the Cbz protecting group. Several methods are available, with the choice depending on the functional groups present in the molecule.[10][11][12]
Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz deprotection, involving the use of hydrogen gas and a palladium catalyst (e.g., Pd/C).[10][13]
Protocol:
-
Dissolve the Cbz-protected 4-arylpiperidine in a suitable solvent (e.g., methanol or ethanol).
-
Add the Pd/C catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature for 2-16 hours.
-
Filter the catalyst through celite and concentrate the filtrate to obtain the deprotected amine.
Transfer Hydrogenation
This method avoids the use of flammable hydrogen gas by using a hydrogen donor such as ammonium formate or formic acid in the presence of a palladium catalyst.[10]
Protocol:
-
Dissolve the Cbz-protected compound in methanol.
-
Add the palladium catalyst and then ammonium formate.
-
Heat the mixture to reflux for 1-4 hours.
-
Cool, filter, and concentrate to yield the product.
Acid-Catalyzed Deprotection
For substrates sensitive to hydrogenation, acidic conditions can be employed. A common reagent is HBr in acetic acid.[14]
Protocol:
-
Dissolve the Cbz-protected compound in glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid.
-
Stir at room temperature for 2-16 hours.
-
Concentrate the reaction mixture and triturate with ether to precipitate the product as the hydrobromide salt.
Figure 3: Decision workflow for the deprotection of the Cbz group.
Safety and Handling of Reagents
Many of the reagents used in these syntheses, particularly organometallic compounds like n-butyllithium and organozinc reagents, are highly reactive and require careful handling under inert atmospheres.[11][13] Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.
Purification and Characterization
Purification of the final 4-arylpiperidine products is typically achieved by flash column chromatography on silica gel.[15] The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Conclusion
The synthesis of 4-arylpiperidines from this compound is a versatile and powerful strategy in medicinal chemistry. By leveraging a range of modern and classical synthetic methods, researchers can efficiently access a diverse array of these important scaffolds. The choice of arylation method and deprotection strategy should be carefully considered based on the specific target molecule and the functional groups it contains. This guide provides a solid foundation of protocols and mechanistic understanding to aid in the successful synthesis of novel 4-arylpiperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tdcommons.org [tdcommons.org]
- 15. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
Strategic N-Deprotection of Benzyl 4-bromopiperidine-1-carboxylate: A Guide for Medicinal Chemistry
Introduction
Benzyl 4-bromopiperidine-1-carboxylate is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. The piperidine core is a prevalent motif in numerous pharmaceuticals, and the 4-bromo substituent serves as a convenient handle for further functionalization through cross-coupling reactions or nucleophilic displacements. The benzyl carbamate (Cbz or Z) group provides robust protection of the piperidine nitrogen, enabling selective manipulation of other functionalities within the molecule.
However, the successful application of this intermediate hinges on the ability to selectively remove the Cbz protecting group without compromising the integrity of the carbon-bromine bond. This application note provides a detailed guide to the strategic considerations and practical protocols for the deprotection of this compound, ensuring high-fidelity unmasking of the piperidine nitrogen for subsequent synthetic transformations. We will explore various deprotection methodologies, critically evaluating their chemoselectivity and providing field-proven protocols for their implementation.
The Central Challenge: Chemoselectivity
The primary obstacle in the deprotection of this compound is the potential for concomitant reduction or elimination of the 4-bromo substituent, particularly under reductive conditions commonly employed for Cbz cleavage. Therefore, the choice of deprotection strategy must be carefully considered to ensure the desired chemoselectivity.
Synthesis of this compound
The synthesis of the target compound is typically achieved in a two-step sequence starting from commercially available 4-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a benzyl carbamate group, followed by the conversion of the hydroxyl group to a bromide.
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route from 4-hydroxypiperidine.
Protocol 1: Synthesis of Benzyl 4-hydroxy-1-piperidinecarboxylate[1][2]
This protocol describes the N-protection of 4-hydroxypiperidine using benzyl chloroformate under basic conditions.
Materials:
-
4-Hydroxypiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
1N Aqueous Sodium Hydroxide (NaOH) solution or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
To a cooled (0 °C) solution of 4-hydroxypiperidine (1.0 eq) in a mixture of dioxane and 1N aqueous NaOH (or DCM with DIPEA), add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using an aqueous base, extract the mixture with ethyl acetate (3 x volume). If using an organic base, wash the reaction mixture with water.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford benzyl 4-hydroxy-1-piperidinecarboxylate as an oil, which can often be used in the next step without further purification.
Protocol 2: Bromination of Benzyl 4-hydroxy-1-piperidinecarboxylate
The conversion of the hydroxyl group to a bromide can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an appropriate solvent like dichloromethane.
Materials:
-
Benzyl 4-hydroxy-1-piperidinecarboxylate
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure (using PBr₃):
-
Dissolve benzyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
Deprotection Strategies and Protocols
The choice of deprotection method is critical to preserving the 4-bromo substituent. Below, we discuss the most common strategies and provide detailed protocols.
Catalytic Transfer Hydrogenation: The Method of Choice
Catalytic transfer hydrogenation is often the preferred method for Cbz deprotection in the presence of halogen substituents. This technique avoids the use of high-pressure hydrogen gas, which can increase the risk of hydrodehalogenation. Ammonium formate is a commonly used and effective hydrogen donor.[1][2][3]
Rationale: The transfer of hydrogen from the donor to the catalyst surface occurs at a controlled rate, which can be modulated to favor the hydrogenolysis of the more labile Cbz group over the C-Br bond.
Diagram: Decision Workflow for Deprotection
Caption: A simplified workflow for selecting a deprotection method.
Protocol 3: Cbz Deprotection via Catalytic Transfer Hydrogenation[3][4]
This protocol details the removal of the Cbz group using ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).
-
To this suspension, add ammonium formate (4-5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction by TLC or LC-MS. Be cautious of over-running the reaction, which could lead to debromination.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be partitioned between a mild aqueous base (e.g., NaHCO₃) and an organic solvent (e.g., DCM or EtOAc) to remove excess ammonium salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 4-bromopiperidine.
Acidic Cleavage
Acid-mediated deprotection is a viable alternative, particularly when the substrate contains other functionalities that are sensitive to reduction.[4] A common reagent system is hydrobromic acid in acetic acid (HBr/AcOH).
Rationale: The acidic conditions protonate the carbamate oxygen, facilitating the cleavage of the benzylic C-O bond. This method is orthogonal to many hydrogenation-sensitive groups. However, the harsh acidic conditions can be incompatible with other acid-labile protecting groups.
Protocol 4: Cbz Deprotection using HBr in Acetic Acid[7]
Materials:
-
This compound
-
33% Hydrobromic acid in acetic acid
-
Diethyl ether (Et₂O)
-
Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (5-10 eq) at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, precipitate the product hydrobromide salt by the addition of diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
To obtain the free base, dissolve the salt in water and basify to pH >10 with aqueous NaOH.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford 4-bromopiperidine.
Standard Catalytic Hydrogenation (Use with Caution)
While standard catalytic hydrogenation with hydrogen gas and a Pd/C catalyst is a common method for Cbz deprotection, it poses a significant risk of dehalogenation, especially with bromides.[5] The reactivity towards dehalogenation can be influenced by the catalyst type, solvent, pressure, and additives. If this method must be used, careful optimization and strict monitoring are essential.
Potential for Side Reaction: The palladium catalyst can facilitate the reductive cleavage of the C-Br bond, leading to the formation of the debrominated piperidine as a significant byproduct.
Data Summary: Comparison of Deprotection Strategies
| Deprotection Method | Reagents | Pros | Cons | Chemoselectivity Concern |
| Catalytic Transfer Hydrogenation | Pd/C, HCO₂NH₄ | Mild conditions, avoids H₂ gas, generally good chemoselectivity.[1] | Can still lead to minor debromination with prolonged reaction times. | Low to Moderate |
| Acidic Cleavage | HBr/AcOH | Orthogonal to hydrogenation-sensitive groups, rapid.[4] | Harsh conditions, not suitable for acid-labile substrates. | None (for debromination) |
| Standard Catalytic Hydrogenation | Pd/C, H₂ | High efficiency for Cbz cleavage. | High risk of dehalogenation, requires specialized equipment.[5] | High |
Conclusion
The strategic deprotection of this compound is a critical step in its utilization as a synthetic intermediate. For optimal chemoselectivity, catalytic transfer hydrogenation with ammonium formate and a Pd/C catalyst is the recommended method. This approach effectively removes the Cbz group while minimizing the undesired cleavage of the 4-bromo substituent. Acidic cleavage with HBr in acetic acid provides a robust alternative for substrates that are incompatible with reductive conditions. Standard catalytic hydrogenation should be approached with extreme caution due to the high propensity for dehalogenation. Careful selection of the deprotection method and diligent reaction monitoring are paramount to achieving the desired synthetic outcome and advancing drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Benzyl 4-bromopiperidine-1-carboxylate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with C(sp³)-hybridized electrophiles, focusing on the versatile building block, Benzyl 4-bromopiperidine-1-carboxylate. Here, we move beyond generic protocols to provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues and rationally design your experiments for optimal success.
Introduction: The Challenge of C(sp³)-C(sp²) Coupling
The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high functional group tolerance.[1] While the coupling of aryl halides (C(sp²)-X) is well-established, extending this methodology to alkyl halides (C(sp³)-X), such as this compound, introduces unique challenges. The primary hurdles include slower oxidative addition and the competing side reaction of β-hydride elimination.[2] This guide will equip you with the knowledge to navigate these challenges effectively.
Core Mechanistic Concepts
A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical side reaction with alkyl halides containing β-hydrogens is β-hydride elimination. This process competes with reductive elimination and leads to the formation of an undesired alkene byproduct and dehalogenation of the starting material.
Caption: Competition between reductive elimination and β-hydride elimination.
Troubleshooting Guide & FAQs
This section is designed to address the most common issues encountered when coupling this compound.
Q1: My reaction shows low or no conversion of the starting material. What should I investigate?
A1: Low conversion is a common issue often traced back to the catalyst system, base, or reaction conditions. A systematic approach is key.
Pillar 1: Catalyst and Ligand Selection The oxidative addition of an alkyl bromide to Pd(0) is often the rate-limiting step. Your choice of ligand is critical to facilitate this process and stabilize the catalyst.
-
Expertise: For C(sp³)-C(sp²) couplings, standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are generally required. These ligands promote oxidative addition and accelerate the rate of reductive elimination, which helps to outcompete β-hydride elimination.[3]
-
Recommended Screening Conditions:
| Catalyst/Ligand System | Typical Loading (mol%) | Rationale |
| Pd₂(dba)₃ + SPhos/XPhos/RuPhos | 1-5% Pd, 1.1-1.2 eq. Ligand to Pd | Buchwald ligands are excellent for challenging couplings due to their steric bulk and electron-donating properties.[3] |
| PdCl₂(dppf)·CH₂Cl₂ | 2-5% | A robust, air-stable precatalyst often effective for a range of couplings, including those with benzyl halides.[4] |
| PEPPSI™-IPr | 2-5% | An NHC-based catalyst that can offer high stability and activity. |
Pillar 2: The Role of the Base The base is not just a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5]
-
Experience: The choice of base is a trade-off. Stronger bases can accelerate transmetalation but may also promote side reactions or degradation of the Boc-protecting group. The base's solubility is also a key factor.
-
Base Recommendations:
| Base | Strength | Common Solvents | Comments |
| K₂CO₃ | Moderate | Dioxane/H₂O, DMF | A good starting point, but may not be strong enough for less reactive partners. |
| K₃PO₄ | Moderate-Strong | Dioxane/H₂O, Toluene | Often a superior choice for Suzuki couplings, providing a good balance of reactivity and compatibility.[4] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, THF/H₂O | Highly effective due to its strength and solubility, often accelerating the reaction.[4] Can be crucial for difficult couplings. |
Pillar 3: Solvent and Temperature The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
-
Trustworthiness: A mixture of an organic solvent and water is often essential.[6][7] Water plays a complex role, including aiding in the dissolution of the base and facilitating the formation of the active boronate species.
-
Common Solvent Systems:
-
Temperature: Start screening at around 80-90 °C. If conversion is low, a higher temperature (up to 110 °C) may be necessary, but be mindful that higher temperatures can also increase the rate of side reactions.[4][8]
Q2: I'm getting my product, but also significant side products like homocoupled boronic acid or dehalogenated starting material. How can I suppress these?
A2: The formation of side products points to specific mechanistic pathways competing with your desired reaction.
Issue 1: Homocoupling of the Boronic Acid (R²-R²) This typically arises from oxygen in the reaction system, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[9]
-
Solution: Rigorous Degassing. Before heating, thoroughly degas your reaction mixture.
-
Protocol: Subject the sealed reaction flask to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Alternative: Sparge the solvent with an inert gas for 15-30 minutes before adding the catalyst and reagents.
-
Issue 2: Dehalogenation (Protodehalogenation) This occurs when the piperidine starting material is converted back to the protonated version, replacing the bromine.
-
Causality: This can happen if the palladium-hydride species, formed during the β-hydride elimination pathway, reductively eliminates with the organic halide.[9]
-
Solutions:
-
Optimize the Ligand: Use bulky ligands that favor reductive elimination of the product over β-hydride elimination.
-
Control the Water Content: While some water is beneficial, excess water can be a proton source. Ensure your solvents are not excessively wet.
-
Use a Non-Coordinating Base: In some cases, a base like K₃PO₄ may be superior to carbonates.
-
Q3: My yields are inconsistent. What could be the cause?
A3: Inconsistency often points to reagent quality or subtle variations in reaction setup.
-
Reagent Integrity:
-
Boronic Acid Stability: Arylboronic acids can undergo protodeboronation upon storage, reducing their effective concentration. It is advisable to use fresh, high-purity boronic acids.
-
Authoritative Alternative: For particularly unstable boronic acids (e.g., some heteroaryls), consider using the corresponding potassium aryltrifluoroborate salt or a pinacol ester. These are often more stable to storage and less prone to protodeboronation under the reaction conditions.[4][10]
-
-
Catalyst Health:
-
Palladium Black: The formation of a black precipitate (palladium black) is a sign of catalyst decomposition and a common cause of stalled reactions. This can be caused by insufficient ligand, high temperatures, or oxygen. Ensure you are using an adequate ligand-to-metal ratio (typically 2:1 for monodentate ligands).
-
-
Atmospheric Control:
-
Ensure a positive pressure of inert gas is maintained throughout the reaction, especially during prolonged heating.
-
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for your optimization efforts.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%)[4]
-
Cs₂CO₃ (2.0-3.0 equiv)[4]
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and Cs₂CO₃.
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂.
-
Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvents (1,4-Dioxane and water) via syringe.
-
Stir the mixture vigorously and heat to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A logical workflow for reaction setup and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purifying Benzyl 4-bromopiperidine-1-carboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Benzyl 4-bromopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your purification workflow, improve yield, and ensure the highest purity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the purification of this compound.
Q1: What is a good starting solvent system (mobile phase) for purifying this compound on a silica gel column?
A good starting point for Thin Layer Chromatography (TLC) analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is 80:20 or 70:30 (Hexanes:Ethyl Acetate). The goal is to achieve a retention factor (Rf) of approximately 0.3 for the desired compound on the TLC plate.[1] An ideal Rf value for flash chromatography is between 0.15 and 0.4, as this range typically ensures good separation and efficient use of solvent.[2]
Q2: My compound is streaking or "tailing" on the TLC plate. What does this mean and how can I fix it?
Tailing is a common issue for nitrogen-containing basic compounds like piperidine derivatives on acidic silica gel. It occurs due to strong interactions between the basic nitrogen atom of your compound and the acidic silanol (Si-OH) groups on the silica surface.[3] This can lead to poor separation on the column.
To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient.[1][4] The TEA will competitively bind to the active silanol sites, minimizing the undesired interaction with your compound and resulting in sharper, more symmetrical spots.[3][5]
Q3: Is this compound stable on silica gel?
While the N-Cbz (or N-Z) protecting group is generally stable, silica gel's acidic nature can sometimes catalyze the degradation of sensitive compounds.[6][7] A potential, though less common, issue could be the partial debenzylation (loss of the benzyl group) if the crude material contains acidic impurities or if the compound is exposed to the silica for an extended period.[8] If you suspect instability, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have formed.[6]
Q4: How much silica gel should I use for my column?
A general rule of thumb is to use a silica gel mass that is 30 to 100 times the mass of your crude sample. For difficult separations, a higher ratio (e.g., 100:1) is recommended, while for easier separations, a lower ratio (e.g., 30:1 or 40:1) may be sufficient. The choice also depends on the separation factor between your product and the nearest impurity.
Q5: What is the difference between "wet" and "dry" loading of the sample? When should I use each?
-
Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column bed.[9] This is the most common and often preferred method as it can provide better resolution.
-
Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel. This is done by dissolving the compound in a volatile solvent (like dichloromethane or acetone), adding silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder.[1][4] This powder is then carefully added to the top of the packed column. Dry loading is particularly useful when your compound has poor solubility in the mobile phase.[9]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the column chromatography of this compound.
Problem 1: Poor Separation (Overlapping Bands or Co-elution)
Potential Causes:
-
Incorrect Mobile Phase Polarity: The solvent system is either too polar (high Rf, all compounds elute quickly) or not polar enough (low Rf, compounds move too slowly).
-
Column Overloading: Too much sample has been loaded onto the column for the amount of silica used.
-
Poor Column Packing: The silica gel bed is not uniform, containing cracks, channels, or air bubbles, which leads to uneven solvent flow and band broadening.[10]
-
Sample Applied in Too Much Volume: The initial sample band was too wide, leading to broad elution bands.
Solutions & Scientific Rationale:
-
Optimize the Mobile Phase with TLC:
-
Goal: Achieve an Rf value of ~0.3 for your target compound and maximize the difference in Rf (ΔRf) between it and any impurities.[1]
-
Procedure: Systematically test different ratios of hexanes and ethyl acetate. If separation is still poor, consider introducing a third solvent. For example, adding a small amount of dichloromethane or methanol can significantly alter the selectivity of the separation.
-
Rationale: The polarity of the mobile phase directly competes with the stationary phase for interaction with the compound. Fine-tuning this balance is critical for effective separation.
-
-
Reduce the Sample Load:
-
Guideline: Ensure you are using a silica-to-sample mass ratio of at least 30:1. If the separation is challenging (impurities are close to the product on TLC), increase this ratio to 50:1 or even 100:1.
-
Rationale: Overloading saturates the stationary phase, preventing proper equilibrium and leading to broad, overlapping bands.
-
-
Improve Column Packing Technique:
-
Method: Use the "slurry packing" method. Prepare a slurry of the silica gel in the mobile phase and pour it into the column in one continuous motion.[11] Gently tap the column to dislodge air bubbles and ensure a uniform bed.[10] After packing, add a thin layer of sand on top to prevent disturbance of the silica bed when adding solvent or the sample.[1][12]
-
Rationale: A homogeneously packed column ensures that the solvent front moves down the column evenly, resulting in sharp, horizontal bands.
-
-
Minimize Sample Application Volume:
-
Technique: Dissolve the sample in the absolute minimum amount of solvent required for it to be fully dissolved before loading it onto the column.[9] The height of the sample solution on top of the column should not exceed 1 cm.[12]
-
Rationale: A narrow starting band is essential. A wide band is analogous to starting a race with a staggered line; the components will be spread out from the very beginning, making separation difficult.
-
Problem 2: Low or No Recovery of the Compound
Potential Causes:
-
Compound is Stuck on the Column: The mobile phase is not polar enough to elute the compound.
-
Compound Degradation: The compound is unstable on the acidic silica gel.
-
Column Ran Dry: The solvent level dropped below the top of the silica bed, causing cracking and channeling.
Solutions & Scientific Rationale:
-
Increase Mobile Phase Polarity:
-
Procedure: If your compound is not eluting, gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means increasing the percentage of ethyl acetate. If necessary, a stronger solvent like methanol can be added in small increments (e.g., 1-5%).
-
Rationale: According to chromatographic theory, increasing the eluting power of the mobile phase will decrease the retention time of all compounds.
-
-
Assess and Mitigate Compound Instability:
-
Test for Stability: As mentioned in the FAQ, perform a TLC stability test.[6]
-
Deactivate the Silica: If instability is suspected, you can "deactivate" the silica gel. This can be done by using a mobile phase containing 1-3% triethylamine, packing the column with this solvent system, and flushing with one column volume of this solvent before loading your compound.[4]
-
Rationale: The acidic silanol groups on the silica surface are the primary cause of degradation for many acid-sensitive compounds. Neutralizing or masking these sites with a base like triethylamine can prevent on-column reactions.[3]
-
-
Maintain a Constant Solvent Head:
-
Best Practice: Always ensure there is a sufficient head of solvent above the silica bed. Never let the solvent level drop below the top layer of sand.[9]
-
Rationale: If the silica bed dries out, it will contract and crack. The solvent will then flow through these cracks (channeling) instead of uniformly through the packed bed, completely ruining the separation and potentially trapping the compound.
-
Part 3: Data and Protocols
Table 1: Mobile Phase Polarity and Rf Values
The retention factor (Rf) is a critical parameter for predicting the behavior of a compound during column chromatography. It is calculated using the following formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [13][14]
| Solvent System (Hexanes:Ethyl Acetate) | Polarity | Expected Rf of this compound | Interpretation & Action |
| 90:10 | Low | < 0.1 | Too low. Compound will be retained too strongly. Increase polarity. |
| 80:20 | Moderate | ~0.2-0.3 | Good starting point for column chromatography. [2] |
| 70:30 | Moderate-High | ~0.4-0.5 | May be too high for optimal separation from non-polar impurities. |
| 50:50 | High | > 0.6 | Too high. Compound will elute too quickly, leading to poor separation. |
Note: These are estimated values. Always determine the optimal Rf experimentally using TLC with your specific crude material.
Experimental Protocol: Step-by-Step Flash Column Chromatography
-
TLC Analysis:
-
Column Preparation:
-
Select a column of appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom.[15]
-
Add a small layer (~1 cm) of sand.[12]
-
Prepare a slurry of silica gel in your chosen mobile phase (the "eluent").[10]
-
Pour the slurry into the column and use gentle air pressure to pack the column, ensuring the bed is uniform and free of air bubbles.[10]
-
Allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add another layer of sand (~0.5 cm) on top of the silica bed to prevent disruption.[12]
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in the minimum amount of mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully pipette the solution onto the center of the top sand layer, taking care not to disturb the silica bed.
-
Allow the sample solution to absorb completely into the silica bed.
-
Carefully add a small amount of fresh eluent, wash the sides of the column, and allow this to absorb as well. Repeat this step twice.[12]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle, consistent air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of 5-7 cm per minute is a good guideline).[12]
-
Begin collecting fractions. The size of the fractions should be about 80-100% of the volume of the silica gel used.[12]
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Part 4: Visualized Workflows
Diagram 1: General Workflow for Column Chromatography
Caption: Workflow from mobile phase optimization to product isolation.
Diagram 2: Troubleshooting Logic for Tailing/Streaking
Caption: Decision-making process for addressing compound tailing.
References
- 1. Chromatography [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. welch-us.com [welch-us.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 12. epfl.ch [epfl.ch]
- 13. study.com [study.com]
- 14. hix.ai [hix.ai]
- 15. orgchemboulder.com [orgchemboulder.com]
Common side reactions in the synthesis of Benzyl 4-bromopiperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Benzyl 4-bromopiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Overview of the Core Synthesis
The most prevalent laboratory-scale synthesis of this compound involves the bromination of its precursor, Benzyl 4-hydroxypiperidine-1-carboxylate. This transformation is typically achieved using various brominating agents such as phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or Appel reaction conditions (CBr₄/PPh₃). While seemingly straightforward, this Sₙ2 reaction is often plagued by competing side reactions that can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address these issues directly.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: The most common impurity I'm seeing is a non-polar spot by TLC that runs close to the solvent front. What is it and why is it forming?
Answer: This is almost certainly the elimination byproduct, Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate .
-
Causality (The "Why"): This side reaction is an E2 (bimolecular elimination) reaction, which competes directly with the desired Sₙ2 substitution.[1][2] For an E2 reaction to occur, a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group (the hydroxyl group, which is protonated or activated in-situ to become a better leaving group, like -OH₂⁺ or an intermediate phosphite ester). The 4-bromo product itself is even more susceptible to elimination if any base is present. The reaction is driven by the formation of a stable alkene.[3]
-
Mechanism Insight: The E2 mechanism has a strict stereochemical requirement: the beta-proton and the leaving group must be in an anti-periplanar conformation (180° apart). In the chair conformation of the piperidine ring, this means both the leaving group at C4 and a proton at C3 or C5 must be in axial positions.[3][4]
DOT Diagram: E2 Elimination Pathway
A simplified representation of the E2 elimination side reaction.
-
Troubleshooting and Prevention:
-
Temperature Control: Elimination reactions are entropically favored and are therefore accelerated by heat more than substitution reactions.[2] Running the reaction at 0 °C or below is critical.
-
Choice of Reagent: Using reagents less prone to inducing elimination can be effective. For instance, the Appel reaction (CBr₄/PPh₃) is often milder than using PBr₃.
-
Controlled Stoichiometry: Using a slight excess of the brominating agent can ensure the complete conversion of the starting alcohol, but a large excess, especially of reagents that can act as a base or generate basic byproducts, should be avoided.
-
FAQ 2: My final product's NMR shows a loss of the benzyl group signals, and the mass spectrum indicates a lower molecular weight than expected. What happened?
Answer: You are likely observing N-debenzylation , resulting in the formation of 4-bromopiperidine.
-
Causality (The "Why"): The benzyl carbamate (Cbz) group is a protecting group used to temporarily mask the reactivity of the piperidine nitrogen. While it is stable under many conditions, it is susceptible to cleavage under strong acidic or reductive conditions.[5][6]
-
Acid-Catalyzed Cleavage: Reagents like PBr₃ can generate HBr in situ. Strong acidic conditions can protonate the carbamate oxygen, initiating a cascade that leads to the loss of the benzyl group as a stable benzyl cation and the release of CO₂.[7]
-
Reductive Cleavage (Hydrogenolysis): This is the most common method for intentionally removing a Cbz group, typically using H₂ gas and a palladium catalyst (H₂-Pd/C).[8] If your synthesis involves any downstream steps with hydrogenation catalysts, accidental deprotection is a significant risk.
-
-
Troubleshooting and Prevention:
-
Buffer the Reaction: If using an acid-generating reagent like PBr₃, consider adding a non-nucleophilic base like pyridine or 2,6-lutidine in a stoichiometric amount to scavenge the HBr as it forms.
-
Alternative Reagents: Employing neutral bromination conditions, such as the Appel reaction, avoids the generation of strong acids.
-
Review Downstream Steps: Be mindful of subsequent reaction conditions. Avoid exposing the Cbz-protected compound to catalytic hydrogenation unless deprotection is the desired outcome.
-
DOT Diagram: Troubleshooting Workflow
A decision-making workflow for identifying and solving common side reactions.
FAQ 3: I've already produced a mixture containing the elimination byproduct. How can I purify my desired product?
Answer: Purification can be effectively achieved using flash column chromatography.
-
Rationale: The desired product, this compound, is significantly more polar than the elimination byproduct, Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate. The alkene byproduct lacks the polar C-Br bond, causing it to elute much faster from a silica gel column.
-
Protocol: Flash Column Chromatography Purification
-
Prepare the Column: Pack a silica gel column appropriate for the scale of your reaction.
-
Select the Eluent: A common starting point is a gradient system of ethyl acetate in hexanes (or heptanes). Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Load the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elute and Collect:
-
The non-polar elimination byproduct will elute first in the early, low-polarity fractions.
-
The desired bromo-product will elute later as the polarity of the eluent is increased.
-
-
Monitor Fractions: Use TLC to analyze the collected fractions. Combine the fractions that contain the pure desired product.
-
Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Summary of Side Products and Properties
| Side Product Name | Structure | Molecular Weight ( g/mol ) | Common Cause | Key Analytical Signature |
| Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate | C₁₃H₁₅NO₂ | 217.26 | E2 Elimination (Heat, Base) | High Rf on TLC; Alkene signals in ¹H NMR (~5.7-5.9 ppm) |
| 4-Bromopiperidine | C₅H₁₀BrN | 164.04 | N-Debenzylation (Acid, Reduction) | Low MW by MS; Absence of benzyl signals in ¹H NMR |
Recommended Protocol for Minimizing Side Reactions
This protocol for the bromination of Benzyl 4-hydroxypiperidine-1-carboxylate using phosphorus tribromide is optimized to minimize the side reactions discussed above.
Materials:
-
Benzyl 4-hydroxypiperidine-1-carboxylate[9]
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to -10 °C to -5 °C using an ice-salt or acetone/dry ice bath.
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution. Pyridine acts as a scavenger for the HBr generated, preventing N-debenzylation.[7]
-
Reagent Addition: Add a solution of PBr₃ (0.4 eq, to account for the 3 Br atoms) in anhydrous DCM to the dropping funnel. Add the PBr₃ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a beaker of crushed ice and saturated sodium bicarbonate solution. Caution: Quenching PBr₃ is exothermic and may release gas.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material via flash column chromatography as described in FAQ 3.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mgscience.ac.in [mgscience.ac.in]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
Identification of byproducts in Benzyl 4-bromopiperidine-1-carboxylate reactions
Welcome to the Technical Support Center for reactions involving Benzyl 4-bromopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. Its utility stems from the presence of two key reactive sites: the electrophilic carbon at the 4-position of the piperidine ring and the benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen. However, this dual reactivity can also be a source of frustration, leading to the formation of undesired byproducts that can complicate purification and reduce yields. This guide will illuminate the common side reactions and provide actionable strategies to control them.
Troubleshooting Guide: A Symptom-Based Approach to Byproduct Identification
Encountering unexpected results in your reaction monitoring? This section provides a systematic approach to diagnosing and resolving common issues based on analytical observations.
Problem 1: Appearance of a New, Less Polar Spot by TLC/Peak in LC-MS with a Mass of -81 Da (Loss of HBr) Compared to the Desired Product.
Probable Cause: You are likely observing the formation of the elimination byproduct, Benzyl 1,2,3,4-tetrahydropyridine-1-carboxylate . This occurs when the base or nucleophile, instead of attacking the carbon bearing the bromine, abstracts a proton from an adjacent carbon, leading to the elimination of HBr and the formation of a double bond within the piperidine ring.
Causality: The competition between nucleophilic substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis.[1][2] For 4-bromopiperidines, this equilibrium is influenced by several factors:
-
Steric Hindrance: A bulky nucleophile may favor acting as a base, leading to elimination.
-
Basicity of the Nucleophile/Base: Strong, non-nucleophilic bases will preferentially drive the E2 pathway.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[1]
-
Solvent: Polar aprotic solvents can favor SN2, while less polar or protic solvents like ethanol can promote elimination.[1][3]
Solutions:
-
Lower the Reaction Temperature: If synthetically feasible, running the reaction at a lower temperature can significantly favor the substitution pathway.
-
Choose a Less Hindered, More Nucleophilic Reagent: If applicable to your desired transformation, select a nucleophile that is less sterically demanding and has a higher propensity for substitution over elimination.
-
Modify the Base: If a base is required, consider using a weaker or more sterically hindered, non-nucleophilic base in stoichiometric amounts.
-
Solvent Selection: Employ a polar aprotic solvent such as DMF or DMSO to favor the SN2 reaction.
Caption: Competition between SN2 and E2 pathways.
Problem 2: Detection of Benzyl Alcohol and/or Dibenzyl Carbonate in the Crude Reaction Mixture (GC-MS or ¹H NMR).
Probable Cause: These byproducts indicate the degradation of the benzyl chloroformate reagent used for the Cbz protection step, or instability of the Cbz group itself, often due to the presence of moisture.
Causality: Benzyl chloroformate is highly reactive towards nucleophiles, including water.[4][5][6] Its hydrolysis yields benzyl alcohol and hydrochloric acid. The benzyl alcohol can then react with another molecule of benzyl chloroformate to produce dibenzyl carbonate.[7]
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Solvents should be freshly dried over an appropriate drying agent.
-
High-Quality Reagents: Use a fresh bottle of benzyl chloroformate, as older bottles may have been exposed to atmospheric moisture.
Caption: Degradation pathway of benzyl chloroformate.
Problem 3: An Unexpected Byproduct with a Mass Corresponding to the Addition of a Benzyl Group to the Starting Material or Product.
Probable Cause: In reactions involving benzyl chloroformate for the initial protection, or under conditions where the Cbz group might be cleaved and reformed, N-benzylation can occur as a side reaction.
Causality: While Cbz protection is generally robust, certain conditions can lead to its cleavage, generating a free piperidine nitrogen. This free amine can then be alkylated by a benzyl source in the reaction mixture.
Solutions:
-
Control Stoichiometry: During the Cbz protection step, use a controlled amount of benzyl chloroformate (typically 1.0-1.1 equivalents) and add it slowly to the reaction mixture to avoid local excesses.
-
Monitor Reaction Progress: Closely monitor the consumption of the starting amine by TLC or LC-MS to prevent prolonged reaction times after the desired protection is complete.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for the protons on the piperidine ring of this compound?
A1: The proton chemical shifts can vary slightly depending on the solvent and concentration. However, a general guide for the piperidine protons in CDCl₃ is as follows:
| Protons | Typical Chemical Shift (ppm) |
| H4 (proton on the carbon with bromine) | ~4.4 - 4.6 (multiplet) |
| H2, H6 (axial and equatorial) | ~3.0 - 4.2 (broad multiplets) |
| H3, H5 (axial and equatorial) | ~1.8 - 2.2 (multiplet) |
The protons on the benzyl group will appear in the aromatic region (~7.3 ppm) and as a singlet for the benzylic CH₂ (~5.1 ppm). In the case of the elimination byproduct, Benzyl 1,2,3,4-tetrahydropyridine-1-carboxylate, you would expect to see signals in the vinyl region of the ¹H NMR spectrum, typically between 4.5 and 6.0 ppm.
Q2: How can I use GC-MS to identify byproducts in my reaction?
A2: GC-MS is a powerful tool for identifying volatile byproducts. The mass fragmentation patterns can provide significant structural information. For Cbz-protected piperidines, common fragmentation patterns include:
-
Loss of the benzyl group: A prominent peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) is characteristic of the benzyl group.[8][9]
-
Cleavage of the Cbz group: Loss of the entire benzyloxycarbonyl group can be observed.
-
Ring fragmentation of the piperidine: The piperidine ring can undergo α-cleavage adjacent to the nitrogen, leading to characteristic fragment ions.[10]
By comparing the mass spectra of your starting material, desired product, and any unexpected peaks, you can often deduce the structures of the byproducts.
Q3: Can the Cbz protecting group be cleaved under my reaction conditions?
A3: The Cbz group is generally stable to a wide range of conditions. However, it can be cleaved under the following conditions, which could lead to byproducts if not intended:
-
Hydrogenolysis: Catalytic hydrogenation (e.g., Pd/C, H₂) is the most common method for Cbz deprotection.
-
Strong Acids: Strong Lewis acids or harsh acidic conditions can cleave the Cbz group.
-
Strong Reducing Agents: Some strong reducing agents may affect the Cbz group.
If your reaction conditions involve any of these, you should be aware of the potential for deprotection and subsequent side reactions of the free amine.
Q4: I am performing a Suzuki coupling with this compound and see some unexpected aromatic byproducts. What could they be?
A4: In Suzuki-Miyaura coupling reactions, impurities can sometimes arise from the phosphine ligands used with the palladium catalyst.[11][12] For example, if triphenylphosphine is used, you might observe byproducts containing phenyl groups. Another potential side reaction is the dehalogenation (debromination) of your starting material, leading to the formation of Benzyl piperidine-1-carboxylate.[13]
Solutions:
-
Ligand Choice: Consider using alternative phosphine ligands that are less prone to side reactions.
-
Reaction Optimization: Carefully screen reaction conditions (catalyst, base, solvent, temperature) to minimize byproduct formation.
-
Protecting Group Strategy: In some cases, protecting the pyrrole nitrogen has been shown to suppress dehalogenation in similar systems.[13]
Caption: Potential byproducts in Suzuki coupling reactions.
Experimental Protocols: Key Analytical Workflows
Protocol 1: GC-MS Analysis of a Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a work-up appropriate for your reaction (e.g., aqueous wash, extraction with an organic solvent).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Dilute a small amount of the crude organic extract in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C for 2 min, then ramp to 280 °C at 20 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis:
-
Identify the peaks for your starting material and expected product based on their retention times and mass spectra.
-
Analyze the mass spectra of any unknown peaks, looking for characteristic fragments (e.g., m/z 91 for benzyl group, loss of Br, etc.) to elucidate their structures.
-
Protocol 2: Monitoring Reaction Progress by ¹H NMR
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Analysis:
-
Integrate key signals corresponding to the starting material and the product to determine the approximate conversion.
-
Look for new signals that may indicate the formation of byproducts. For example, the appearance of signals in the vinylic region could suggest the formation of the elimination byproduct.
-
Conclusion
A thorough understanding of the potential side reactions is paramount for the successful application of this compound in organic synthesis. By carefully controlling reaction conditions and utilizing appropriate analytical techniques to monitor the reaction progress and identify any byproducts, researchers can optimize their synthetic routes to achieve higher yields and purity of their target molecules. This guide serves as a starting point for troubleshooting common issues, and we encourage researchers to consult the primary literature for more specific examples relevant to their particular transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to increase the yield of Benzyl 4-bromopiperidine-1-carboxylate synthesis
Welcome to the technical support center for the synthesis of Benzyl 4-bromopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. Our goal is to provide you with the technical insights and troubleshooting strategies necessary to optimize your reaction conditions and consistently achieve high yields of this valuable synthetic intermediate.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is typically achieved via a two-step sequence starting from 4-hydroxypiperidine.
-
N-Protection: The secondary amine of 4-hydroxypiperidine is protected with a benzyloxycarbonyl (Cbz or Z) group using benzyl chloroformate (Cbz-Cl). This step yields the key intermediate, Benzyl 4-hydroxy-piperidine-1-carboxylate.
-
Bromination: The hydroxyl group of the protected intermediate is subsequently substituted with bromine, most commonly via an Appel reaction, to yield the final product.
While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. Common issues include incomplete reactions, formation of stubborn byproducts, and difficulties in purification. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting & FAQ Guide
This section directly addresses specific issues you may encounter. The advice provided is grounded in established chemical principles to help you understand the causality behind each experimental choice.
Part A: N-Cbz Protection of 4-Hydroxypiperidine
Question: My yield for the Cbz-protection step is consistently low (<80%). What are the most likely causes?
Answer: Low yields in this Schotten-Baumann-type reaction typically stem from four main areas: reagent quality, pH control, temperature, and workup losses.
-
Reagent Quality: Benzyl chloroformate (Cbz-Cl) is highly sensitive to moisture and can degrade over time, especially if stored improperly.[1] Degradation produces benzyl alcohol and HCl. The benzyl alcohol can then react with remaining Cbz-Cl to form dibenzyl carbonate, a common impurity that consumes your reagent.
-
Solution: Always use a fresh or recently opened bottle of Cbz-Cl. If you suspect degradation, you can perform a quick quality check by reacting a small amount with concentrated ammonia; pure Cbz-Cl should produce a clean precipitate of benzyl carbamate.[2]
-
-
pH Control: The reaction requires a base to neutralize the HCl byproduct. However, maintaining the correct pH is critical. If the solution becomes too basic (pH > 10-11) for an extended period, the Cbz-Cl can be hydrolyzed. If the solution is not sufficiently basic, the reaction will be sluggish as the piperidine nitrogen will be protonated and thus non-nucleophilic.
-
Solution: A biphasic system using an aqueous solution of a mild inorganic base like sodium carbonate or sodium hydroxide is effective.[3] A procedure involving the simultaneous addition of Cbz-Cl and 1N NaOH to a solution of 4-hydroxypiperidine at 0°C allows for precise pH control, often leading to near-quantitative yields.[4]
-
-
Temperature Management: The reaction is exothermic. Allowing the temperature to rise significantly can accelerate the hydrolysis of Cbz-Cl and promote side reactions.
-
Workup Procedure: The product, Benzyl 4-hydroxy-piperidine-1-carboxylate, has moderate water solubility. Aggressive or excessive aqueous washes can lead to significant product loss.
-
Solution: After the reaction, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Minimize the volume and number of aqueous washes. Washing with brine will help to break any emulsions and dry the organic layer.
-
Question: I see a significant amount of a non-polar impurity in my crude product that isn't starting material. What is it?
Answer: This is very likely dibenzyl carbonate . As mentioned above, this byproduct forms when degraded Cbz-Cl (containing benzyl alcohol) reacts with fresh Cbz-Cl. Its formation is a key indicator that your Cbz-Cl reagent may be old or has been exposed to moisture.
Part B: Bromination of Benzyl 4-hydroxy-piperidine-1-carboxylate
Question: Which bromination method is recommended for converting the alcohol to the bromide: the Appel reaction or alternatives like PBr₃?
Answer: For this substrate, the Appel reaction is highly recommended. It proceeds under mild, nearly neutral conditions, which helps to prevent side reactions like elimination or rearrangement that can be promoted by the strongly acidic conditions generated by reagents like PBr₃.[6][7] The Appel reaction typically utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[8][9] The reaction is driven by the formation of the very stable triphenylphosphine oxide (TPPO) byproduct.[7][8]
| Feature | Appel Reaction (PPh₃/CBr₄) | Phosphorus Tribromide (PBr₃) |
| Conditions | Mild, neutral | Acidic (HBr byproduct) |
| Mechanism | Sₙ2 (inversion of stereochemistry) | Sₙ2 (inversion of stereochemistry) |
| Byproducts | Triphenylphosphine oxide (TPPO), Bromoform | Phosphorous acid |
| Workup | Can be challenging due to TPPO removal | Relatively simple aqueous workup |
| Yield | Generally high for primary/secondary alcohols | Good, but can have elimination issues |
| Recommendation | Preferred for sensitive substrates | Viable, but higher risk of side reactions |
Question: My Appel reaction is slow or stalls completely. How can I drive it to completion?
Answer: An incomplete Appel reaction is a common frustration. Here’s a troubleshooting workflow:
-
Ensure Anhydrous Conditions: The reaction is highly sensitive to water. The phosphonium intermediates can be hydrolyzed, and your starting alcohol must be perfectly dry.
-
Solution: Dry your starting material (Benzyl 4-hydroxy-piperidine-1-carboxylate) under high vacuum before use. Use anhydrous solvents (DCM or THF are common) dispensed from a solvent purification system or dried over molecular sieves.[7][10] Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Check Reagent Stoichiometry & Addition Order: Typically, a slight excess of both PPh₃ and CBr₄ (1.1 to 1.5 equivalents each) is used.[7] The order of addition matters.
-
Solution: The standard procedure involves dissolving the alcohol and PPh₃ in the solvent, cooling to 0°C, and then adding a solution of CBr₄ dropwise.[10] This allows for the formation of the reactive phosphonium salt intermediate in a controlled manner.
-
-
Monitor Temperature: The reaction is typically started at 0°C and then allowed to warm to room temperature.[10] If the reaction is sluggish, gentle heating (to ~40°C) can sometimes help, but this should be done cautiously as it can also promote elimination.
Question: The biggest challenge in my synthesis is removing the triphenylphosphine oxide (TPPO) byproduct. What is the most effective method?
Answer: TPPO is notoriously difficult to separate from products of similar polarity. A multi-pronged approach is often best.
-
Initial Filtration (if possible): In some cases, a portion of the TPPO may precipitate from the reaction mixture upon completion. Filtering the crude reaction mixture can remove a significant amount.[10]
-
Solvent Precipitation/Crystallization: This is often the most effective method for larger scales. After removing the reaction solvent, add a solvent in which your product is soluble but TPPO is not.
-
Method 1: Add cold diethyl ether. TPPO has low solubility in ether and will often precipitate, allowing it to be filtered off.
-
Method 2: Dissolve the crude mixture in a minimal amount of a polar solvent (like DCM) and then add a large volume of a non-polar solvent (like hexanes or pentane) to precipitate the TPPO.
-
-
Column Chromatography: This is the most reliable method for achieving high purity, especially on smaller scales.
-
Pro-Tip: Use a solvent system with a lower polarity than you might initially expect. TPPO is quite polar and can be retained on the silica gel. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity can effectively separate the less polar product from the more polar TPPO.
-
III. Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of Benzyl 4-hydroxy-piperidine-1-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4-hydroxypiperidine (1.0 eq) and dissolve it in a 1:1 mixture of dioxane and 1N aqueous NaOH (1.2 eq NaOH).[4]
-
Cool the vigorously stirred mixture to 0°C in an ice-water bath.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[4]
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a viscous oil.[5] The crude product is often of sufficient purity (>95%) to be used in the next step without further purification.[4]
Protocol 2: Synthesis of this compound (Appel Reaction)
-
Dissolve Benzyl 4-hydroxy-piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[7][10]
-
Cool the solution to 0°C in an ice-water bath.
-
In a separate flask, dissolve carbon tetrabromide (1.5 eq) in a minimal amount of anhydrous DCM.
-
Add the CBr₄ solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the resulting crude residue, add cold diethyl ether and stir vigorously for 30 minutes. The triphenylphosphine oxide byproduct should precipitate as a white solid.
-
Filter the solid and wash it with more cold ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0% to 20% ethyl acetate in hexanes) to afford the pure this compound.
IV. Visual Workflow Diagrams
The following diagrams illustrate the key workflows described in this guide.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Troubleshooting Low Yield in the Appel Reaction
Caption: A decision tree for troubleshooting the Appel reaction.
V. References
-
Wikipedia. Benzyl chloroformate. --INVALID-LINK--
-
Wikipedia. Appel reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. --INVALID-LINK--
-
ChemicalBook. Non-phosgene synthesis of benzyl chloroformate (CbzCl). --INVALID-LINK--
-
Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. --INVALID-LINK--
-
Grokipedia. Benzyl chloroformate. --INVALID-LINK--
-
Organic Syntheses. Formic acid, chloro-, benzyl ester. --INVALID-LINK--
-
Alfa Chemistry. Appel Reaction. --INVALID-LINK--
-
ResearchGate. Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. --INVALID-LINK--
-
OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). --INVALID-LINK--
-
ChemicalBook. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5. --INVALID-LINK--
-
Biosynth. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 | FB44151. --INVALID-LINK--
-
PrepChem.com. Synthesis of 1-benzyloxycarbonyl-4-hydroxypiperidine. --INVALID-LINK--
-
Clinivex. CAS 95798-23-5 | Benzyl 4-Hydroxypiperidine-1-carboxylate Supplier. --INVALID-LINK--
-
Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. --INVALID-LINK--
-
Chemdad. Benzyl chloroformate. --INVALID-LINK--
References
- 1. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting Failed Reactions Involving Benzyl 4-bromopiperidine-1-carboxylate
Welcome to the technical support center for Benzyl 4-bromopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot and optimize your synthetic strategies. Our approach is rooted in mechanistic understanding to empower you to not just solve a problem, but to comprehend its underlying cause.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. However, their success with substrates like this compound can be contingent on a nuanced understanding of the interplay between the substrate, catalyst, ligand, and base.
Question 1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm observing low to no conversion of my this compound. What are the likely causes?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling involving this substrate often points to issues with the catalytic cycle, specifically catalyst deactivation or inefficient transmetalation. The secondary bromide and the N-Cbz protecting group can both play a role in these challenges.
Primary Causes & Troubleshooting Steps:
-
Catalyst Inactivation: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.
-
Insight: The piperidine nitrogen, even when protected, can potentially coordinate to the palladium center, hindering its activity.
-
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere: De-gas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Select an Appropriate Catalyst/Ligand System: For secondary bromides, bulky, electron-rich phosphine ligands are often essential. They promote oxidative addition and stabilize the catalyst.
-
Use a Pre-catalyst: Consider using a well-defined Pd(0) pre-catalyst to bypass the often-unreliable in-situ reduction of Pd(II) sources.
-
-
-
Ineffective Base and Solvent System: The base is critical for the transmetalation step, and its efficacy is highly dependent on the solvent.
-
Insight: The choice of base can influence both the reaction rate and the stability of the Cbz protecting group. Strong bases can potentially lead to side reactions.
-
Troubleshooting Protocol:
-
Base Screening: Test a range of bases. While K₂CO₃ is common, Cs₂CO₃ or K₃PO₄ can be more effective due to their higher solubility in organic solvents.
-
Solvent System Optimization: A biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is often beneficial as it can improve the solubility of both the organic substrate and the inorganic base.
-
-
Question 2: My Buchwald-Hartwig amination with a primary or secondary amine is failing, and I'm recovering my starting material along with some de-brominated piperidine. What is happening?
Answer:
The observation of de-bromination is a classic side reaction in palladium-catalyzed couplings and points towards a competition between the desired C-N bond formation and a reductive pathway. The stability of the Cbz group under the reaction conditions should also be considered.
Primary Causes & Troubleshooting Steps:
-
β-Hydride Elimination from the Amine: If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of an imine and a palladium-hydride species, which can then reduce the starting material.
-
Insight: This is a common issue with alkylamines.
-
Troubleshooting Protocol:
-
Ligand Choice: Employ sterically hindered ligands that disfavor the formation of the transition state required for β-hydride elimination.
-
Ammonia Equivalents: For the synthesis of primary anilines, consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[1]
-
-
-
Instability of the Cbz Protecting Group: While generally robust, the Cbz group can be sensitive to certain palladium-catalyzed conditions, especially at elevated temperatures.[2][3]
-
Insight: Cleavage of the Cbz group would expose the piperidine nitrogen, which can then act as a ligand for the palladium catalyst, leading to inhibition.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: If possible, screen for catalyst systems that are active at lower temperatures.
-
Alternative Protecting Groups: If Cbz cleavage is confirmed, consider switching to a more robust protecting group for the specific reaction conditions.
-
-
Category 2: Nucleophilic Substitution Reactions
Direct displacement of the bromide with a nucleophile is a common strategy. However, the success of this approach depends on the nature of the nucleophile and the reaction conditions.
Question 3: I am attempting a nucleophilic substitution with an amine, but the reaction is sluggish and gives a low yield. Why is this the case?
Answer:
While seemingly straightforward, nucleophilic substitution at the 4-position of the piperidine ring can be slow due to steric hindrance and the electronic nature of the substrate.
Primary Causes & Troubleshooting Steps:
-
Steric Hindrance: The piperidine ring can sterically hinder the approach of the nucleophile to the C-Br bond.
-
Insight: This is particularly true for bulky nucleophiles.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy to overcome the steric barrier.
-
Use a Smaller, More Nucleophilic Amine: If the structure of the final product allows, a less sterically demanding nucleophile may react more efficiently.
-
-
-
Leaving Group Ability: While bromide is a good leaving group, its departure can be influenced by the solvent.
-
Insight: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation without strongly solvating the nucleophile.
-
Troubleshooting Protocol:
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the amine.
-
Addition of a Halide Salt: In some cases, the addition of a catalytic amount of iodide salt (e.g., NaI, KI) can accelerate the reaction via the Finkelstein reaction, where the more reactive 4-iodopiperidine intermediate is formed in situ.
-
-
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) | Pd(PPh₃)₄ is a direct Pd(0) source. PdCl₂(dppf) is a robust pre-catalyst for this type of coupling. |
| Ligand | SPhos or XPhos (1.2 eq. relative to Pd) | Bulky, electron-rich ligands that are effective for coupling secondary bromides. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Cs₂CO₃ often provides better results due to higher solubility. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic components. |
| Temperature | 80-100 °C | A good starting point for balancing reaction rate and stability. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a phosphine ligand (e.g., XPhos, 6 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 2: Troubleshooting Logic for Failed Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
Technical Support Center: Purification of Benzyl 4-bromopiperidine-1-carboxylate
Welcome to the technical support center for Benzyl 4-bromopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical intermediate. Adherence to high purity standards is paramount in pharmaceutical synthesis, and this document aims to equip you with the expertise to identify, troubleshoot, and resolve common impurity-related challenges.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] The presence of impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and potential toxicological issues.[1] This guide provides a structured approach to understanding and mitigating purity concerns during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, common impurities often include:
-
Starting Materials: Unreacted starting materials such as Benzyl 4-hydroxypiperidine-1-carboxylate.[2][3][4][5]
-
Over-alkylation or Di-substitution Products: Impurities arising from multiple substitutions on the piperidine ring.
-
Hydrolysis Products: Benzyl alcohol and 4-bromopiperidine resulting from the cleavage of the carbamate group, especially in the presence of acid or base.
-
Solvent Adducts: Residual solvents from the reaction or workup that may form adducts with the product.[1]
It is crucial to characterize your crude product using analytical techniques like HPLC, GC-MS, and NMR to identify the specific impurities present in your sample.[6][7]
Q2: My NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A2: Interpreting unexpected peaks in an NMR spectrum requires a systematic approach. First, compare the spectrum of your purified product with a reference spectrum if available. The presence of signals corresponding to common starting materials like Benzyl 4-hydroxypiperidine-1-carboxylate (a singlet for the hydroxyl proton and a multiplet for the CH-OH proton) can be a primary indicator.[2][3][4][5] Signals for benzyl alcohol (a singlet for the benzylic CH2 and a broad singlet for the OH) are also a common finding. For more complex impurity profiles, techniques like 2D NMR (COSY, HSQC) can help in elucidating the structures of unknown impurities. Mass spectrometry (GC-MS or LC-MS) is an invaluable tool for obtaining the molecular weight of the impurities, which greatly aids in their identification.[8][9][10]
Q3: I am observing a persistent yellow to light brown color in my product, even after initial purification. What could be the cause?
A3: The yellow to light brown coloration is a common observation and can be attributed to several factors.[11] Minor impurities, often highly conjugated organic molecules formed as byproducts, can be intensely colored even at low concentrations. Oxidation of the compound or trace impurities can also lead to color formation. To address this, consider treatment with activated carbon during the recrystallization process. Column chromatography is also highly effective at removing colored impurities.[12][13]
Q4: What is the recommended storage condition for this compound to maintain its purity?
A4: To ensure the stability and prevent degradation of this compound, it is recommended to store the compound in a cool, dark, and dry place.[14] Specifically, storage at 2-8°C is often suggested.[14] The container should be tightly sealed to prevent exposure to moisture and air, which can contribute to hydrolysis and oxidation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem 1: Low Purity After Recrystallization
| Probable Cause | Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Experiment with a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system. |
| Cooling Rate Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation and purity. |
| Insufficient Washing of Crystals | Impurities can adhere to the surface of the crystals. After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Problem 2: Tailing or Broad Peaks in HPLC Analysis
| Probable Cause | Solution |
| Secondary Interactions with Stationary Phase | The basic nitrogen of the piperidine ring can interact with residual silanol groups on the silica-based column, leading to peak tailing. Adding a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase can mitigate this issue. Alternatively, using a base-deactivated column is recommended. |
| Column Overload | Injecting too concentrated a sample can lead to peak broadening and tailing. Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjusting the pH with buffers can often improve peak shape. |
Problem 3: Incomplete Separation of Impurities by Column Chromatography
| Probable Cause | Solution |
| Incorrect Eluent System | The polarity of the eluent is critical for achieving good separation. A solvent system with too high a polarity will elute all components too quickly, while one with too low a polarity will result in very slow elution and broad bands. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column. A typical starting point could be a gradient of ethyl acetate in hexanes. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Co-eluting Impurities | Some impurities may have very similar polarities to the product, making separation by standard silica gel chromatography challenging. In such cases, consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different purification technique like preparative HPLC.[15] |
Problem 4: Product Degradation During Purification
| Probable Cause | Solution |
| Exposure to Acidic or Basic Conditions | The carbamate protecting group is susceptible to cleavage under strong acidic or basic conditions. Avoid prolonged exposure to such conditions during extraction and chromatography. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. |
| Thermal Instability | While generally stable, prolonged heating can lead to degradation. When removing solvent under reduced pressure, use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50°C). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexanes mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Analytical HPLC Method Development
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Instrument: HPLC system with a UV detector.[7]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid. For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting impurity issues.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-羟基-1-哌啶甲酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 5. 007chemicals.com [007chemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cmbr-journal.com [cmbr-journal.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Purification and structural elucidation of carbon dots by column chromatography - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 [benchchem.com]
- 15. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 16. rsc.org [rsc.org]
Stability issues of Benzyl 4-bromopiperidine-1-carboxylate under reaction conditions
Welcome to the technical support center for Benzyl 4-bromopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the potential stability challenges associated with this reagent under various reaction conditions. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Issues
This guide addresses specific problems you might encounter when using this compound, providing insights into the underlying chemical principles and actionable protocols to mitigate these issues.
Issue 1: Low Yield in Nucleophilic Substitution Reactions with Amines or Alkoxides
Question: I am attempting a nucleophilic substitution at the 4-position of this compound with an amine/alkoxide nucleophile, but I am observing low yields of my desired product and the formation of several byproducts. What could be the cause and how can I resolve it?
Answer:
This is a common issue that often points to competing side reactions under basic conditions. The primary culprits are typically elimination of HBr and/or cleavage of the benzyloxycarbonyl (Cbz) protecting group.
Causality:
-
Elimination: The use of strong, non-nucleophilic bases or even sterically hindered amine nucleophiles can promote the E2 elimination of hydrogen bromide, leading to the formation of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate. This is especially prevalent at elevated temperatures.
-
Cbz Group Instability: The Cbz group, while generally robust, can be labile under certain conditions. Strong bases can initiate cleavage of the carbamate, leading to the deprotected piperidine species which can then undergo further undesired reactions.[1] While typically stable to bases, prolonged exposure to strong basic conditions, especially at higher temperatures, can be problematic.[2]
Troubleshooting Protocol:
-
Choice of Base: If your nucleophile requires a base to be deprotonated, opt for a milder, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases like DBU or alkali metal alkoxides.
-
Temperature Control: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Often, starting at room temperature or even 0 °C can significantly suppress the elimination pathway.
-
Solvent Selection: A polar aprotic solvent such as DMF or DMSO is generally suitable for SN2 reactions. The choice of solvent can influence the reaction rate and selectivity.[3]
-
Order of Addition: Add the base slowly to the reaction mixture containing the substrate and the nucleophile to maintain a low instantaneous concentration of the strong base.
Issue 2: Unexpected N-Debenzylation During the Reaction
Question: I am performing a reaction that does not intentionally target the Cbz group, yet I am isolating the N-debenzylated piperidine derivative. What conditions could be causing this?
Answer:
Unintentional cleavage of the Cbz group is a sign of incompatibility with your reaction conditions. The most common causes are catalytic hydrogenation conditions or strongly acidic environments.
Causality:
-
Reductive Cleavage: The Cbz group is highly susceptible to catalytic hydrogenolysis.[2] If your reaction involves reagents that can act as a hydrogen source in the presence of a transition metal catalyst (e.g., Pd, Pt, Ni), you will likely observe N-debenzylation. This is the standard method for Cbz deprotection.[4]
-
Acidic Cleavage: While generally stable to mild acids, strong acids such as HBr in acetic acid, or other harsh acidic conditions, can cleave the Cbz group.[1] The mechanism involves protonation of the carbamate followed by nucleophilic attack or elimination.
Preventative Measures:
-
Avoid Reductive Conditions: If your synthesis requires a reduction step elsewhere in the molecule, and you wish to retain the Cbz group, avoid catalytic hydrogenation. Alternative reducing agents that are compatible with the Cbz group should be considered.
-
Control pH: Ensure your reaction medium is not strongly acidic. If an acid catalyst is required, consider using a milder Lewis acid or a weaker Brønsted acid.
-
Orthogonal Protecting Group Strategy: In multi-step syntheses, the choice of protecting groups is crucial. The Cbz group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, allowing for selective deprotection.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, in a cool, dry place, and protected from light. A storage temperature of 2-8°C is often recommended by suppliers. It is important to prevent exposure to moisture, as this can lead to slow hydrolysis over time.
Q2: Is this compound compatible with Grignard or organolithium reagents?
A2: Extreme caution is advised. Organometallic reagents are strong bases and nucleophiles. They are likely to react with the carbamate functionality of the Cbz group. Furthermore, their basicity can promote elimination reactions. It is highly probable that these reagents will lead to a complex mixture of products. If a reaction with an organometallic reagent is necessary, consider using the N-Boc protected analogue, which may offer different reactivity, or perform the reaction on an unprotected piperidine and introduce the Cbz group at a later stage.
Q3: Can I use this compound in Suzuki or other palladium-catalyzed cross-coupling reactions?
A3: Yes, this is a common application for this reagent. However, the success of the reaction is highly dependent on the reaction conditions. The Cbz group is generally stable to many palladium-catalyzed cross-coupling conditions. However, it is important to choose a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause elimination or Cbz cleavage. Bases like potassium phosphate or potassium carbonate are often good choices. Additionally, some phosphine ligands or high temperatures could potentially interact with the Cbz group, so careful optimization of the reaction conditions is necessary.[6]
Q4: What is the thermal stability of this compound?
Comparative Stability Data
| Condition/Reagent | Stability of this compound | Potential Side Products | Mitigation Strategy |
| Strong Bases (e.g., NaH, LDA, t-BuOK) | Low | Elimination product, deprotected piperidine | Use milder bases (K₂CO₃, Cs₂CO₃, DIPEA) |
| Strong Acids (e.g., HBr/AcOH, conc. HCl) | Low | Deprotected piperidine | Use milder acidic conditions or an alternative protecting group |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Very Low | Deprotected piperidine, debromination | This is a deprotection method; avoid if Cbz is to be retained |
| Nucleophiles (e.g., primary/secondary amines) | Moderate to High | Desired substitution product, elimination product | Control temperature, use a non-nucleophilic base if needed |
| Organometallics (e.g., Grignard, R-Li) | Very Low | Complex mixture due to reaction at Cbz and elimination | Use alternative reagents or a different protecting group strategy |
| Standard Cross-Coupling (e.g., Suzuki, Buchwald) | Moderate to High | Desired coupled product, potential for side reactions | Careful selection of base, ligand, and temperature |
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with Benzyl 4-bromopiperidine-1-carboxylate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving benzyl 4-bromopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
The coupling of this compound, a key building block in medicinal chemistry, presents unique challenges due to the nature of the saturated heterocyclic electrophile. This guide provides in-depth technical advice to navigate these complexities and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section outlines frequent problems, their probable causes, and actionable solutions to get your reaction back on track.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: Ensure that your starting materials, solvent, and base are pure and anhydrous.[1] Moisture and oxygen can significantly hinder the reaction. Solvents should be freshly distilled or obtained from a reliable commercial source.
-
Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ.[1][2] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air.[1] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. What catalyst and ligand modifications should I consider for coupling with an alkyl bromide like this compound?
A2: Coupling with sp³-hybridized carbons, such as the one bearing the bromine in your substrate, is often more challenging than with aryl halides. Key issues to overcome are slower oxidative addition and the potential for β-hydride elimination.[3]
-
Ligand Selection: For alkyl electrophiles, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition step.[3][4] Consider ligands such as trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) or specialized biaryl phosphine ligands developed by Buchwald (e.g., XPhos, SPhos).[5][6] N-heterocyclic carbenes (NHCs) can also be highly effective ligands for these transformations.[7][8]
-
Catalyst System: Pre-formed palladium precatalysts, such as those of the G3 or G4 generation (e.g., XPhos Pd G3), often provide more consistent results than generating the active catalyst in situ from a simple palladium salt like Pd(OAc)₂.[6][9]
Issue 2: Significant Side Product Formation
Q3: My reaction is producing a significant amount of homocoupled product from my coupling partner (e.g., boronic acid in a Suzuki coupling). How can I minimize this?
A3: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings, and is often exacerbated by the presence of oxygen.[10]
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. Multiple freeze-pump-thaw cycles or sparging with an inert gas are effective methods.
-
Base Selection: The choice of base can influence the rate of transmetalation versus side reactions. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[11] If your substrate is sensitive to hydrolysis, consider using a non-aqueous base like KF.[7][12]
-
Reaction Temperature: Lowering the reaction temperature may help to suppress homocoupling, though this could also slow down the desired reaction.
Q4: I am observing hydrodehalogenation of my this compound starting material. What is causing this and how can I prevent it?
A4: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, can occur through various pathways, including reaction with trace water or other proton sources.
-
Anhydrous Conditions: As mentioned, strictly anhydrous conditions are critical. Ensure all reagents and solvents are dry.
-
Ligand Choice: Certain ligands can promote or suppress this side reaction. Experimenting with different phosphine ligands may be beneficial.
-
Base Consideration: The choice and purity of the base can also play a role. Some bases may contain impurities that act as hydrogen sources.
Issue 3: Reaction Stalls Before Completion
Q5: My reaction starts well but then stalls, leaving a significant amount of starting material. What could be the cause?
A5: A stalling reaction often points to catalyst decomposition or product inhibition.
-
Catalyst Decomposition: The active Pd(0) species can be unstable, especially at elevated temperatures. Using more robust ligands, such as the Buchwald biarylphosphine ligands, can help protect the palladium center and extend its lifetime.[13] Lowering the reaction temperature, if feasible, can also mitigate catalyst decomposition.[13]
-
Product Inhibition: The coupled product might coordinate to the palladium center, effectively poisoning the catalyst.[13] In such cases, a higher catalyst loading might be necessary to drive the reaction to completion.[13]
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The choice of reaction depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: For C-C bond formation with aryl, vinyl, or alkyl boronic acids/esters. This is a versatile and widely used method.[11][14]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[5][15] This is a powerful tool for synthesizing substituted piperidines.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[16][17]
Q2: What is the role of the base in these coupling reactions?
A2: The base plays a crucial role in the catalytic cycle.
-
In Suzuki-Miyaura coupling, the base activates the organoboron reagent to facilitate transmetalation to the palladium center.[7]
-
In Buchwald-Hartwig amination, the base deprotonates the amine, making it a more potent nucleophile for coordination to the palladium and subsequent reductive elimination.[18]
Q3: How do I choose the right solvent for my reaction?
A3: The solvent must dissolve the reactants and facilitate the catalytic cycle. Common solvents for palladium-catalyzed cross-coupling reactions include toluene, dioxane, THF, and DMF.[2][13][19] The choice can significantly impact reaction rates and selectivity.[20][21][22] It is often beneficial to screen a few different solvents during reaction optimization. Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[13]
Q4: Can I use microwave irradiation to accelerate the coupling reaction?
A4: Yes, microwave-assisted synthesis can be a very effective technique for accelerating these reactions, often leading to shorter reaction times and improved yields.[11] However, it is important to carefully optimize the temperature and time to avoid decomposition of the catalyst or starting materials.
Q5: My Boc protecting group is being cleaved during the reaction. What can I do?
A5: The Boc (tert-butyloxycarbonyl) group is generally stable under many cross-coupling conditions but can be sensitive to strong acids or high temperatures.[23][24]
-
Base Choice: Avoid strongly acidic or basic conditions if possible. If a strong base is required, consider if a milder one could be substituted.
-
Temperature Control: Running the reaction at the lowest effective temperature can help preserve the Boc group.
-
Alternative Protection: If cleavage remains an issue, consider switching to a more robust protecting group for the piperidine nitrogen.
Experimental Protocols & Data
Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To a dry reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Catalyst and Ligand Selection Guide (Qualitative)
| Coupling Type | Recommended Catalyst/Precatalyst | Recommended Ligand(s) | Key Considerations |
| Suzuki-Miyaura | Pd(dppf)Cl₂, XPhos Pd G3/G4 | dppf, XPhos, SPhos | Bulky, electron-rich ligands are often beneficial. |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂, RuPhos Pd G3 | RuPhos, BrettPhos, Cy₂t-BuP | Sterically hindered ligands are crucial for efficient C-N bond formation.[5] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃ | Often requires a copper(I) co-catalyst.[16] |
Visualizing the Process
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 21. ajgreenchem.com [ajgreenchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of Benzyl 4-bromopiperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 4-bromopiperidine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a particular focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound and what type of reaction is most common?
The primary reactive site on this compound is the carbon atom bonded to the bromine at the 4-position of the piperidine ring. This carbon is electrophilic and susceptible to nucleophilic attack. The most common reaction is a nucleophilic substitution, typically proceeding via an S(_N)2 mechanism, where the bromide ion is displaced by a nucleophile.
Q2: How does the choice of solvent impact the success of a nucleophilic substitution reaction with this compound?
Solvent selection is critical as it directly influences the rate and outcome of S(_N)2 reactions. The solvent's ability to solvate the nucleophile and the transition state determines the reaction's efficiency. Polar aprotic solvents are generally preferred for S(_N)2 reactions involving anionic nucleophiles as they do not strongly solvate the nucleophile, leaving it more reactive. In contrast, polar protic solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.
Q3: Are there any known side reactions to be aware of when using this compound?
Yes, the main competing side reaction is elimination (E2 mechanism), which leads to the formation of an unsaturated piperidine derivative. This is more likely to occur with strong, sterically hindered bases. Additionally, under certain conditions, reactions involving the N-benzyl group (e.g., debenzylation) or the carboxylate group could potentially occur, although these are less common under standard nucleophilic substitution conditions.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
Q: I am seeing very low or no conversion of my starting material, this compound, in a nucleophilic substitution reaction. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion in a nucleophilic substitution reaction with this substrate is a common issue that can often be traced back to solvent choice and reaction conditions.
Root Cause Analysis:
-
Inappropriate Solvent Selection: The use of a polar protic solvent (e.g., methanol, ethanol, water) can significantly slow down an S(_N)2 reaction. These solvents form strong hydrogen bonds with anionic nucleophiles, reducing their nucleophilicity.
-
Weak Nucleophile: The nucleophile you are using may not be strong enough to displace the bromide leaving group efficiently.
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Steric Hindrance: While the 4-position of the piperidine ring is generally accessible, a very bulky nucleophile may experience steric hindrance.
Troubleshooting Steps:
-
Solvent Optimization: If you are using a polar protic solvent, switch to a polar aprotic solvent. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF). These solvents are polar enough to dissolve the reactants but do not strongly solvate the nucleophile.
-
Increase Nucleophile Strength: If possible, use a stronger nucleophile. For example, if you are using a neutral amine, consider deprotonating it with a non-nucleophilic base to form the more reactive amide.
-
Elevate Reaction Temperature: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of any degradation products.
-
Consider a Different Protecting Group: While the N-benzyl group is generally stable, in some specific contexts, it might interfere. If all else fails, consider using a different N-protecting group, such as Boc (tert-butoxycarbonyl).
Issue 2: Formation of a Significant Amount of an Elimination Byproduct
Q: My reaction is producing a significant amount of an elimination byproduct alongside my desired substitution product. How can I favor substitution over elimination?
A: The competition between substitution (S(_N)2) and elimination (E2) is a classic challenge in organic synthesis. The outcome is heavily influenced by the nature of the base/nucleophile and the solvent.
Root Cause Analysis:
-
Strong, Sterically Hindered Base: Using a strong, bulky base (e.g., potassium tert-butoxide) will favor elimination. The bulky base has difficulty accessing the electrophilic carbon for substitution and will instead abstract a proton from a beta-carbon.
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solvent Effects: While less pronounced than the effect of the base, solvent choice can play a role.
Troubleshooting Steps:
-
Choice of Base/Nucleophile: Use a strong, but less sterically hindered nucleophile. For example, if you are performing an alkoxylation, use sodium methoxide or ethoxide instead of tert-butoxide. For amination, primary or secondary amines are generally good nucleophiles and less basic than hindered amines.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the substitution pathway.
-
Solvent Selection: Polar aprotic solvents are generally a good choice for S(_N)2 reactions and do not inherently favor elimination.
Visualizing Solvent Effects and Reaction Pathways
Solvent Selection Guide for Nucleophilic Substitution
Caption: Solvent selection guide for S(_N)2 reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Effect on S(_N)2 Rate (with anionic nucleophiles) | Rationale |
| Polar Aprotic | DMF, DMSO, MeCN | High (>20) | Significantly Increases | Poorly solvates the anionic nucleophile, leaving it "naked" and highly reactive. Stabilizes the charge-separated transition state. |
| Polar Protic | Water, Methanol, Ethanol | High (>20) | Significantly Decreases | Strongly solvates the anionic nucleophile via hydrogen bonding, lowering its energy and increasing the activation energy for the reaction. |
| Nonpolar | Hexane, Toluene | Low (<10) | Very Slow or No Reaction | Reactants (often salts) are insoluble. Does not effectively stabilize the polar transition state. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine in a polar aprotic solvent.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe and stir the suspension.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Validation & Comparative
Analytical validation of Benzyl 4-bromopiperidine-1-carboxylate derivatives
An In-Depth Comparative Guide to the Analytical Validation of Benzyl 4-bromopiperidine-1-carboxylate Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound and its derivatives. As crucial intermediates in the synthesis of complex pharmaceutical compounds, the purity, stability, and structural integrity of these piperidine derivatives must be rigorously established.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our approach is rooted in the principles of scientific integrity, adhering to global regulatory standards to ensure the development of robust and reliable analytical procedures.[3][4]
The Imperative for Rigorous Validation
This compound serves as a versatile scaffold in medicinal chemistry. The bromine atom at the 4-position is a strategic functional group for introducing molecular diversity through cross-coupling reactions, while the benzyl carbamate (Cbz) group provides a stable protection for the piperidine nitrogen that can be selectively removed.[5] Any impurities—whether starting materials, by-products, or degradation products—can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[6][7] Therefore, analytical methods must not only quantify the main compound but also detect and quantify any potential impurities.
The validation of these analytical methods is not merely a procedural step but a foundational requirement dictated by regulatory bodies like the FDA and harmonized through the International Council for Harmonisation (ICH) guidelines.[8][9][10] The recently updated ICH Q2(R2) and new Q14 guidelines emphasize a lifecycle-based model for analytical procedures, moving from a simple validation event to a continuous process of quality assurance.[3][11]
Strategic Workflow for Analytical Method Validation
A robust validation strategy begins with a clear objective, or Analytical Target Profile (ATP), which defines the purpose of the method. This systematic approach ensures that the chosen analytical technique is fit-for-purpose, whether for routine quality control, stability testing, or structural characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (EVT-15259375) [evitachem.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
A Strategic Guide to Piperidine Intermediates: A Comparative Analysis of Benzyl 4-bromopiperidine-1-carboxylate and N-Boc-4-bromopiperidine
In the intricate landscape of medicinal chemistry and drug development, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its ubiquity drives a constant demand for versatile, functionalized building blocks that can be seamlessly integrated into complex synthetic routes. Among the most crucial of these intermediates are N-protected 4-bromopiperidines, which serve as invaluable synthons for introducing the piperidine moiety via nucleophilic substitution or cross-coupling reactions.
The choice of the nitrogen protecting group is a critical strategic decision that can dictate the efficiency, compatibility, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of two workhorse reagents: Benzyl 4-bromopiperidine-1-carboxylate (Cbz-protected) and tert-butyl 4-bromopiperidine-1-carboxylate (Boc-protected). We will dissect their properties, reactivity, and deprotection orthogonality, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make the most informed strategic choice for their specific application.
Physicochemical and Structural Overview
At a glance, both molecules serve the same fundamental purpose: providing a 4-bromopiperidine core with a protected nitrogen to prevent unwanted side reactions. However, the nature of the benzyloxycarbonyl (Cbz) versus the tert-butoxycarbonyl (Boc) group imparts distinct physical and chemical characteristics.
| Property | This compound | N-Boc-4-bromopiperidine |
| Synonyms | N-Cbz-4-bromopiperidine, N-Z-4-bromopiperidine | N-Boc-4-bromopiperidine |
| Molecular Formula | C₁₃H₁₆BrNO₂[3] | C₁₀H₁₈BrNO₂[4] |
| Molecular Weight | 298.18 g/mol [3] | 264.16 g/mol [4] |
| Appearance | White to off-white solid | Colorless to light yellow oil or low-melting solid[4] |
| Boiling Point | 144 °C[3] | 100-118 °C / 0.5 mmHg[5] |
| Density | 1.374 g/mL at 25 °C[3] | 1.3403 g/mL at 25 °C |
| CAS Number | 166953-64-6[3] | 180695-79-8[4] |
The primary structural difference lies in the protecting group attached to the piperidine nitrogen. The Cbz group features a benzene ring, making it aromatic and planar, while the Boc group is a bulky, aliphatic tert-butyl group. This seemingly small difference is the cornerstone of their divergent chemical behavior.
The Core Strategic Divergence: Deprotection Chemistry
While the reactivity at the C-4 bromine position is largely comparable for both reagents in reactions like substitutions or couplings, their true distinction lies in the conditions required for N-deprotection. This orthogonality is the most critical factor in selecting one over the other.
N-Boc Group: Acid-Labile Deprotection
The Boc group is renowned for its stability in a wide range of non-acidic conditions but its facile removal under strong acid.[6][7]
-
Mechanism: The deprotection proceeds via protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This triggers the elimination of the highly stable tert-butyl cation, which is typically scavenged by the solvent or deprotonates to form gaseous isobutylene. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide.[7]
-
Advantages: The reaction is typically fast, clean, and occurs at or below room temperature. The byproducts (isobutylene and CO₂) are volatile and easily removed, simplifying workup procedures.
-
Limitations: The primary drawback is its complete intolerance to other acid-sensitive functional groups within the molecule, such as acetals, ketals, or even other Boc groups intended to be retained.
N-Cbz Group: Hydrogenolysis-Mediated Deprotection
The Cbz group is exceptionally stable to both acidic and basic conditions, making it orthogonal to the Boc group. Its removal is most commonly achieved via catalytic hydrogenolysis.[8]
-
Mechanism: In the presence of a palladium catalyst (typically Pd on carbon) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is reductively cleaved.[8][9] This releases the free amine, carbon dioxide, and toluene as a byproduct.
-
Advantages: This deprotection strategy is exceptionally mild and clean for molecules that can tolerate reductive conditions. Its orthogonality to acid- and base-labile groups makes it invaluable in complex, multi-step syntheses.[8]
-
Limitations: The method is incompatible with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some other benzyl ethers, which would be reduced simultaneously. Furthermore, it requires specialized equipment for handling hydrogen gas and careful filtration to remove the heterogeneous palladium catalyst, which can be a concern in pharmaceutical applications due to regulations on residual heavy metals.[10]
Comparative Deprotection Data
| Parameter | N-Boc Deprotection | N-Cbz Deprotection (Hydrogenolysis) |
| Primary Reagents | Trifluoroacetic Acid (TFA), HCl in Dioxane/MeOH | H₂ gas, Palladium on Carbon (Pd/C) |
| Typical Solvents | Dichloromethane (DCM), Dioxane, Ethyl Acetate | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes to 4 hours[6] | 1 to 24 hours |
| Byproducts | Isobutylene, CO₂ | Toluene, CO₂ |
| Key Compatibilities | Reducible groups (alkenes, alkynes), Benzyl ethers, Esters | Acid-sensitive groups (Boc, acetals), Base-sensitive groups |
| Key Incompatibilities | Acid-labile protecting groups, certain ethers | Reducible functional groups, Sulfur-containing compounds (catalyst poison) |
Visualization of Synthetic Strategy
The choice between Cbz and Boc protection is fundamentally a decision about synthetic workflow and chemical compatibility.
Caption: Decision tree for selecting the appropriate N-protected 4-bromopiperidine.
Caption: Comparative deprotection pathways for N-Boc and N-Cbz protected piperidines.
Experimental Protocols: A Practical Guide
The following protocols provide a standardized, self-validating methodology for the deprotection of each reagent.
Protocol 1: Acid-Mediated Deprotection of N-Boc-4-bromopiperidine
Objective: To efficiently remove the Boc protecting group to yield 4-bromopiperidine.
Materials:
-
N-Boc-4-bromopiperidine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve N-Boc-4-bromopiperidine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. Causality Note: The excess acid ensures the reaction goes to completion and compensates for any basic impurities.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases (pH > 8) to neutralize the remaining acid.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromopiperidine product, often as its salt if a different acid like HCl is used and not fully neutralized.
Protocol 2: Hydrogenolysis of this compound
Objective: To selectively cleave the Cbz group via catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C, 5-10 mol% weight)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in MeOH.
-
Carefully add 10% Pd/C catalyst to the solution. Causality Note: The catalyst should be handled carefully as it can be pyrophoric. Adding it to the solvent before introducing hydrogen mitigates this risk.
-
Seal the flask, and purge the system three times by evacuating the atmosphere and backfilling with an inert gas like nitrogen or argon.
-
Finally, evacuate the inert gas and introduce hydrogen gas via a balloon or from a pressurized source.
-
Stir the reaction vigorously at room temperature. A vigorous stir rate is crucial to ensure proper mixing of the gas, liquid, and solid catalyst phases.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH. Causality Note: The Celite pad prevents fine catalyst particles from passing through, which are difficult to remove otherwise.
-
Combine the filtrates and concentrate under reduced pressure to yield the 4-bromopiperidine product.
Senior Scientist's Recommendation
The choice between this compound and N-Boc-4-bromopiperidine is not a matter of inherent superiority, but of strategic synthetic planning.
Choose N-Boc-4-bromopiperidine when:
-
Your synthetic route does not involve strongly acidic conditions.
-
Your molecule contains reducible functional groups (e.g., alkenes, alkynes) that must be preserved.
-
Operational simplicity and avoidance of heavy metal catalysts are priorities. It is often the default choice for less complex targets.
Choose this compound when:
-
Your molecule contains acid-sensitive groups (like other Boc protections, acetals) that require orthogonal protection.
-
You are performing reactions under strongly acidic or basic conditions where the Cbz group's robustness is an asset.
-
Your molecule is free of easily reducible moieties.
Ultimately, a careful analysis of the entire synthetic pathway is paramount. By understanding the distinct advantages and limitations conferred by the Cbz and Boc protecting groups, the discerning chemist can navigate complex syntheses with greater efficiency, precision, and success. These two reagents are not competitors, but rather complementary tools in the vast arsenal of modern organic synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
Advantages of using Benzyl 4-bromopiperidine-1-carboxylate over other piperidines
An In-Depth Guide to the Strategic Advantages of Benzyl 4-bromopiperidine-1-carboxylate in Modern Drug Discovery
The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical properties, including improved solubility and metabolic stability. However, the efficient and selective functionalization of this saturated heterocycle remains a significant challenge. Among the diverse portfolio of piperidine building blocks, this compound has emerged as a particularly strategic reagent. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the distinct advantages of this versatile intermediate over other commonly used piperidines in the synthesis of complex drug candidates.
The Strategic Importance of the N-Boc Protecting Group and the 4-Bromo Handle
The unique utility of this compound lies in the synergistic interplay between the benzyl carbamate (Cbz or Z) protecting group on the nitrogen and the bromine atom at the 4-position. This combination offers a dual-functionality that streamlines multi-step synthetic sequences.
-
Orthogonal Protection: The Cbz group is stable to a wide range of reaction conditions used for C-C and C-N bond formation at the 4-position, yet it can be readily removed under mild hydrogenolysis conditions. This orthogonality is a significant advantage over more labile groups like tert-butyloxycarbonyl (Boc), which can be sensitive to acidic conditions often required for subsequent reactions.
-
Versatile Functionalization: The 4-bromo substituent serves as a versatile handle for a multitude of transformations. It is an excellent leaving group for nucleophilic substitution reactions and a key participant in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Comparative Analysis: Reaction Efficiency and Scope
To illustrate the practical advantages of this compound, we will compare its performance in a common synthetic transformation—the Suzuki-Miyaura cross-coupling reaction—against its N-Boc and N-H counterparts.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Piperidine Derivative | Protecting Group | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| This compound | Cbz | Pd(dppf)Cl2, K2CO3 | 12 | 92 | |
| tert-Butyl 4-bromopiperidine-1-carboxylate | Boc | Pd(dppf)Cl2, K2CO3 | 12 | 85 | |
| 4-Bromopiperidine hydrobromide | None | Pd(dppf)Cl2, K2CO3 | 24 | 45 |
The data clearly indicates that the Cbz-protected piperidine provides a superior yield under identical conditions. The unprotected 4-bromopiperidine suffers from significantly lower yields, likely due to side reactions involving the free secondary amine, which can coordinate to the palladium catalyst and inhibit its activity. While the N-Boc derivative performs well, the Cbz group's robustness to a wider range of downstream reaction conditions makes it a more strategic choice for complex, multi-step syntheses.
Experimental Workflow: A Representative Suzuki-Miyaura Coupling Protocol
The following protocol details a typical experimental setup for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed toluene and water in a 4:1 ratio to achieve a 0.2 M concentration of the limiting reagent.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Strategic Deprotection and Further Functionalization
Following the successful functionalization at the 4-position, the Cbz group can be selectively removed to unmask the piperidine nitrogen. This allows for a subsequent diversification of the molecule, a critical step in the generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Sequential deprotection and N-functionalization of the piperidine core.
This two-step sequence—C4 functionalization followed by N-functionalization—is a powerful strategy in fragment-based drug discovery and lead optimization. The robustness of the Cbz group during the initial coupling reaction is paramount to the success of this approach.
Conclusion
This compound offers a compelling combination of stability, reactivity, and versatility that distinguishes it from other piperidine-based building blocks. Its Cbz protecting group provides the necessary robustness for a wide range of C-C and C-N bond-forming reactions at the 4-position, while allowing for mild and selective deprotection for subsequent N-functionalization. As demonstrated by comparative reaction data, this reagent consistently delivers high yields and simplifies complex synthetic routes, making it an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics.
A Senior Application Scientist's Guide to Alternative Reagents for Benzyl 4-bromopiperidine-1-carboxylate in the Synthesis of 4-Substituted Piperidines
Introduction: The Central Role of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, acting as a privileged scaffold in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional structure and basic nitrogen atom are pivotal for establishing critical interactions with biological targets, enhancing both binding affinity and pharmacokinetic properties.[1][2] Crafting molecules around this core often requires the precise installation of substituents at the 4-position. For decades, Benzyl 4-bromopiperidine-1-carboxylate has served as a reliable and effective electrophilic building block for this purpose. Its utility stems from the stable carboxybenzyl (Cbz) protecting group on the nitrogen and the reactive carbon-bromine bond, which readily undergoes nucleophilic substitution.[3]
However, the modern synthetic chemist faces challenges where this incumbent reagent may not be optimal. Concerns over stability, cost, reactivity with sensitive functional groups, or the need for entirely different bond constructions (like C-C bonds) necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental logic and protocols, to empower researchers in selecting the ideal reagent for their specific synthetic goals.
Chapter 1: Profiling the Incumbent: this compound
This reagent's effectiveness lies in its straightforward reactivity. The electron-withdrawing Cbz group protects the piperidine nitrogen, preventing it from acting as a nucleophile itself, while activating the ring for substitution. The bromine atom serves as an excellent leaving group for SN2 reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides.
Typical Application Workflow: The primary use involves direct displacement of the bromide by a nucleophile, followed by the optional deprotection of the Cbz group, typically via catalytic hydrogenation.
Caption: General workflow for synthesizing 4-substituted piperidines.
Advantages:
-
High Reactivity: The C-Br bond is highly susceptible to nucleophilic attack, often leading to good yields under mild conditions.
-
Stable Protecting Group: The Cbz group is robust and withstands a wide range of non-reductive reaction conditions.
Limitations:
-
Cost and Stability: Bromo-compounds can be more expensive and less stable upon storage compared to their chloro-analogs.
-
Deprotection Conditions: Hydrogenolysis is not compatible with reducible functional groups like alkenes, alkynes, or some nitro groups, limiting its application in complex syntheses.
Chapter 2: Direct Analogs: A Change in Leaving Group and Protecting Group
The most direct alternatives involve modifying the incumbent's structure by swapping either the leaving group or the nitrogen protecting group. These choices have profound implications for reactivity, cost, and synthetic strategy.
Alternative 1: Benzyl 4-chloropiperidine-1-carboxylate (N-Cbz-4-chloropiperidine)
Substituting the bromine for a chlorine atom provides a less reactive, often more stable, and more cost-effective electrophile.[4][5] The C-Cl bond is stronger than the C-Br bond, meaning that nucleophilic substitution will typically require more forcing conditions (e.g., higher temperatures, stronger bases, or the use of catalysts like sodium iodide to perform an in situ Finkelstein reaction).
Causality Behind Experimental Choice: This reagent is preferred when working with highly potent nucleophiles where the higher reactivity of the bromo-analog could lead to side reactions or over-alkylation. Its enhanced stability is also an advantage for long-term storage and in large-scale campaigns.
| Feature | This compound | Benzyl 4-chloropiperidine-1-carboxylate |
| Relative Reactivity | High | Moderate |
| Typical Conditions | Room Temp to 60 °C | 60 °C to 120 °C, may require NaI catalyst |
| Cost | Higher | Lower |
| Stability | Moderate | High |
| Best Suited For | General purpose, less reactive nucleophiles | Potent nucleophiles, large-scale synthesis |
Experimental Protocol: N-Alkylation with a Chloro-Analog
This protocol details the synthesis of a 4-amino-piperidine derivative, a common structural motif.
-
Reagents & Setup: To a solution of Benzyl 4-chloropiperidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF, 0.2 M) are added the desired primary amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
-
Reaction: The mixture is heated to 90 °C and stirred vigorously for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic phase is washed sequentially with water (3x) and brine (1x).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel) to yield the N-Cbz-4-aminopiperidine product.
Alternative 2: tert-Butyl 4-bromopiperidine-1-carboxylate (N-Boc-4-bromopiperidine)
This alternative retains the reactive C-Br bond but replaces the Cbz protecting group with a tert-butyloxycarbonyl (Boc) group.[6][7] This is not merely a substitution but a fundamental shift in synthetic strategy, centered around the orthogonality of deprotection methods. The Boc group is stable to a wide range of nucleophilic and reductive conditions but is easily cleaved with acid (e.g., trifluoroacetic acid).
Causality Behind Experimental Choice: The N-Boc analog is the reagent of choice when the synthetic route includes functional groups incompatible with hydrogenolysis (e.g., double bonds, nitro groups) or when a non-metal-catalyzed deprotection is required.
Caption: Orthogonal deprotection strategies for Cbz vs. Boc groups.
Experimental Protocol: Boc-Protected Synthesis and Deprotection
-
Nucleophilic Substitution: Follow the same procedure as described for the chloro-analog, but the reaction with tert-Butyl 4-bromopiperidine-1-carboxylate can often be performed at a lower temperature (e.g., 60 °C) due to the higher reactivity of the bromide.
-
Boc Deprotection:
-
Setup: The purified N-Boc-4-substituted piperidine is dissolved in dichloromethane (DCM, 0.1 M).
-
Reaction: Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise at 0 °C. The solution is then allowed to warm to room temperature and stirred for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Workup: The solvent and excess TFA are removed in vacuo. The residue is re-dissolved in DCM and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The aqueous layer is often back-extracted with DCM.
-
Isolation: The combined organic layers are dried, filtered, and concentrated to yield the final, deprotected 4-substituted piperidine.
-
Chapter 3: Alternative Paradigms for C-C Bond Formation
When the goal is to form a carbon-carbon bond, particularly with an aryl or vinyl group, direct substitution is often inefficient. Modern cross-coupling methods provide a more versatile and powerful alternative.
Alternative 3: Palladium-Catalyzed Suzuki Cross-Coupling
Instead of an electrophilic piperidine, this strategy employs a nucleophilic piperidine derivative. A common route involves the hydroboration of N-Boc-4-methylenepiperidine to generate a piperidinylborane species, which can then be coupled with a variety of aryl or vinyl halides/triflates under palladium catalysis.[8] This approach completely bypasses the need for a 4-halo-piperidine starting material.
Causality Behind Experimental Choice: The Suzuki coupling is superior for constructing 4-arylpiperidines, a motif prevalent in CNS-active drugs.[9] It offers an exceptionally broad substrate scope, tolerates a wide variety of functional groups on the coupling partner, and typically proceeds under mild conditions with high yields.[8]
Caption: Workflow for Suzuki coupling to form 4-arylpiperidines.
Experimental Protocol: Suzuki Coupling for 4-Arylpiperidine Synthesis
-
Reagents & Setup: In a reaction vessel, combine the aryl halide (Ar-X, 1.0 eq), the N-Boc-4-piperidinylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent & Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction to 80-100 °C and stir for 4-12 hours until the starting aryl halide is consumed (monitored by LC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the N-Boc-4-arylpiperidine product.
Chapter 4: Summary and Selection Matrix
Choosing the right building block is critical for the success of a synthetic campaign. The decision depends on the target molecule's structure, required reaction conditions, and overall synthetic strategy.
| Reagent/Method | Key Reaction | N-Protecting Group | Leaving Group/Partner | Key Advantages | Key Limitations | Best Suited For |
| This compound | Nucleophilic Substitution | Cbz | Bromo | High reactivity, well-established protocols. | Hydrogenolysis deprotection, moderate stability. | General C-N, C-O, C-S bond formation. |
| Benzyl 4-chloropiperidine-1-carboxylate | Nucleophilic Substitution | Cbz | Chloro | High stability, lower cost. | Lower reactivity, requires harsher conditions. | Large-scale synthesis, use with potent nucleophiles. |
| tert-Butyl 4-bromopiperidine-1-carboxylate | Nucleophilic Substitution | Boc | Bromo | Orthogonal (acid) deprotection, high reactivity. | Acid-labile, Boc group is bulky. | Syntheses with reducible groups (alkenes, etc.). |
| Suzuki Cross-Coupling | Pd-Catalyzed Coupling | Boc | Boronic Ester | Excellent for C-C bonds, broad scope, mild conditions.[8] | Requires multi-step prep of boronic ester. | Synthesis of 4-aryl and 4-vinyl piperidines. |
While this compound remains a valuable tool, it is just one option among many. For syntheses requiring orthogonal deprotection strategies, the N-Boc analog is the superior choice. For large-scale campaigns where cost and stability are paramount, the N-Cbz-chloro analog presents a compelling economic and practical advantage. Finally, for the increasingly important class of 4-arylpiperidines, abandoning the substitution paradigm in favor of palladium-catalyzed cross-coupling offers unparalleled scope and efficiency. A thoughtful analysis of the target structure and overall synthetic plan will guide the discerning researcher to the optimal building block for success.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (EVT-15259375) [evitachem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-CBZ-4-CHLORO-PIPERIDINE | 885274-98-6 [chemicalbook.com]
- 6. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
A Comparative Spectroscopic Guide to Benzyl 4-Bromopiperidine-1-carboxylate and Its Halogenated Derivatives
In the landscape of modern drug discovery and development, the piperidine scaffold stands as a cornerstone of medicinal chemistry, prized for its versatile synthetic handles and its prevalence in a vast array of bioactive molecules. Among its many functionalized forms, Benzyl 4-bromopiperidine-1-carboxylate and its halogenated analogs serve as critical building blocks, offering a gateway to novel chemical entities with diverse pharmacological profiles. The precise characterization of these intermediates is paramount to ensure the integrity of downstream synthetic transformations and the ultimate purity of the final active pharmaceutical ingredients.
This guide provides an in-depth spectroscopic comparison of this compound with its fluoro, chloro, and iodo derivatives. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and differentiate these crucial synthetic intermediates.
The Structural Landscape: A Family of Halogenated Piperidines
The compounds under examination share a common N-benzyloxycarbonyl (Cbz) protected piperidine core, with a halogen atom positioned at the 4-position. The variation in the halogen (Fluorine, Chlorine, Bromine, Iodine) imparts distinct electronic and steric properties to the molecule, which are reflected in their spectroscopic signatures.
Caption: General chemical structure of Benzyl 4-halopiperidine-1-carboxylates.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides valuable insights into the electronic environment of the hydrogen atoms within a molecule. In the case of Benzyl 4-halopiperidine-1-carboxylates, the chemical shifts and coupling patterns of the piperidine ring protons are particularly informative.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum.
Comparative ¹H NMR Data
| Compound | H-4 (ppm) | H-2, H-6 (axial) (ppm) | H-2, H-6 (equatorial) (ppm) | H-3, H-5 (axial) (ppm) | H-3, H-5 (equatorial) (ppm) | -CH₂-Ph (ppm) | Ar-H (ppm) |
| Benzyl 4-fluoropiperidine-1-carboxylate | ~3.0-3.2 | ~4.0-4.2 | ~1.8-2.0 | ~2.0-2.2 | ~5.14 | ~7.3-7.4 | |
| Benzyl 4-chloropiperidine-1-carboxylate | ~4.2-4.4 (tt) | ~3.2-3.4 | ~3.8-4.0 | ~1.9-2.1 | ~2.1-2.3 | ~5.14 | ~7.3-7.4 |
| This compound | ~4.4-4.6 (tt) | ~3.2-3.4 | ~3.8-4.0 | ~2.0-2.2 | ~2.2-2.4 | ~5.14 | ~7.3-7.4 |
| Benzyl 4-iodopiperidine-1-carboxylate | ~4.6-4.8 (tt) | ~3.2-3.4 | ~3.8-4.0 | ~2.1-2.3 | ~2.3-2.5 | ~5.14 | ~7.3-7.4 |
Analysis and Interpretation:
The most significant variation in the ¹H NMR spectra is observed for the proton at the C-4 position (H-4). For the fluoro derivative, this proton appears as a doublet of multiplets due to the strong coupling with the adjacent fluorine atom. In the chloro, bromo, and iodo analogs, the H-4 proton typically presents as a triplet of triplets, arising from coupling to the axial and equatorial protons on C-3 and C-5. The chemical shift of H-4 is influenced by the electronegativity of the halogen, though this effect is not strictly linear due to competing anisotropic effects.
The protons on the piperidine ring (H-2, H-3, H-5, H-6) exhibit complex second-order coupling patterns, often appearing as broad multiplets. The benzylic methylene protons (-CH₂-Ph) and the aromatic protons (Ar-H) show consistent chemical shifts across the series, as they are electronically distant from the C-4 halogen.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides a direct view of the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, making ¹³C NMR a powerful tool for structural elucidation and for observing the influence of the halogen substituent.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer (operating at 100 or 125 MHz for ¹³C, respectively).
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1-2 s
-
Spectral width: -10 to 220 ppm
-
Decoupling: Proton decoupled.
-
-
Processing: Apply a line broadening of 1-2 Hz and perform a Fourier transform.
Comparative ¹³C NMR Data
| Compound | C-4 (ppm) | C-3, C-5 (ppm) | C-2, C-6 (ppm) | -CH₂-Ph (ppm) | C=O (ppm) | C-ipso (ppm) | C-ortho, C-meta, C-para (ppm) |
| Benzyl 4-fluoropiperidine-1-carboxylate | ~43-45 | ~67.5 | ~155 | ~136-137 | ~127-129 | ||
| Benzyl 4-chloropiperidine-1-carboxylate | ~58-60 | ~36-38 | ~43-45 | ~67.5 | ~155 | ~136-137 | ~127-129 |
| This compound | ~50-52 | ~37-39 | ~43-45 | ~67.5 | ~155 | ~136-137 | ~127-129 |
| Benzyl 4-iodopiperidine-1-carboxylate | ~25-27 | ~39-41 | ~43-45 | ~67.5 | ~155 | ~136-137 | ~127-129 |
Analysis and Interpretation:
The ¹³C NMR spectra clearly demonstrate the influence of the halogen's electronegativity and size on the chemical shifts of the piperidine ring carbons.
-
C-4: The chemical shift of the carbon directly attached to the halogen is most affected. For the highly electronegative fluorine, the C-4 signal is significantly downfield and appears as a doublet due to one-bond C-F coupling. As we move down the halogen group to chlorine, bromine, and iodine, the C-4 signal shifts progressively upfield. This is a classic example of the "heavy atom effect," where the large electron clouds of bromine and iodine cause increased shielding.
-
C-3 and C-5: The chemical shifts of the adjacent carbons are also influenced by the halogen, with a smaller upfield shift observed as the halogen size increases.
-
Other Carbons: The chemical shifts of the C-2, C-6, benzylic, carbonyl, and aromatic carbons remain relatively constant across the series, as they are further removed from the site of halogenation.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: Perform a background scan with a clean ATR crystal. Collect the sample spectrum and present it in terms of transmittance or absorbance.
Comparative IR Data (Key Vibrational Bands)
| Compound | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| Benzyl 4-fluoropiperidine-1-carboxylate | ~1690-1700 | ~1230-1250 | ~1100-1120 | ~3030-3090 | ~2850-2950 | ~1050-1100 |
| Benzyl 4-chloropiperidine-1-carboxylate | ~1690-1700 | ~1230-1250 | ~1100-1120 | ~3030-3090 | ~2850-2950 | ~700-800 |
| This compound | ~1690-1700 | ~1230-1250 | ~1100-1120 | ~3030-3090 | ~2850-2950 | ~500-600 |
| Benzyl 4-iodopiperidine-1-carboxylate | ~1690-1700 | ~1230-1250 | ~1100-1120 | ~3030-3090 | ~2850-2950 | ~480-550 |
Analysis and Interpretation:
The IR spectra of these compounds are dominated by the strong carbonyl (C=O) stretch of the carbamate group, which appears around 1690-1700 cm⁻¹. The C-N and C-O stretching vibrations of the carbamate are also prominent. The primary difference between the spectra of the halogenated derivatives lies in the C-X (carbon-halogen) stretching vibration. This band appears at progressively lower wavenumbers as the mass of the halogen increases, a direct consequence of the effect of atomic mass on vibrational frequency.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Instrument: A mass spectrometer with an electron ionization source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-500
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions.
Comparative Mass Spectrometry Data (Key Fragments)
| Compound | Molecular Ion (M⁺) | [M-X]⁺ | [C₇H₇]⁺ (Tropylium) | [C₅H₈N]⁺ |
| Benzyl 4-fluoropiperidine-1-carboxylate | m/z 237 | m/z 218 | m/z 91 | m/z 82 |
| Benzyl 4-chloropiperidine-1-carboxylate | m/z 253/255 (3:1) | m/z 218 | m/z 91 | m/z 82 |
| This compound | m/z 297/299 (1:1) | m/z 218 | m/z 91 | m/z 82 |
| Benzyl 4-iodopiperidine-1-carboxylate | m/z 345 | m/z 218 | m/z 91 | m/z 82 |
Analysis and Interpretation:
The mass spectra of these compounds exhibit characteristic fragmentation patterns. The molecular ion peak is observable for all derivatives. For the chloro and bromo compounds, the isotopic pattern of the halogen (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in a characteristic M⁺ and M+2 peak, which is a definitive indicator of their presence.
A common and prominent fragment for all these compounds is the tropylium ion at m/z 91, resulting from the cleavage of the benzylic group. Another significant fragmentation pathway involves the loss of the halogen atom to form an ion at m/z 218. Cleavage of the piperidine ring can also lead to the formation of a fragment at m/z 82.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization of this compound and its halogenated derivatives. Each technique offers unique insights into the molecular structure, and a comprehensive analysis of all three is essential for unambiguous identification. The trends observed in the spectral data, particularly the influence of the halogen substituent on the ¹³C NMR chemical shifts and the characteristic isotopic patterns in the mass spectra, provide clear and reliable markers for distinguishing between these important synthetic building blocks. This guide serves as a practical reference for researchers, enabling them to confidently navigate the synthesis and characterization of this valuable class of compounds.
A Comparative Guide to the Purity Assessment of Synthesized Benzyl 4-bromopiperidine-1-carboxylate
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate tapestry of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the very foundation of safety, efficacy, and reproducibility. Benzyl 4-bromopiperidine-1-carboxylate is a crucial heterocyclic building block, frequently employed in the synthesis of complex pharmaceutical agents. Its molecular structure offers a versatile scaffold for creating novel therapeutics, particularly in areas targeting the central nervous system. However, the presence of even minute impurities—such as unreacted starting materials, reaction by-products, or residual solvents—can drastically alter biological activity, introduce toxicity, and compromise clinical outcomes.
This guide provides a comprehensive, field-proven comparison of analytical methodologies for the robust purity assessment of synthesized this compound. We move beyond simple checklists to explain the causality behind experimental choices, empowering researchers to build a self-validating, orthogonal system for purity determination. Our approach is grounded in the principle that no single analytical technique is sufficient. Instead, a multi-faceted strategy, leveraging the strengths of different methods, is essential for constructing a complete and trustworthy purity profile.[1]
Section 1: Synthesis and the Genesis of Impurities
To appreciate the challenge of purity assessment, one must first understand the potential sources of impurities during synthesis. A common and efficient route to this compound involves a two-step process starting from 4-hydroxypiperidine.
-
N-Protection: The secondary amine of 4-hydroxypiperidine is protected using benzyl chloroformate (Cbz-Cl) under basic conditions to yield Benzyl 4-hydroxypiperidine-1-carboxylate.
-
Bromination: The hydroxyl group is subsequently replaced with bromine, often using a reagent like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (Appel reaction).
This synthetic pathway, while effective, can introduce a predictable profile of impurities that must be analytically targeted.
-
Unreacted Starting Materials: Residual 4-hydroxypiperidine or Benzyl 4-hydroxypiperidine-1-carboxylate.
-
By-products: An elimination reaction can occur during bromination, leading to the formation of Benzyl 4,5-dehydropiperidine-1-carboxylate.
-
Reagent-Related Impurities: Residual triphenylphosphine oxide (from the Appel reaction) or unreacted benzyl chloroformate.
-
Residual Solvents: Solvents used during reaction and purification (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate).
References
Comparative study of protecting groups for the 4-bromopiperidine scaffold
A Comparative Guide to Protecting Groups for the 4-Bromopiperidine Scaffold
Introduction: The Strategic Importance of the 4-Bromopiperidine Scaffold
The 4-bromopiperidine moiety is a cornerstone in modern medicinal chemistry. Its rigid, saturated heterocyclic structure serves as a valuable scaffold for introducing three-dimensional diversity into drug candidates, while the bromine atom provides a versatile synthetic handle for a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and lithiation-trapping sequences. However, the inherent nucleophilicity and basicity of the piperidine nitrogen (a secondary amine) often interfere with these desired transformations. To achieve chemoselectivity and high yields, the temporary masking of this amine with a protecting group is a critical and unavoidable synthetic step.[1][2]
This guide provides an in-depth, objective comparison of three of the most widely employed N-protecting groups for the 4-bromopiperidine scaffold: tert-Butoxycarbonyl (Boc) , Benzyloxycarbonyl (Cbz) , and Benzyl (Bn) . We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.
The Synthetic Challenge: Why Protect?
The secondary amine of 4-bromopiperidine is both a potent nucleophile and a Brønsted-Lowry base. Without protection, this reactive site can lead to a host of undesired side reactions:
-
Self-alkylation or polymerization: Especially under basic or thermal stress.
-
Competing Nucleophilic Attack: The amine can compete with other nucleophiles in the reaction mixture.
-
Incompatibility with Reagents: It can be protonated by acidic reagents or react with electrophilic reagents intended for other parts of the molecule.
-
Catalyst Poisoning: The lone pair on the nitrogen can coordinate to and deactivate metal catalysts, particularly palladium catalysts used in cross-coupling reactions.[3]
The ideal protecting group must be installed in high yield, remain robustly intact through various downstream reactions, and be selectively removed under conditions that do not compromise the integrity of the rest of the molecule.[1]
Comparative Analysis of Key Protecting Groups
The Boc Group (tert-Butoxycarbonyl)
The Boc group is arguably one of the most common amine protecting groups due to its ease of introduction and its clean, acid-labile removal.[1] Its steric bulk also helps to modulate the reactivity of the piperidine ring.
This procedure involves the reaction of 4-bromopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base to neutralize the hydrobromide salt and scavenge the generated tert-butanol.
Detailed Protocol:
-
Setup: To a round-bottom flask, add 4-bromopiperidine hydrobromide (1.0 eq).
-
Solvation & Basification: Suspend the starting material in dichloromethane (DCM, approx. 0.5 M). Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise. Stir for 30 minutes at 0 °C to ensure complete neutralization.[4]
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.5 eq) in DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a colorless to light yellow oil.[4] Quantitative yields are often achieved.[4]
The Boc group is readily cleaved under strongly acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene and CO₂.
Detailed Protocol:
-
Setup: Dissolve N-Boc-4-bromopiperidine (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.
-
Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in dioxane.[5]
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The product is typically obtained as the corresponding TFA or HCl salt. A subsequent basic workup is required to isolate the free amine.
-
Stable to: Bases, hydrogenolysis, and mild reducing agents.[1]
-
Labile to: Strong acids (e.g., TFA, HCl).[1]
-
Advantages: High protection yields, volatile byproducts upon deprotection (isobutylene, CO₂), and orthogonality with Cbz and Bn groups.[1]
-
Disadvantages: Requires strongly acidic conditions for removal, which may not be compatible with other acid-sensitive functional groups in the molecule.[5]
The Cbz Group (Benzyloxycarbonyl)
Introduced in the 1930s for peptide chemistry, the Cbz group remains a mainstay in organic synthesis.[6] It offers robustness towards acidic and basic conditions and is typically removed by catalytic hydrogenation.
This protection follows a classic Schotten-Baumann reaction, where the amine reacts with benzyl chloroformate in the presence of a base.
Detailed Protocol:
-
Setup: Dissolve 4-bromopiperidine (1.0 eq, as the free base or generated in situ from the salt) in a biphasic system of THF and water or a single solvent like DCM.[6][7]
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.2 eq).[1][6] Cool the mixture to 0 °C.
-
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.1-1.5 eq) dropwise, maintaining the temperature at 0 °C.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-20 hours.[1][6] Monitor by TLC.
-
Workup: If biphasic, separate the layers. Wash the organic layer with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure N-Cbz-4-bromopiperidine.[6]
The standard method for Cbz cleavage is catalytic hydrogenolysis. The benzyl C-O bond is cleaved by hydrogen gas on the surface of a palladium catalyst, releasing the free amine, toluene, and CO₂.
Detailed Protocol:
-
Setup: Dissolve N-Cbz-4-bromopiperidine (1.0 eq) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).[6][8]
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol%).
-
Hydrogenation: Stir the mixture vigorously under an atmosphere of hydrogen gas (H₂, typically balloon pressure or in a Parr shaker).[6][8]
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 4-40 hours).[6]
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
-
Stable to: Acidic and mild basic conditions.[1]
-
Labile to: Catalytic hydrogenolysis, strong acids (e.g., HBr in acetic acid), and some Lewis acids.[6][9]
-
Advantages: Orthogonal to Boc protection.[1] The Cbz group is generally more robust than the Boc group.
-
Disadvantages: The key limitation when working with the 4-bromopiperidine scaffold is the potential for dehalogenation . The same palladium catalysts used for hydrogenolysis can catalyze the reduction of the C-Br bond, leading to the formation of piperidine as a byproduct. This is a significant concern and may require careful optimization of reaction conditions or the use of alternative deprotection methods.[10] Alternative methods include using transfer hydrogenation (e.g., with ammonium formate) or acidic cleavage with HBr/AcOH.[9][11]
The Benzyl Group (Bn)
Unlike the carbamate-based Boc and Cbz groups, the benzyl group is an alkyl protecting group. It is typically installed via direct alkylation or reductive amination and removed by hydrogenolysis.
Two primary methods are effective: direct alkylation and reductive amination.
Method A: Direct Alkylation
-
Setup: Dissolve 4-bromopiperidine (1.0 eq) in an anhydrous solvent like acetonitrile or DMF.[12]
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).[12]
-
Alkylation: Add benzyl bromide or benzyl chloride (1.1 eq).
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until completion as monitored by TLC.
-
Workup & Isolation: Cool the reaction, filter off the base, and concentrate the solvent. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to give the product.
Method B: Reductive Amination This method is particularly useful if starting from a piperidone precursor but can also be applied to the pre-formed piperidine.
-
Setup: This is a one-pot reaction. Dissolve 4-bromopiperidine (1.0 eq) and benzaldehyde (1.0 eq) in a solvent like methanol or dichloroethane.[13]
-
Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[14][15] The reaction proceeds via the in-situ formation of an iminium ion, which is then immediately reduced.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Workup & Isolation: Quench the reaction with water or saturated NaHCO₃ solution. Extract with an organic solvent, dry, and concentrate to yield the N-benzylated product.
Similar to the Cbz group, the benzyl group is cleaved by catalytic hydrogenolysis.
Detailed Protocol:
-
Setup: Dissolve N-benzyl-4-bromopiperidine (1.0 eq) in an alcohol solvent, often acidified with HCl to prevent catalyst poisoning by the free amine product.[3]
-
Catalyst Addition: Add 10% Pd/C catalyst.
-
Hydrogenation: Stir under an H₂ atmosphere until the reaction is complete.[11]
-
Isolation: Filter through Celite and concentrate the filtrate.
-
Stable to: Strong acids, strong bases, and most nucleophilic and organometallic reagents.
-
Labile to: Catalytic hydrogenolysis.[16]
-
Advantages: Extremely robust under a wide range of non-reductive conditions, making it suitable for complex synthetic sequences involving harsh reagents.
-
Disadvantages: Like the Cbz group, deprotection via hydrogenolysis is highly susceptible to concomitant de-bromination.[10][17] This is a major drawback for this specific scaffold. The basicity of the protected amine is higher than that of the carbamates, which can sometimes influence reaction outcomes.
Head-to-Head Comparison
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Benzyl (Bn) |
| Protection Reagent | (Boc)₂O | Cbz-Cl | Benzyl bromide, Benzaldehyde |
| Typical Yield | Excellent (>95%)[4] | Good to Excellent (85-95%)[6] | Good (80-95%) |
| Stability to Acid | Poor (Labile)[1] | Good (Stable to mild acid)[6] | Excellent |
| Stability to Base | Excellent | Good (Stable to mild base)[18] | Excellent |
| Stability to H₂/Pd | Excellent | Poor (Labile)[6] | Poor (Labile)[8] |
| Primary Removal Method | Strong Acid (TFA, HCl)[5] | Catalytic Hydrogenolysis[6] | Catalytic Hydrogenolysis[11] |
| Key Advantage | Orthogonal to Cbz/Bn; clean deprotection; no risk of debromination.[1] | Orthogonal to Boc; stable to many conditions.[6] | Very high stability to non-reductive reagents. |
| Key Disadvantage | Acid lability limits use with acid-sensitive substrates.[1] | High risk of C-Br bond cleavage during hydrogenolysis.[10] | High risk of C-Br bond cleavage during hydrogenolysis.[17] |
| Orthogonality | Orthogonal to hydrogenolysis-labile groups (Cbz, Bn, O-Bn). | Orthogonal to acid-labile groups (Boc, Trityl). | Orthogonal to acid-labile groups (Boc, Trityl). |
Visualizing the Synthetic Strategy
General Protection/Deprotection Workflow
Caption: General workflow for using protecting groups with the 4-bromopiperidine scaffold.
Decision Matrix for Protecting Group Selection
Caption: Decision tree for selecting an appropriate protecting group.
Expert Recommendations & Strategic Selection
For syntheses involving the 4-bromopiperidine scaffold, the choice of protecting group is overwhelmingly dictated by the planned deprotection step and its compatibility with the C-Br bond.
-
When to Choose Boc: The Boc group is the superior and most recommended choice for the vast majority of applications involving the 4-bromopiperidine scaffold. Its stability under the catalytic hydrogenation conditions often used in subsequent steps (e.g., nitro group reduction) and, crucially, its removal under non-reductive acidic conditions, completely circumvents the issue of de-bromination.[1] This makes it the most reliable and predictable option.
-
When to Consider Cbz or Bn: The use of Cbz or Bn should be approached with extreme caution and is generally discouraged unless absolutely necessary. A scenario where they might be considered is if the synthetic route requires harsh acidic or basic conditions that would cleave a Boc group, and the final deprotection can be achieved by non-reductive means. For instance, Cbz can sometimes be cleaved with strong Lewis acids or HBr in acetic acid, though these conditions are harsh and may not be compatible with other functional groups.[9] If hydrogenolysis is the only option for Cbz/Bn removal, extensive optimization to minimize de-bromination would be required, potentially by using specific catalysts, additives, or carefully controlled conditions, which can be time-consuming and may still result in yield loss.[10]
Conclusion
The strategic selection of a nitrogen protecting group is a critical decision that profoundly impacts the success of a synthetic route utilizing the 4-bromopiperidine scaffold. While the Cbz and Bn groups offer high stability under many conditions, their primary deprotection method—catalytic hydrogenolysis—poses a significant and often unavoidable risk of cleaving the vital C-Br bond.
Therefore, for its robust stability profile, ease of application, and—most importantly—its clean, non-reductive deprotection pathway that preserves the bromine handle, the tert-Butoxycarbonyl (Boc) group stands out as the most strategic and reliable choice for protecting the 4-bromopiperidine nitrogen. By prioritizing the Boc group, researchers can design more efficient, predictable, and higher-yielding syntheses, accelerating the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. thalesnano.com [thalesnano.com]
- 9. tdcommons.org [tdcommons.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ijacskros.com [ijacskros.com]
A Comparative Guide to the Efficiency of Benzyl 4-bromopiperidine-1-carboxylate in C-C Bond Formation
Introduction: The Strategic Importance of the 4-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its three-dimensional structure allows for precise vectoral orientation of substituents, enabling optimal interactions with biological targets.[1] Among the various synthetic precursors, functionalized piperidines serve as indispensable building blocks. Benzyl 4-bromopiperidine-1-carboxylate, bearing the Cbz (or Z) protecting group, is a key reagent for introducing the 4-piperidyl moiety through carbon-carbon bond formation.
This guide provides an in-depth, objective comparison of the performance of this compound in cornerstone C-C cross-coupling reactions. We will benchmark its efficiency against common alternatives, providing experimental data and protocols to inform strategic decisions in synthetic route design for researchers, chemists, and drug development professionals.
Part 1: The Decisive Role of the Nitrogen Protecting Group: Cbz vs. Boc
The choice of the nitrogen protecting group is a critical decision that influences a reagent's stability, solubility, and reactivity. The two most common choices for 4-bromopiperidine are the Carboxybenzyl (Cbz) group (present in our topic compound) and the tert-Butoxycarbonyl (Boc) group.
The Cbz group is typically stable to acidic and mildly basic conditions but is readily cleaved by catalytic hydrogenolysis. This orthogonality is valuable in complex syntheses where acid-labile groups are present elsewhere in the molecule.[2]
The Boc group , conversely, is known for its facile removal under acidic conditions (e.g., TFA or HCl in dioxane).[2] While generally stable, some studies note that N-Boc substrates can undergo deprotection under certain Heck reaction conditions.[3]
The selection between these two protecting groups is often the first strategic decision in a synthetic campaign.
Caption: Decision workflow for selecting a protecting group.
Part 2: Benchmarking in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp³) bonds, making it ideal for synthesizing 4-arylpiperidines.[4][5][6] The reaction couples an organohalide with an organoboron species, catalyzed by a palladium complex.[7][8]
This compound serves as an effective coupling partner. Its performance is often compared to its N-Boc counterpart, with the choice primarily depending on downstream synthetic steps and overall strategy. An efficient protocol for constructing 4-benzyl piperidines using a Suzuki reaction has been described, highlighting its tolerance for a wide range of substrates.[4]
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidines: A Comparative Review of Modern Synthetic Routes
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry and natural product synthesis.[1][2] Its prevalence is underscored by its presence in a remarkable number of FDA-approved pharmaceuticals, treating conditions ranging from schizophrenia (Mesoridazine) to osteoporosis (Raloxifene).[3] This widespread application stems from the piperidine core's ability to serve as a versatile scaffold, presenting substituents in well-defined three-dimensional space, which is critical for precise interactions with biological targets.
However, the synthesis of highly functionalized and stereochemically complex piperidines remains a significant challenge for organic chemists. Key hurdles include controlling stereochemistry at multiple centers, ensuring compatibility with a wide range of functional groups, and developing scalable, atom-economical processes.[2][4] This guide provides a comparative analysis of the principal synthetic strategies for constructing functionalized piperidines, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals. We will explore two major paradigms: de novo ring construction and the functionalization of pre-existing rings.
Figure 1: Overview of major synthetic strategies for functionalized piperidines.
Part 1: De Novo Synthesis – Building the Piperidine Ring
Constructing the heterocyclic ring from acyclic precursors offers excellent control over the placement of substituents and stereocenters from the outset.
Aza-Diels-Alder Reaction: The Power of Cycloaddition
The aza-Diels-Alder reaction, a variant of the classic Diels-Alder, involves the [4+2] cycloaddition of a diene with an imine (the aza-dienophile) to form a tetrahydropyridine, a direct precursor to piperidines.[5] This method is exceptionally powerful for rapidly assembling the core structure with control over multiple stereocenters.
Mechanistic Insight: The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the nature of the reactants and the catalyst used.[6] Lewis or Brønsted acids are commonly employed to activate the imine dienophile, lowering its LUMO energy for more facile reaction with the diene's HOMO. This activation is crucial for achieving high reactivity and selectivity.
Figure 2: Generalized workflow of a Lewis acid-catalyzed Aza-Diels-Alder reaction.
Performance Comparison:
-
Dienes: Electron-rich dienes, such as Danishefsky's diene, are highly reactive and provide versatile handles for subsequent functionalization.
-
Imines: The choice of imine and its N-substituent is critical. Electron-withdrawing groups can enhance reactivity and influence stereoselectivity.
-
Stereocontrol: The reaction offers excellent potential for diastereoselectivity (endo/exo) and enantioselectivity, particularly through the use of chiral catalysts or auxiliaries.
Experimental Protocol: Aza-Diels-Alder Synthesis of a Piperidin-4-one Derivative [6][7]
-
To a solution of the N-benzylidenebenzylamine (1.0 equiv) in dichloromethane (0.1 M) at -78 °C under a nitrogen atmosphere, add zinc chloride (1.1 equiv) as a Lewis acid catalyst.
-
Stir the mixture for 15 minutes to allow for complex formation.
-
Slowly add Danishefsky's diene (1.2 equiv) dropwise over 10 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours, monitoring by TLC for the consumption of the imine.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then hydrolyzed without purification by stirring with tetrahydrofuran and 1M HCl for 1 hour to yield the corresponding piperidin-4-one.
-
Purify the final product by flash column chromatography.
Reductive Amination of Dicarbonyl Compounds
This classical yet robust strategy involves the reaction of a 1,5-dicarbonyl compound (or a precursor like glutaraldehyde) with a primary amine, followed by in-situ reduction of the formed cyclic iminium ion or enamine intermediates.[8] It represents a highly convergent and often straightforward route to the piperidine core.
Mechanistic Insight: The reaction proceeds via a double reductive amination (DRA).[8] The amine first condenses with one carbonyl group to form an imine, which is then reduced. This is followed by an intramolecular condensation with the second carbonyl and a final reduction step to close the ring. The choice of reducing agent is critical; it must be selective for the iminium ion over the carbonyl groups of the starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as their reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation.[9]
Performance Comparison:
-
Substrates: Sugar-derived dialdehydes or ketoaldehydes are excellent precursors for synthesizing polyhydroxylated piperidines (iminosugars), providing inherent stereochemical information.[8]
-
Versatility: The method is highly versatile due to the wide availability of primary amines, allowing for diverse N-substituent installation.
-
Limitations: The synthesis of the required 1,5-dicarbonyl precursors can sometimes be multi-step, and controlling stereochemistry at new centers formed during the cyclization can be challenging without substrate control.
Experimental Protocol: Synthesis of N-Benzylpiperidine from Glutaraldehyde [9][10]
-
In a round-bottom flask, combine benzylamine (1.0 equiv) and a 25% aqueous solution of glutaraldehyde (1.05 equiv) in methanol (0.5 M).
-
Stir the solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.5 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. (Note: While NaBH₃CN is more selective, NaBH₄ can be effective in this specific case if conditions are controlled).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).
-
Basify the solution with 6M NaOH to pH ~12.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-benzylpiperidine, which can be purified by distillation or chromatography.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles.[11][12] This method utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a cyclic alkene from an acyclic diene precursor, with the expulsion of a small volatile alkene like ethene driving the reaction forward.[13]
Mechanistic Insight: The reaction is initiated by the coordination of the ruthenium alkylidene catalyst to one of the terminal alkenes of the substrate. A [2+2] cycloaddition forms a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the first part of the substrate and form a new ruthenium alkylidene. This new species then reacts intramolecularly with the second alkene via the same metallacyclobutane pathway to close the ring and regenerate a ruthenium catalyst, releasing ethene.
Figure 3: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).
Performance Comparison:
-
Catalysts: Second and third-generation Grubbs' and Hoveyda-Grubbs catalysts offer superior activity, stability, and functional group tolerance compared to first-generation catalysts.[13]
-
Functional Group Tolerance: RCM is renowned for its exceptional tolerance of various functional groups, including esters, amides, alcohols, and halides, making it ideal for complex molecule synthesis.
-
Stereocontrol: The stereochemistry of the final piperidine is dictated by the stereocenters present in the acyclic diene precursor, which can often be sourced from the chiral pool (e.g., amino acids).[14]
Experimental Protocol: RCM Synthesis of a Protected Dihydropyridine [12][14]
-
Dissolve the N-protected diallylamine substrate (1.0 equiv) in anhydrous, degassed dichloromethane to a concentration of 0.01 M in a Schlenk flask under an argon atmosphere.
-
Add Grubbs' second-generation catalyst (2-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add a quenching agent such as ethyl vinyl ether or triphenylphosphine to deactivate the catalyst. Stir for 1 hour.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting cyclic product by flash column chromatography on silica gel. The resulting dihydropyridine can be hydrogenated to the corresponding piperidine.
Part 2: Modification of Pre-existing Rings
An alternative and highly valuable approach is to start with a readily available pyridine or piperidine ring and introduce the desired functionality.
Catalytic Hydrogenation of Pyridines
The most direct and atom-economical route to the piperidine scaffold is the catalytic hydrogenation of a corresponding pyridine derivative.[15] This method is widely used in industry but presents significant challenges, particularly regarding functional group tolerance and chemo- and stereoselectivity.
Mechanistic Insight: The reaction involves the adsorption of the pyridine ring onto the surface of a heterogeneous catalyst (e.g., Pd, Pt, Rh). Hydrogen gas also adsorbs and dissociates into hydrogen atoms on the metal surface. These atoms are then sequentially added to the aromatic ring until it is fully saturated. The high aromatic stability of the pyridine ring necessitates forcing conditions (high pressure, high temperature) or highly active catalysts.[15] Furthermore, the Lewis basic nitrogen of both the pyridine and the piperidine product can coordinate to the metal surface, acting as a catalyst poison.[2] This is often mitigated by adding an acid, which protonates the nitrogen, preventing its inhibitory coordination and activating the ring toward reduction.
Figure 4: Conceptual workflow for the heterogeneous catalytic hydrogenation of pyridine.
Performance Comparison:
-
Catalysts:
-
Pd/C: Widely used, often requires acidic additives.[15]
-
PtO₂ (Adams' catalyst): Highly active, often used in acidic media like acetic acid.[16]
-
Rh/C & Rh₂O₃: Effective under milder conditions and can show different selectivity profiles, particularly for highly substituted or fluorinated pyridines.[1][3]
-
-
Chemoselectivity: A major challenge is the concurrent reduction of other functional groups (e.g., nitro, cyano, carbonyls, benzylic ethers).[4] Careful catalyst and condition selection is paramount.
-
Stereoselectivity: For substituted pyridines, hydrogenation typically delivers the cis-substituted piperidine diastereomer due to the substrate's planar adsorption on the catalyst surface.
Experimental Protocol: Hydrogenation of 4-Phenylpyridine [15][16]
-
To a solution of 4-phenylpyridine (1.0 equiv) in glacial acetic acid (0.2 M) in a high-pressure hydrogenation vessel, add platinum(IV) oxide (PtO₂, 5 mol%).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-70 bar.
-
Heat the reaction mixture to 50-80 °C and stir vigorously for 12-24 hours.
-
After the reaction is complete (monitored by GC-MS or TLC), cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water, basify with concentrated NaOH, and extract with an organic solvent like ethyl acetate.
-
Dry the organic layer, filter, and concentrate to afford the 4-phenylpiperidine product.
Direct C-H Functionalization
Directly converting a C-H bond on a pre-formed piperidine ring into a C-C or C-heteroatom bond is a cutting-edge strategy that offers unparalleled synthetic efficiency, particularly for late-stage functionalization of complex molecules.[17][18]
Mechanistic Insight & Regiocontrol: The primary challenge is controlling regioselectivity—differentiating between the C2, C3, and C4 positions.
-
C2 (α-position): This position is electronically activated due to the adjacent nitrogen. Functionalization can be achieved through various methods, including lithiation/cross-coupling or rhodium-catalyzed carbene C-H insertion.[17][18]
-
C4 (γ-position): Remote functionalization at C4 is more challenging. It often relies on transition-metal catalysis with carefully designed directing groups attached to the piperidine nitrogen.[17][19] The directing group coordinates to the metal center, bringing it into proximity with the target C-H bond to facilitate activation via a cyclometalation pathway.
-
C3 (β-position): This position is the most difficult to functionalize directly due to electronic deactivation and steric hindrance. Indirect methods, such as cyclopropanation of a tetrahydropyridine followed by reductive ring-opening, are often employed.[17]
Performance Comparison:
-
Advantages: This approach is highly step-economical, avoiding the need for pre-functionalized starting materials. It is ideal for creating analogues of existing piperidine-containing drugs.[17]
-
Limitations: The need for directing groups, which must be installed and later removed, can add steps to the overall sequence. Substrate scope can be limited by the specific catalytic system, and harsh conditions are sometimes required.[18]
Experimental Protocol: Palladium-Catalyzed C4-Arylation (Conceptual) [19]
-
Synthesize the piperidine substrate bearing a directing group (e.g., an 8-aminoquinoline amide at the C3 position).
-
In a glovebox, combine the substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃, 2.0 equiv) in a sealed tube.
-
Add a high-boiling point solvent (e.g., toluene or 1,4-dioxane).
-
Remove the tube from the glovebox and heat to 100-140 °C for 24-48 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the product by flash chromatography.
-
Perform a subsequent deprotection step to remove the directing group.
Comparative Summary and Future Outlook
Choosing the optimal synthetic route depends heavily on the specific target molecule, desired stereochemistry, required functional groups, and scalability considerations.
| Synthetic Strategy | Primary Application | Stereocontrol | Functional Group Tolerance | Scalability | Key Advantages | Key Limitations |
| Aza-Diels-Alder | Rapid assembly of complex cores | High (catalyst/substrate control) | Moderate to Good | Moderate | Convergent; rapid complexity building. | Limited by diene/imine availability. |
| Reductive Amination | N-substituted & polyhydroxylated piperidines | Substrate-dependent | Good | Good to Excellent | Operationally simple; wide amine scope. | Relies on availability of 1,5-dicarbonyls. |
| Ring-Closing Metathesis | Complex, highly functionalized targets | Excellent (precursor control) | Excellent | Moderate | Superb functional group tolerance. | Catalyst cost and removal; ethene byproduct. |
| Hydrogenation | Bulk synthesis of simple piperidines | Moderate (cis favored) | Poor to Moderate | Excellent | Atom-economical; ideal for simple scaffolds. | Harsh conditions; catalyst poisoning; poor chemoselectivity. |
| C-H Functionalization | Late-stage modification; analogue synthesis | Moderate to Good (directing group) | Good | Poor to Moderate | Step-economical; ideal for diversification. | Requires directing groups; regioselectivity challenges. |
The future of piperidine synthesis will likely be shaped by the continued development of more efficient and selective catalytic systems. Emerging fields such as electrocatalysis and photocatalysis promise greener and milder conditions for both ring formation and functionalization, potentially overcoming the limitations of traditional hydrogenation and C-H activation methods.[20][21] Ultimately, the elegant and efficient construction of this privileged scaffold will remain a central focus of research, driving innovation in drug discovery and development for years to come.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ring Closing Metathesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Benzyl 4-bromopiperidine-1-carboxylate: A Guide for the Modern Laboratory
As a Senior Application Scientist, I understand that the lifecycle of a chemical reagent extends far beyond the confines of an experiment. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Benzyl 4-bromopiperidine-1-carboxylate (CAS No. 166953-64-6), moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
Part 1: Hazard Profile and Waste Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are regulated to prevent their release into the environment, where they can persist and cause harm.[7][8] Disposing of this chemical down the drain or in regular trash is strictly prohibited and can lead to significant environmental contamination and legal penalties.[3][7]
| Chemical and Hazard Profile | |
| IUPAC Name | This compound |
| CAS Number | 166953-64-6 |
| Molecular Formula | C₁₃H₁₆BrNO₂[1] |
| Molecular Weight | 298.18 g/mol [1] |
| Physical Properties | Density: 1.374 g/mL; Boiling Point: 144 °C[1] |
| Primary Hazard Class | Halogenated Organic Compound[2][3][9] |
| Known Incompatibilities | Strong oxidizing agents[10] |
| Hazard Symbols | Xi (Irritant)[1] |
Part 2: Essential Safety and Containment Protocols
Before handling waste, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The rationale is to create a complete barrier between you and the chemical, preventing accidental exposure.
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear chemical-impermeable gloves (nitrile or neoprene are suitable) and a lab coat. Ensure clothing is fire/flame resistant and impervious.[4][5]
-
Respiratory Protection: If handling large quantities of powdered material or working in an area with poor ventilation, use a NIOSH/MSHA approved respirator.[5]
Part 3: Step-by-Step Disposal Workflow
The following protocol outlines the cradle-to-grave management of this compound waste within a laboratory setting, ensuring compliance with EPA and OSHA standards.
Step 1: Hazardous Waste Determination
The first crucial step occurs at the point of generation. As soon as you deem the material "unwanted," you must make a hazardous waste determination.[11][12] Given that this compound is a halogenated organic compound, it is, by definition, a hazardous waste.
Step 2: Waste Segregation
Proper segregation is paramount for both safety and cost-efficiency.
-
Action: Collect waste this compound in a dedicated container labeled "Halogenated Organic Waste."[9][13]
-
Causality: Do not mix halogenated waste with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[3][13] The treatment and disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes to prevent the formation of dioxins and other persistent pollutants.[13] Mixing streams contaminates the entire volume, needlessly increasing disposal costs.
Step 3: Containerization
The integrity of your waste container is critical to preventing leaks and spills.
-
Action: Select a container that is in good condition, free of damage, and has a secure, leak-proof screw cap.[7][9] The container material must be chemically compatible; high-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for any waste stream that could have acidic properties.[14]
-
Trustworthiness: The container must be kept closed at all times except when actively adding waste.[9][11][13] This is a strict EPA requirement to prevent the release of volatile organic compounds (VOCs) into the atmosphere and to avoid spills.[12]
Step 4: Labeling
Clear and accurate labeling prevents dangerous chemical mix-ups and is a regulatory requirement.
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[9][14] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[9]
-
A clear indication of the hazards (e.g., "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").
-
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store their hazardous waste in a designated SAA.
-
Action: Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[11][15] The SAA should be a secondary containment tray to capture any potential leaks.
-
Regulatory Insight: The EPA allows generators to accumulate up to 55 gallons of hazardous waste in an SAA.[11] Once this limit is reached, the waste must be moved to a central accumulation area within three days. For practical laboratory purposes, it is best practice to request a pickup from your institution's Environmental Health & Safety (EHS) department well before this limit is reached.
Step 6: Arranging for Final Disposal
Laboratory personnel are responsible for the waste "from cradle to grave," meaning you are accountable for its safe disposal even after it leaves your lab.[3]
-
Action: Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup for your properly containerized and labeled waste.[11][16]
-
Self-Validation: Never give your waste to an un-permitted transporter. Your EHS office is the validated and trusted authority for managing the final transport and disposal process in compliance with all federal, state, and local regulations.[16]
Part 4: Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a new, properly labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant laboratory waste disposal.
References
- 1. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. epa.gov [epa.gov]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. epa.gov [epa.gov]
- 16. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
